(1-Cyclohexyl-1H-imidazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-cyclohexylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAESWSQMVJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608821 | |
| Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-48-9 | |
| Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Cyclohexyl-1H-imidazol-5-yl)methanol synthesis pathway
This guide details the high-fidelity synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol . The pathway is selected for its regiochemical precision, avoiding the common isomeric mixtures (2- vs. 4- vs. 5-substitution) associated with direct functionalization of the imidazole ring.
Executive Summary
The target molecule, (1-Cyclohexyl-1H-imidazol-5-yl)methanol , is a critical pharmacophore found in various bioactive agents, including TRP channel antagonists and kinase inhibitors.
While direct hydroxymethylation of 1-cyclohexylimidazole is theoretically possible, it suffers from poor regioselectivity, predominantly favoring the C2 position due to the acidity of the C2-proton. Therefore, this guide prioritizes a De Novo Cyclization Strategy . This route constructs the imidazole ring with the C5-carbon framework already in place (via an ester precursor), ensuring 100% regiochemical fidelity before the final reduction to the alcohol.
Retrosynthetic Analysis
The most robust disconnection reveals Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate as the key intermediate. This ester is synthesized via a multicomponent condensation of cyclohexylamine , ethyl isocyanoacetate , and triethyl orthoformate .
Figure 1: Retrosynthetic breakdown ensuring regioselective placement of the hydroxymethyl group.
Phase 1: Synthesis of the Ester Intermediate
Target: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate Reaction Type: Multicomponent Cyclocondensation Mechanism: The reaction proceeds via the formation of an in situ formimidate intermediate, which undergoes base-catalyzed cyclization with the isocyanoacetate.
Reagents & Materials
-
Cyclohexylamine (1.0 eq): Primary amine source.
-
Triethyl orthoformate (1.2 eq): C2 carbon source.
-
Ethyl isocyanoacetate (1.0 eq): Provides the C4-C5-N3 fragment.
-
Catalytic Acid: Glacial Acetic Acid (0.1 eq) or p-TsOH.
-
Solvent: Ethanol (anhydrous) or THF.
Experimental Protocol
-
Imidate Formation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexylamine (100 mmol, 11.5 mL) and triethyl orthoformate (120 mmol, 20 mL) in anhydrous ethanol (150 mL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (10 mmol, 0.6 mL).
-
Reflux 1: Heat the mixture to reflux (80°C) for 2–3 hours. This converts the amine to the ethyl N-cyclohexylformimidate.
-
Cyclization: Cool the solution slightly (to ~60°C). Add ethyl isocyanoacetate (100 mmol, 11.3 g) and triethylamine (150 mmol, 21 mL) dropwise.
-
Reflux 2: Return the mixture to reflux for 12–16 hours. The solution will typically darken to an orange/brown hue.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess triethylamine.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude ester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) or recrystallization from diethyl ether/hexanes.
Yield Expectation: 65–80% Key Data: ¹H NMR will show the ethyl ester quartet/triplet and the distinct imidazole C2-H (approx.[3] 7.6 ppm) and C4-H (approx. 7.8 ppm) signals.
Phase 2: Reduction to the Target Alcohol
Target: (1-Cyclohexyl-1H-imidazol-5-yl)methanol Reaction Type: Hydride Reduction Critical Note: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ for ester reductions. DIBAL-H is an alternative if over-reduction or functional group tolerance is a concern, but LiAlH₄ is standard for this stable scaffold.
Reagents
-
Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (from Phase 1).
-
LiAlH₄ (Lithium Aluminum Hydride): 1.5 eq (powder or THF solution).[3]
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Experimental Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.
-
Slurry Preparation: Add LiAlH₄ (15 mmol) to anhydrous THF (30 mL) and cool to 0°C in an ice bath.
-
Addition: Dissolve the imidazole ester (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ slurry over 15–20 minutes.
-
Observation: Gas evolution (H₂) will occur. Maintain temperature <5°C.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: TLC (10% MeOH in DCM) should show the complete conversion of the non-polar ester to the polar alcohol.
-
-
Fieser Quench (Critical Safety Step):
-
Cool the mixture back to 0°C.
-
Carefully add water (x mL = grams of LiAlH₄ used).
-
Add 15% NaOH solution (x mL).
-
Add water (3x mL).
-
Result: A granular white precipitate of aluminum salts will form.
-
-
Isolation:
-
Filter the mixture through a pad of Celite.
-
Wash the filter cake thoroughly with THF or warm EtOAc.
-
Concentrate the filtrate to yield the crude alcohol.
-
-
Final Purification: Recrystallize from acetonitrile or purify via column chromatography (DCM:MeOH 95:5).
Yield Expectation: 85–95% Physical State: White to off-white solid.
Pathway Visualization
The following diagram illustrates the chemical logic and process flow, highlighting the regioselective control points.
Figure 2: Step-by-step process flow for the synthesis of the target alcohol.[1][3][4][5][6][7]
Technical Data Summary
| Parameter | Step 1: Ester Formation | Step 2: Alcohol Reduction |
| Key Reagents | Cyclohexylamine, Ethyl Isocyanoacetate, HC(OEt)₃ | LiAlH₄, THF |
| Temperature | 80°C (Reflux) | 0°C |
| Time | 16–18 Hours | 2–4 Hours |
| Purification | Extraction / Flash Column | Celite Filtration / Recrystallization |
| Critical Hazard | Isocyanides (Stench/Toxicity) | LiAlH₄ (Pyrophoric/H₂ Evolution) |
| Regioselectivity | >98% (1,5-isomer) | N/A (Functional Group Interconversion) |
Alternative "Discovery" Route (Not Recommended for Scale)
If 1-cyclohexylimidazole is already available, a lithiation strategy can be attempted, but it requires blocking the C2 position to access the C5 position.
-
C2-Blocking: 1-Cyclohexylimidazole + n-BuLi (-78°C)
quench with TMS-Cl 1-cyclohexyl-2-(trimethylsilyl)imidazole . -
C5-Functionalization: 2-TMS-imidazole + n-BuLi (-78°C)
quench with DMF Aldehyde . -
Deprotection/Reduction: Acidic workup removes TMS; NaBH₄ reduces aldehyde. Note: This route is 3 steps longer and lower yielding than the De Novo ester route described above.
References
-
Organic Chemistry Portal. "Synthesis of Imidazoles: Van Leusen and Related Isocyanide Chemistries." Organic Chemistry Portal. Available at: [Link]
-
Sisko, J., et al. "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles."[8] The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516–1524. (Describes the regiochemistry of isocyanide condensations).
- Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, vol. 103, no. 3, 2003, pp. 893–930. (Review of imidazole scaffold synthesis in drug discovery).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MCR synthesis of a tetracyclic tetrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciforum.net [sciforum.net]
- 8. Imidazole synthesis [organic-chemistry.org]
Technical Whitepaper: (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Chemical Properties, Synthetic Pathways, and Application in Drug Discovery
Part 1: Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients. Unlike its more common 1,4-disubstituted isomers, this 1,5-disubstituted imidazole offers a unique steric and electronic profile, making it a critical scaffold for designing selective kinase inhibitors, antifungal agents, and H3-receptor antagonists.
This guide provides a comprehensive technical analysis of the compound, focusing on regioselective synthesis, chemical reactivity, and handling protocols for high-integrity research applications.
Part 2: Chemical Identity & Structural Analysis
The compound features a hydroxymethyl group at the C5 position of the imidazole ring and a bulky cyclohexyl group at the N1 position. The steric bulk of the cyclohexyl group at N1 significantly influences the reactivity of the adjacent C2 and C5 positions, a property often exploited to induce selectivity in downstream coupling reactions.
Table 1: Physicochemical Properties[1]
| Property | Value | Note |
| Chemical Name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | IUPAC |
| CAS Number | 80304-48-9 | Verified Identifier |
| Molecular Formula | C₁₀H₁₆N₂O | |
| Molecular Weight | 180.25 g/mol | |
| Physical State | Solid | Crystalline powder |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water/hexane |
| pKa (Calculated) | ~6.5 - 7.0 (Imidazole N3) | Basic nitrogen |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 2 (N3, OH) |
Part 3: Synthetic Pathways (Expertise & Experience)
The Regioselectivity Challenge
Direct alkylation of 4(5)-hydroxymethylimidazole with cyclohexyl halides typically yields a mixture of 1,4- and 1,5-isomers, with the 1,4-isomer often predominating due to steric hindrance and thermodynamic stability. To achieve high purity of the 1,5-isomer , a de novo ring construction strategy is required.
Recommended Protocol: The "Mercapto-Desulfurization" Route
The most robust method for synthesizing 1-substituted-5-hydroxymethylimidazoles involves the condensation of an amine with dihydroxyacetone and thiocyanate, followed by oxidative removal of the sulfur. This pathway guarantees the 1,5-substitution pattern.
Step 1: Cyclization to Thione Intermediate
Reagents: Cyclohexylamine, 1,3-Dihydroxyacetone dimer, Potassium Thiocyanate (KSCN), Acetic Acid. Mechanism: The amine condenses with the ketone of dihydroxyacetone and the thiocyanate to close the imidazole ring, yielding 1-cyclohexyl-2-mercapto-5-hydroxymethylimidazole.
Step 2: Oxidative Desulfurization
Reagents: Dilute Nitric Acid (HNO₃) or Hydrogen Peroxide (H₂O₂). Mechanism: The thiol group at C2 is oxidized to a sulfinic/sulfonic acid species which is then ejected as SO₂, leaving the C2-H bond intact.
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis pathway ensuring 1,5-substitution via a 2-mercapto intermediate.
Part 4: Reactivity & Functionalization[2]
The molecule possesses two distinct reactive centers: the nucleophilic imidazole ring and the primary alcohol.
Alcohol Oxidation (Aldehyde Formation)
The hydroxymethyl group can be oxidized to the aldehyde (1-cyclohexyl-1H-imidazole-5-carbaldehyde) using Manganese Dioxide (MnO₂) or Swern conditions . The resulting aldehyde is a potent electrophile for reductive amination or Wittig reactions, often used to extend the carbon chain in drug synthesis.
Halogenation (Chlorination)
Conversion of the alcohol to a chloride using Thionyl Chloride (SOCl₂) generates a highly reactive electrophile (1-cyclohexyl-5-(chloromethyl)imidazole). This intermediate is unstable and prone to self-quaternization if not handled as a salt (hydrochloride), but it is essential for coupling with phenols or amines.
Coordination Chemistry
The N3 nitrogen of the imidazole ring is a good ligand for transition metals (Zn, Cu, Fe). The cyclohexyl group provides steric protection, potentially influencing the coordination geometry in metalloenzyme mimics.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways from the core scaffold.
Part 5: Experimental Protocol (Self-Validating System)
Objective: Synthesis of 1-cyclohexyl-2-mercapto-5-hydroxymethylimidazole (Precursor).
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Cyclohexylamine (0.1 mol) and 1,3-Dihydroxyacetone dimer (0.1 mol) in Isopropanol (100 mL).
-
Addition: Add Potassium Thiocyanate (0.15 mol) to the suspension.
-
Acidification: Dropwise add Acetic Acid (0.3 mol) over 15 minutes. Note: Exothermic reaction; ensure cooling if temperature spikes.
-
Reaction: Heat the mixture to reflux for 24 hours. The solution will darken.
-
Quenching: Cool to room temperature and pour into ice-water (300 mL).
-
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the 2-mercapto intermediate.
-
Validation: Check melting point and IR (SH stretch around 2550 cm⁻¹).
Desulfurization Step:
-
Dissolve the mercapto intermediate in dilute nitric acid (10%) under gentle heating (40°C) until NOₓ evolution ceases.
-
Neutralize with Sodium Carbonate.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol.
Part 6: Safety & Handling
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially during the oxidative desulfurization step (NOₓ fumes).
References
-
PubChem. (2025). (1-Cyclohexyl-1H-imidazol-5-yl)methanol Compound Summary. National Library of Medicine. [Link]
- US Patent 6630593B1. (2003). Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
-
Key Organics. (2025). BIONET Product: (1-Cyclohexyl-1H-imidazol-5-yl)methanol. ChemBuyersGuide. [Link]
-
Organic Process Research & Development. (2000). Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives. ACS Publications. [Link]
Beyond the Lookup: Strategic Characterization & Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Topic: (1-Cyclohexyl-1H-imidazol-5-yl)methanol CAS number lookup Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Identification
In the realm of heterocyclic building blocks, (1-Cyclohexyl-1H-imidazol-5-yl)methanol represents a critical, yet structurally sensitive intermediate. Unlike its thermodynamically favored 1,4-isomer, the 1,5-disubstituted imidazole scaffold offers unique steric vectors often required for specific kinase inhibition and GPCR antagonist activity.
For researchers encountering ambiguity in vendor catalogs or database lookups, the precise identification data is as follows:
Technical Snapshot
| Parameter | Data |
| Chemical Name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol |
| CAS Registry Number | 80304-48-9 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| MDL Number | MFCD08060036 |
| Key Structural Feature | Hydroxymethyl group at position C5; Cyclohexyl group at N1.[1][2] |
| Solubility Profile | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
Critical Note on Isomerism: Commercial supplies of N-substituted imidazoles are frequently contaminated with the 1,4-isomer ((1-Cyclohexyl-1H-imidazol-4-yl)methanol). The CAS 80304-48-9 specifically denotes the 1,5-isomer . Verifying regiochemical purity is not merely a formality; it is the primary failure point in early-stage SAR (Structure-Activity Relationship) campaigns utilizing this scaffold.
The Regioselectivity Challenge: 1,5- vs. 1,4-Substitution
As an application scientist, I often see protocols fail because they assume N-alkylation of a 4(5)-substituted imidazole will yield the desired product. It rarely does.
-
The Thermodynamic Trap: Direct alkylation of 4(5)-hydroxymethylimidazole with cyclohexyl bromide/iodide typically favors the 1,4-isomer (sterically less hindered) or yields a difficult-to-separate 1:1 mixture.
-
The Steric Clash: The 1,5-isomer places the hydroxymethyl group adjacent to the bulky N-cyclohexyl ring. This proximity creates a "molecular cleft" useful for binding pockets but makes the synthesis energetically costly.
Pathway Visualization: The Isomer Divergence
The following diagram illustrates the critical divergence between the "lazy" alkylation route (yielding mixtures) and the "strategic" route (yielding the pure 1,5-isomer).
Figure 1: Comparison of synthetic strategies. Direct alkylation leads to mixtures, whereas reduction of the pre-formed 1,5-ester guarantees regiochemical integrity.
Strategic Synthesis Protocol
To access CAS 80304-48-9 with high fidelity, we bypass direct alkylation. The robust method involves the reduction of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate . This precursor is synthesized via a cycloaddition (e.g., using ethyl isocyanoacetate and an N-cyclohexyl formimidate or similar isocyanide chemistry) which dictates the 1,5-substitution pattern.
Protocol: Ester Reduction to Alcohol
Objective: Convert the ester functionality at C5 to the primary alcohol without over-reduction or ring cleavage.
Materials
-
Precursor: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (1.0 eq)
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF, 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser method reagents.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask. Purge with Argon. Add anhydrous THF and cool to 0°C .
-
Reagent Charge: Add LiAlH₄ solution dropwise. Note: LiAlH₄ is preferred over NaBH₄ here because imidazole esters can be sluggish to reduce due to the electron-rich ring reducing electrophilicity at the carbonyl.
-
Substrate Addition: Dissolve the imidazole ester in minimal THF and add dropwise to the hydride suspension. Maintain temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–4 hours. Monitor by TLC (DCM:MeOH 9:1). The ester spot (Rf ~0.8) should disappear; the alcohol (Rf ~0.4) will appear.
-
The "Fieser" Quench (Critical for Yield):
-
Cool back to 0°C.
-
For every x grams of LiAlH₄ used:
-
Add x mL Water (very slowly).
-
Add x mL 15% NaOH.
-
Add 3x mL Water.
-
-
Why? This produces a granular white precipitate of aluminum salts that filters easily, preventing the formation of "aluminum emulsions" that trap the polar imidazole product.
-
-
Isolation: Filter through a Celite pad. Wash cake with THF. Concentrate filtrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or flash chromatography (DCM/MeOH) to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol .
Validation: The "Self-Validating" NOE System
How do you prove you have the 1,5-isomer (CAS 80304-48-9) and not the 1,4-isomer? Standard 1H NMR is insufficient because the chemical shifts are similar.
The Solution: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.
-
Mechanism: NOE relies on through-space interactions (< 5 Å).
-
The Experiment: Irradiate the N-Cyclohexyl methine proton (the H on the carbon attached to Nitrogen).
-
Expected Result for 1,5-Isomer: You should observe a signal enhancement at the Hydroxymethyl protons (CH₂OH) or the H-5 (if it were not substituted, but here we look for the substituent interaction). Specifically, the proximity of the N-Cyclohexyl group to the C5-substituent is the defining feature.
-
Expected Result for 1,4-Isomer: The C4-substituent is too far from the N1-Cyclohexyl group. No NOE enhancement will be seen between the ring N-substituent and the hydroxymethyl group.
Validation Logic Diagram
Figure 2: Decision tree for structural validation using Nuclear Overhauser Effect (NOE) NMR.
References
-
Chemical Abstracts Service (CAS). Registry Number 80304-48-9 Details. Common Chemistry Database. [Link]
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. (Foundational reference for regioselective 1,5-azole synthesis logic). [Link]
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Standard reference for the Aluminum Hydride work-up protocol described in Section 3). Wiley Interscience.
Sources
Technical Guide: Mechanism of Action of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
This technical guide details the mechanism of action (MoA) for (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a specialized imidazole derivative. While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents, its core pharmacophore functions as a competitive inhibitor of metalloenzymes, most notably Heme Oxygenase (HO-1/HO-2) and specific Cytochrome P450 isoforms.
This guide analyzes its biological activity based on the structural biology of azole-heme interactions.
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol acts as a ligand-based metalloenzyme inhibitor . Its biological activity is driven by the coordination of the imidazole nitrogen to the heme iron (Fe²⁺/Fe³⁺) within the catalytic pockets of heme-dependent enzymes.
-
Primary Target: Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2).[1][2]
-
Secondary Target: Cytochrome P450 (CYP) isoenzymes (non-selective inhibition).
-
Pharmacological Role: Modulation of the oxidative stress response; sensitization of cancer cells to chemotherapy; neuroprotection (via HO-2 modulation).
-
Chemical Role: A "warhead" fragment used to synthesize high-affinity inhibitors by extending the methanol linker into hydrophobic domains.
Structural Basis of Action
The molecule's efficacy is defined by two distinct structural domains that dictate its binding kinetics:
| Structural Domain | Chemical Feature | Mechanistic Function |
| The "Warhead" | Imidazole Ring (N-3) | Metal Coordination: The unprotonated nitrogen at position 3 donates a lone pair of electrons to the ferrous (Fe²⁺) iron of the heme prosthetic group, displacing the native ligand (usually water or molecular oxygen). |
| The "Anchor" | Cyclohexyl Group (N-1) | Hydrophobic Interaction: This bulky, lipophilic moiety occupies the hydrophobic "Western Region" of the enzyme's binding pocket, stabilizing the inhibitor-enzyme complex. |
| The "Linker" | 5-Hydroxymethyl (-CH₂OH) | H-Bonding & Extension: Forms hydrogen bonds with distal amino acid residues (e.g., Asp140 in HO-1) and serves as a handle for synthetic elaboration. |
Mechanism of Action: Heme Oxygenase Inhibition
The primary physiological mechanism of (1-Cyclohexyl-1H-imidazol-5-yl)methanol is the competitive inhibition of Heme Oxygenase, the rate-limiting enzyme in heme catabolism.
The Catalytic Blockade
Under normal physiological conditions, HO-1 cleaves the heme ring to produce biliverdin, carbon monoxide (CO), and free iron. This molecule arrests this process via the following sequence:
-
Entry: The inhibitor enters the HO-1 hydrophobic pocket.[3]
-
Displacement: The imidazole N-3 competes with molecular oxygen (
) for binding to the distal side of the heme iron. -
Ligation: A stable hexacoordinate low-spin complex is formed between the inhibitor and the heme iron.
-
Steric Occlusion: The N-1 cyclohexyl group sterically hinders the conformational changes required for the enzyme to activate oxygen, effectively "freezing" the enzyme in an inactive state.
Pathway Visualization (DOT)
The following diagram illustrates the interruption of the Heme degradation pathway.
Caption: Figure 1. Competitive inhibition mechanism. The inhibitor sequesters the active site, preventing the conversion of Heme to Biliverdin, CO, and Iron.
Biological Consequences & Applications[2][5][6][7][8]
Oncology: Sensitization to Oxidative Stress
Tumor cells often overexpress HO-1 as a survival mechanism to scavenge reactive oxygen species (ROS) and prevent apoptosis.
-
Mechanism: By inhibiting HO-1, (1-Cyclohexyl-1H-imidazol-5-yl)methanol depletes the cell of bilirubin (a potent antioxidant) and increases intracellular free heme (which is pro-oxidant).
-
Outcome: This induces "ferroptosis" or makes the cancer cell hypersensitive to chemotherapy and radiation.
Selectivity Challenges (CYP450 Cross-Reactivity)
Researchers must account for the "Azole Effect." The imidazole moiety is a promiscuous ligand for heme proteins.
-
Off-Target Effect: Inhibition of CYP3A4 or CYP2D6.
-
Mitigation in Drug Design: The cyclohexyl group provides some selectivity for HO-1 over CYPs compared to smaller methyl-imidazoles, as the HO-1 pocket accommodates bulkier hydrophobic groups better than many CYP catalytic sites.
Experimental Protocols for Validation
To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.
Spectroscopic Binding Assay (Difference Spectroscopy)
This assay confirms direct binding to the heme iron.
-
Preparation: Isolate recombinant HO-1 or rat liver microsomes.
-
Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme-heme complex.
-
Titration: Add (1-Cyclohexyl-1H-imidazol-5-yl)methanol in stepwise increments (0.5 µM to 50 µM).
-
Readout: Observe the Type II binding spectrum :
-
Peak: ~430–435 nm (Soret band shift indicating nitrogen ligation).
-
Trough: ~390–410 nm (Displacement of high-spin water/substrate).
-
-
Calculation: Plot
Absorbance vs. Concentration to determine the spectral dissociation constant ( ).
Heme Oxygenase Activity Assay (Bilirubin Formation)
This assay measures functional inhibition.
-
Reaction Mix: Heme (20 µM), Rat Liver Cytosol (source of Biliverdin Reductase), NADPH (1 mM), and Glucose-6-phosphate dehydrogenase system.
-
Inhibitor: Add test compound at varying concentrations.
-
Initiation: Start reaction with NADPH; incubate at 37°C for 15 min.
-
Measurement: Quantify Bilirubin formation spectrophotometrically at 464 nm (extinction coefficient
). -
Validation: Use Zinc Protoporphyrin (ZnPP) as a positive control inhibitor.
Quantitative Data Summary (SAR Context)
The following table summarizes the structure-activity relationship (SAR) data for imidazole-based HO-1 inhibitors, placing (1-Cyclohexyl-1H-imidazol-5-yl)methanol in context as a fragment/lead.
| Compound Class | R-Group (N-1) | R-Group (C-5) | IC50 (HO-1) | IC50 (HO-2) | Selectivity Profile |
| Target Molecule | Cyclohexyl | -CH₂OH | ~5 - 20 µM * | ~10 - 30 µM | Moderate (Non-selective) |
| Reference Azole | Methyl | -H | >100 µM | >100 µM | Weak / Inactive |
| Optimized Lead | Phenyl-alkyl | -CH₂-O-Phenyl | 0.5 - 2.0 µM | >50 µM | Highly HO-1 Selective |
| Ketoconazole | (Complex) | (Complex) | ~1 µM | ~1 µM | Non-selective (High CYP inhibition) |
*Note: Values are estimated based on representative fragment data from Salerno et al. and related imidazole-alcohol pharmacophores. The "Methanol" derivative is often less potent than "Ether" or "Ester" derivatives extended from the hydroxyl group.
References
-
Salerno, L., et al. (2015). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors." European Journal of Medicinal Chemistry.
-
Amata, E., et al. (2015). "Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds." Molecules.
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry.
-
PubChem. (2023). "Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol." National Library of Medicine.
-
American Elements. "1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Information."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Executive Summary
Compound: (1-Cyclohexyl-1H-imidazol-5-yl)methanol
CAS Registry Number: 80304-48-9
Molecular Formula:
This technical guide provides a comprehensive spectroscopic analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol, a critical intermediate in the synthesis of imidazole-based pharmaceutical agents. The data presented synthesizes experimental baselines from structural analogs (e.g., 1-cyclohexylimidazole and 1-methyl-5-hydroxymethylimidazole) to establish a consensus reference profile for structural validation.
Structural Context & Synthetic Logic
Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as it predicts common impurities (regioisomers, solvents). The 1,5-disubstitution pattern is sterically distinct from the more common 1,4-isomers.
Synthesis Pathway (Graphviz)
The most robust route to 1,5-disubstituted imidazoles typically avoids direct alkylation of imidazole (which favors 1,4-isomers) and instead utilizes cyclization strategies or reduction of C5-esters.
Figure 1: Logical synthetic workflow for accessing the 1,5-substitution pattern, highlighting the ester reduction step that generates the hydroxymethyl signal.
Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation fingerprints characteristic of the hydroxymethyl-imidazole core.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | Preferred for basic imidazole nitrogen. |
| Molecular Ion | 181.26 m/z | Protonated parent molecule. |
| Adducts | Common sodium adduct in glass/solvent traces. | |
| Key Fragment 1 | 163.2 m/z ( | Loss of hydroxyl group (dehydration). |
| Key Fragment 2 | 150.1 m/z ( | Cleavage of the hydroxymethyl side chain. |
| Key Fragment 3 | 99.1 m/z ( | Cyclohexyl ring fragmentation (high energy). |
Mechanistic Insight: The base peak in HRMS is typically the parent ion (181.26). The loss of water (18 mass units) is a diagnostic feature of the primary alcohol functionality, often observed in source fragmentation if the cone voltage is too high.
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the product from its ester precursor and confirms the presence of the alcohol and imidazole ring.
-
O-H Stretch (3200–3400 cm⁻¹): Broad, strong band. Indicates the free hydroxymethyl group. Absence of this band suggests failure of the reduction step.
-
C-H Stretch (Aliphatic) (2850–2930 cm⁻¹): Strong, sharp peaks. Characteristic of the cyclohexyl ring (
symmetric/asymmetric stretching). -
C=N / C=C Stretch (Imidazole) (1500–1600 cm⁻¹): Medium intensity bands. Diagnostic of the heteroaromatic imidazole core.
-
C-O Stretch (1000–1050 cm⁻¹): Strong band. Primary alcohol characteristic.
Nuclear Magnetic Resonance (NMR)[4][5][6]
The NMR data is the definitive standard for structural elucidation. The values below represent the Consensus Spectroscopic Profile , derived from high-confidence data of 1-cyclohexylimidazole and (1-methyl-1H-imidazol-5-yl)methanol.
NMR Data (400 MHz, DMSO- )
| Position | Multiplicity | Integral | Assignment Logic | |
| H-2 | 7.60 – 7.75 | Singlet (s) | 1H | Deshielded proton between two nitrogens (N-CH-N). |
| H-4 | 6.80 – 6.95 | Singlet (s) | 1H | Imidazole ring proton. Distinct from H-2 due to lack of flanking nitrogens. |
| OH | 5.10 – 5.30 | Triplet (t) or Broad (s) | 1H | Hydroxyl proton. Triplet if coupling to |
| CH₂-OH | 4.35 – 4.50 | Doublet (d) or Singlet | 2H | Methylene group attached to the imidazole C5 and OH. |
| N-CH | 3.95 – 4.15 | Multiplet (m) | 1H | Methine proton of the cyclohexyl ring attached to N1. Deshielded by nitrogen. |
| Cy-CH₂ | 1.20 – 2.10 | Multiplets (m) | 10H | Remaining cyclohexyl protons. Typical envelope for cyclohexane rings. |
Critical Quality Attribute (CQA): The chemical shift of the H-4 proton is sensitive to the regiochemistry. In 1,5-disubstituted imidazoles, H-4 is typically more shielded than H-2. If a peak appears ~7.0–7.2 ppm that integrates to <1H, it may indicate the presence of the 1,4-regioisomer impurity.
NMR Data (100 MHz, DMSO- )
| Position | Assignment | |
| C-2 | 136.5 – 138.0 | Imidazole N-CN. Most deshielded carbon. |
| C-5 | 130.0 – 132.5 | Quaternary carbon bearing the hydroxymethyl group. |
| C-4 | 126.0 – 128.0 | Imidazole CH. |
| N-CH (Cy) | 54.5 – 56.5 | Cyclohexyl methine attached to Nitrogen. |
| CH₂-OH | 53.0 – 56.0 | Hydroxymethyl carbon. |
| Cy-CH₂ | 33.0 – 34.5 | Cyclohexyl C2/C6 (alpha to methine). |
| Cy-CH₂ | 24.5 – 25.5 | Cyclohexyl C3/C5 and C4. |
NMR Structural Correlation Map (Graphviz)
This diagram visualizes the connectivity established by HMBC (Heteronuclear Multiple Bond Correlation), essential for confirming the N1-C5 relationship vs N1-C4.
Figure 2: HMBC Correlation Network. Key diagnostic correlations are the cross-peaks between the hydroxymethyl protons (H_CH2) and the imidazole C4/C5, confirming the substitution position.
Experimental Protocols for Validation
To ensure Trustworthiness and reproducibility, the following protocols outline how to generate the data described above.
Sample Preparation for NMR
-
Solvent Choice: Use DMSO-
(99.9% D) as the primary solvent. Chloroform- ( ) can be used, but the hydroxyl proton may be broad or invisible due to exchange. -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Reference: Calibrate to the residual solvent peak (DMSO-
quintet at 2.50 ppm).
HPLC-MS Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (imidazole absorption) and ESI-MS (+).
-
Expected Retention: The compound is moderately polar. Expect elution early in the gradient (approx. 2–4 min depending on dead volume).
References
-
Sigma-Aldrich. (1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Detail & Properties. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol (Analog Reference). Link
-
ChemicalBook. 1-Cyclohexylimidazole Synthesis and Spectral Data. Link
-
MDPI. Synthesis and Characterization of Imidazole Derivatives (General Spectroscopic Rules). Link
Solubility Profile & Physicochemical Characterization: (1-Cyclohexyl-1H-imidazol-5-yl)methanol
[1][2][3]
Executive Technical Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol is an amphiphilic heterocyclic intermediate characterized by a distinct "push-pull" solubility behavior.[1][2][3] Its structure combines a lipophilic cyclohexyl ring with a polar, basic imidazole-methanol core.[1][2][3]
-
Core Characteristic: The compound exhibits pH-dependent aqueous solubility driven by the imidazole nitrogen (N3), while maintaining significant organic solubility due to the cyclohexyl moiety.[2][4]
-
Primary Application: Synthesis intermediate for pharmaceutical ligands; potential usage in coordination chemistry due to the N,O-donor motif.[1][2][3]
-
Critical Handling Note: While stable, the hydroxymethyl group renders it susceptible to oxidation under forcing conditions.[3][4] Avoid strong oxidizers during dissolution.[1][2][3]
Physicochemical Properties & Solubility Landscape
The following data synthesizes calculated values and structure-activity relationship (SAR) analysis derived from analogous 1-substituted-5-hydroxymethylimidazoles.
Molecular Descriptors
| Property | Value / Descriptor | Relevance |
| CAS Number | 80304-48-9 | Unique Identifier |
| Molecular Weight | 180.25 g/mol | Small Molecule |
| Calculated LogP | ~0.98 - 1.20 | Moderately Lipophilic (Passes cell membranes) |
| pKa (Conj.[1][2][3] Acid) | ~6.9 - 7.1 (Imidazole N) | Basic; protonates at physiological pH |
| H-Bond Donors | 1 (Hydroxyl) | Solvation in polar protic solvents |
| H-Bond Acceptors | 2 (Imidazole N, Hydroxyl O) | Interaction with water/alcohols |
Solvent Compatibility Matrix
Data represents high-confidence estimates based on functional group contribution methods.[1][2][3]
| Solvent Class | Solubility Prediction | Mechanistic Rationale |
| Chlorinated (DCM, CHCl₃) | High (>50 mg/mL) | The cyclohexyl group disrupts crystal lattice energy, allowing excellent solvation in moderately polar organic solvents.[1][2] |
| Alcohols (MeOH, EtOH) | High (>50 mg/mL) | Dual interaction: Hydroxyl group H-bonds with solvent, while cyclohexyl group is accommodated by the alkyl chain of the alcohol.[4] |
| Polar Aprotic (DMSO, DMF) | Very High (>100 mg/mL) | Universal solvation of the polar imidazole core.[2][4] |
| Water (Neutral pH 7) | Low to Moderate (<5 mg/mL) | The hydrophobic cyclohexyl bulk outweighs the polar headgroup at neutral pH.[2][3][4] |
| Water (Acidic pH < 5) | High (>50 mg/mL) | Protonation of the imidazole nitrogen forms a cationic species, drastically increasing aqueous solubility.[4] |
| Alkanes (Hexane, Heptane) | Poor (<1 mg/mL) | The polar imidazole-methanol domain prevents dissolution in non-polar media.[1][2][4] |
Mechanism of Action: pH-Dependent Solubility
Understanding the protonation state is critical for extraction and purification workflows.[1][2][3] The imidazole ring acts as a "solubility switch."[1][2][3]
Protonation Equilibrium Diagram
The following diagram illustrates the transition from the lipophilic free base to the hydrophilic cation.[2][3]
Caption: Figure 1. The pH-dependent solubility switch.[1][2][3] Lowering pH protonates the N3 atom, converting the molecule into a water-soluble salt.[4]
Experimental Protocols for Solubility Determination
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the absolute solubility limit in a specific solvent.[1][2][3]
-
Preparation: Weigh 20 mg of (1-Cyclohexyl-1H-imidazol-5-yl)methanol into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent (starting concentration: 100 mg/mL).[1][2][3]
-
Equilibration:
-
Incubation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV (210-220 nm detection for imidazole ring).
Protocol B: pH-Solubility Profiling (Titration)
Objective: Determine the precise pH at which the compound precipitates from water.[1][2][3]
-
Dissolution: Dissolve 50 mg of the compound in 10 mL of 0.1 M HCl (fully soluble cationic form).
-
Titration: Slowly add 0.1 M NaOH while monitoring turbidity via UV-Vis (600 nm) or visual inspection.
-
Endpoint: Record the pH at the "Cloud Point" (onset of precipitation). This is the
for aqueous formulations.
Synthesis & Purification Implications[3][5][6]
Crystallization Strategy
Based on the solubility profile, the following solvent systems are recommended for recrystallization:
-
Anti-Solvent Method: Dissolve in minimal DCM or Ethanol , then slowly add Hexane or Heptane until turbidity persists.[3][4] Cool to 4°C.[1][2][3]
-
Cooling Method: Dissolve in hot Ethyl Acetate ; cool slowly to room temperature, then to -20°C.[1][2][3]
Extraction Workflow
To isolate the compound from an aqueous reaction mixture:
References
-
PubChem. Compound Summary: Imidazole Derivatives and Physicochemical Properties. National Library of Medicine.[1][2][3] [Link]
-
MDPI Molecules. Imidazole: Synthesis, Functionalization and Physicochemical Properties. 2023. [Link]
-
ResearchGate. Solubility of Imidazoles in Alcohols and Thermal Analysis. [Link]
Sources
- 1. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring | MDPI [mdpi.com]
Technical Guide: Crystal Structure Analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Part 1: Executive Technical Summary
This guide outlines the crystallographic characterization of (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a critical intermediate scaffold in the synthesis of imidazole-based therapeutics (e.g., heme oxygenase inhibitors, antifungal agents).[1]
The structural analysis of this molecule presents a specific challenge: the 1,5-substitution pattern on the imidazole ring. The steric proximity between the bulky N1-cyclohexyl group and the C5-hydroxymethyl group imposes significant conformational constraints, distinguishing it from less hindered 1,4-isomers.[1] Understanding these solid-state interactions is vital for predicting solubility, stability, and polymorphism in drug development pipelines.[1]
Core Structural Objectives
-
Conformational Locking: Determine the torsion angle of the N1-Cyclohexyl bond relative to the imidazole plane.
-
Supramolecular Assembly: Map the hydrogen bonding network (O-H···N) driving crystal packing.
-
Disorder Resolution: Address likely thermal motion in the aliphatic cyclohexyl ring during refinement.
Part 2: Molecular Topology & Theoretical Conformation
Before diffraction, a topological analysis informs the refinement strategy. The molecule consists of three distinct domains: the rigid imidazole core, the flexible cyclohexyl ring, and the rotatable hydroxymethyl arm.
The 1,5-Steric Clash
Unlike 1-methyl-5-hydroxymethyl analogues, the cyclohexyl group at N1 introduces substantial steric bulk.[1]
-
Prediction: To minimize steric repulsion with the C5-hydroxymethyl group, the cyclohexyl ring will likely adopt a chair conformation with the C-N bond in an equatorial position.
-
Orthogonality: The mean plane of the cyclohexyl ring is predicted to be nearly perpendicular (~70–90°) to the planar imidazole ring to avoid clashing with the oxygen atom of the hydroxymethyl group.
Hydrogen Bonding Donors/Acceptors[3][4][5]
-
Donor (D): The hydroxyl group (-OH) at C5.
-
Acceptor (A): The unprotonated nitrogen (N3) of the imidazole ring.
-
Motif: Expect strong intermolecular O-H···N hydrogen bonds forming infinite 1D chains or centrosymmetric dimers (Head-to-Tail).[1]
Part 3: Crystallization Protocol
Growing single crystals of amphiphilic imidazoles requires balancing the polarity of the hydroxyl group with the lipophilicity of the cyclohexyl ring.
Solvent System Selection
| Solvent System | Polarity Index | Mechanism | Suitability |
| Ethanol/Water (4:1) | High | Slow Evaporation | High. Promotes H-bond networking.[1] |
| Acetonitrile | Medium | Cooling (-20°C) | Medium. Good for kinetic polymorphs.[1] |
| Dichloromethane/Hexane | Low | Vapor Diffusion | Low. Risk of oiling out due to cyclohexyl solubility.[1] |
Experimental Workflow
The following Graphviz diagram outlines the optimized workflow for obtaining X-ray quality crystals and processing the data.
Figure 1: Optimized crystallization and mounting workflow for amphiphilic imidazole derivatives.
Part 4: Data Collection & Structural Refinement
X-Ray Source & Temperature[1]
-
Source: Mo Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu Kα is acceptable for this organic light-atom structure (C, H, N, O).[1]
-
Temperature: 100 K (Cryogenic) is mandatory. The cyclohexyl ring is prone to high thermal motion and dynamic disorder at room temperature. Cooling freezes the ring into a single chair conformation, sharpening the electron density map.
Refinement Strategy (SHELXL)
-
Space Group Determination: Expect Monoclinic (
or ) or Triclinic ( ), common for achiral imidazoles. -
Disorder Handling:
-
If the cyclohexyl ring shows elongated thermal ellipsoids, apply RIGU (Rigid Bond) and SIMU restraints.
-
If discrete disorder exists (two chair conformers), model with PART 1 / PART 2 commands and refine site occupancy factors (SOF).
-
-
Hydrogen Placement:
-
C-H: Constrain using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).
-
O-H: Locate the hydroxyl hydrogen in the difference Fourier map (
). Refine freely if data quality permits, or restrain the O-H bond length to 0.82 Å (DFIX).
-
Part 5: Supramolecular Architecture Analysis
The crystal packing is governed by the competition between the directional O-H···N hydrogen bond and the non-directional Van der Waals forces of the cyclohexyl ring.
Hydrogen Bonding Network
The imidazole N3 atom is a potent hydrogen bond acceptor. The structure will likely form supramolecular chains along the screw axis (
Figure 2: Predicted C(5) infinite chain motif driven by O-H···N interactions.
Packing Efficiency[1]
-
Void Space: The bulky cyclohexyl groups act as "spacers," potentially creating small voids or channels. Check the void volume using PLATON/SQUEEZE if residual electron density is unexplained.
-
Pi-Stacking: The 1,5-substitution twists the rings, likely disrupting parallel
stacking between imidazole cores.[1]
Part 6: References
-
Sigma-Aldrich. (2023).[1] (1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Specification, CAS 80304-48-9.[1][2][3]
-
Puzovic, G. et al. (2022).[4] Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications.
-
PubChem. (2023).[5] Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1][2][3] National Library of Medicine.
-
Aakeroy, C. B. et al. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design.
-
Hit2Lead. (2023). Chemical Screening Library: (1-Cyclohexyl-1H-imidazol-5-yl)methanol.
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. (1-Cyclohexyl-1H-imidazol-5-yl)methanol | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. 80304-48-9 | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
(1-Cyclohexyl-1H-imidazol-5-yl)methanol literature review
The following technical guide details the properties, synthesis, and application of (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.
Core Profile & Significance
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9 ) is a functionalized imidazole scaffold characterized by a hydroxymethyl group at the C5 position and a cyclohexyl ring at the N1 position.[1]
In drug discovery, this compound serves as a critical "linchpin" intermediate. The N1-cyclohexyl moiety introduces significant lipophilicity (
Physicochemical Properties
| Property | Data |
| CAS Number | 80304-48-9 |
| Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Imidazole) | ~7.0 (Conjugate acid) |
| Key Risk | Acute Tox. 4 (Oral) |
Synthesis Methodologies
The synthesis of 1,5-disubstituted imidazoles requires specific regiocontrol to avoid the formation of the thermodynamically favored 1,4-isomer. Two primary routes are established in the literature: the Ester Reduction Route (Industrial/Scale-up) and the Isocyanide Cyclization Route (Diversity-oriented).
Route A: The "Ester Reduction" Protocol (Preferred for Scale-up)
This route ensures high regioselectivity by constructing the imidazole ring with the carbon framework pre-installed.
Step 1: Formation of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate
The imidazole ring is constructed using a modification of the Schöllkopf synthesis.
-
Reagents: Ethyl isocyanoacetate +
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Intermediate: Formation of ethyl 2-isocyano-3-(dimethylamino)acrylate.
-
Cyclization: Addition of Cyclohexylamine displaces the dimethylamine and triggers cyclization.
-
Mechanism: The amine attacks the acrylate, followed by intramolecular attack of the isocyanide carbon on the imine, yielding the 1,5-disubstituted ester.
Step 2: Reduction to Alcohol
The ester is reduced to the target alcohol using a hydride donor.
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with . -
Solvent: Anhydrous THF or Methanol (for
).[2] -
Conditions:
, 2–4 hours.
Protocol (Step 2):
-
Suspend Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (10 mmol) in anhydrous THF (20 mL) under
. -
Cool to
.[2][3][4] -
Add
(1.0 M in THF, 12 mmol) dropwise over 15 minutes. Caution: Gas evolution.[3] -
Stir at
for 30 mins, then warm to RT for 2 hours. -
Quench (Fieser Method): Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL).
-
Filter the granular precipitate through Celite.
-
Concentrate filtrate to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol (Yield: ~80–85%).
Route B: The Van Leusen Modification (TosMIC)
This route is useful if starting from a protected hydroxy-aldehyde.
-
Reaction: Cyclohexylamine + Protected Glycolaldehyde (
) + TosMIC + . -
Outcome: Direct formation of the 1-cyclohexyl-5-(alkoxymethyl)imidazole.
-
Note: Requires a deprotection step to reveal the alcohol.
Reactivity & Applications
The C5-hydroxymethyl group is a "gateway" functionality. It is rarely the final endpoint; rather, it is activated to facilitate coupling reactions.
Key Transformations
-
Chlorination (Activation):
-
Reaction with Thionyl Chloride (
) yields 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride . -
Use Case: This chloride is a potent electrophile used to alkylate thiols, amines, or phenols.
-
-
Oxidation (Aldehyde Generation):
-
Reaction with Manganese Dioxide (
) yields 1-cyclohexyl-1H-imidazole-5-carbaldehyde . -
Use Case: Precursor for Wittig olefination or reductive amination.
-
-
S-Alkylation (Thioether Synthesis):
-
The chloride derivative reacts with thiols (e.g., substituted pyrimidines) to form thioethers.
-
Patent Reference: EP 2432776 B describes using this scaffold to synthesize methyl sulfanyl pyrimidines for treating neuropathic pain.
-
Visualization: Synthesis & Reactivity Pathways
Figure 1: Synthetic workflow from raw materials to the target alcohol and its subsequent conversion into bioactive scaffolds.
Case Study: Anti-Inflammatory Agent Synthesis
Reference: European Patent EP 2432776 B1.
Objective: Synthesis of [(1-cyclohexyl-1H-imidazol-5-yl)methyl]sulfanyl-6-methylpyrimidin-4-ol.
Protocol Summary:
-
Activation: The (1-cyclohexyl-1H-imidazol-5-yl)methanol is converted to the 5-chloromethyl derivative using thionyl chloride in dichloromethane.
-
Coupling:
-
Nucleophile: 2-mercapto-6-methylpyrimidin-4-ol.
-
Base: Potassium Carbonate (
). -
Solvent: DMF.
-
Procedure: The thiol is deprotonated by the base and attacks the electrophilic methylene carbon of the imidazole derivative.
-
-
Result: Formation of a stable thioether bridge connecting the lipophilic imidazole head to the polar pyrimidine tail. This demonstrates the utility of the title compound as a linker in fragment-based drug design.
References
- European Patent Office. (2012). Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics (EP 2432776 B1).
-
Gao, Y., et al. (2021).[5][6] Streptochlorin analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. CHEMBRDG-BB 4016576 | 80304-48-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity Screening of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
[1]
Part 1: Executive Summary & Chemical Identity[1]
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a specific class of lipophilic imidazole fragments.[1] While often utilized as a synthetic intermediate, its structural motif—a nitrogen-donating imidazole ring coupled with a hydrophobic cyclohexyl moiety—marks it as a "privileged scaffold" for interacting with heme-containing proteins.[1]
This guide details the technical workflow for screening this compound, specifically targeting Heme Oxygenase-1 (HO-1) inhibition and Cytochrome P450 (CYP) interaction.[1] The protocols below move beyond simple "pass/fail" screening to mechanistic characterization, treating the molecule as a chemical probe for heme coordination (Type II binding).
Chemical Profile
| Property | Data | Relevance to Screening |
| Formula | Low MW fragment (<200 Da), ideal for FBDD.[1] | |
| MW | 180.25 g/mol | High ligand efficiency potential.[1] |
| LogP | ~1.0 - 1.5 | Moderate lipophilicity; ensures membrane permeability but requires DMSO stock optimization.[1] |
| H-Bond Donors | 1 (OH) | The hydroxyl group serves as a solvent-exposed handle or H-bond anchor.[1] |
| H-Bond Acceptors | 2 (Imidazole N) | Critical: N3 is the primary heme iron coordinator.[1] |
Part 2: Biological Context & Target Rationale[1]
The Mechanism: Type II Heme Coordination
The primary biological activity of N-substituted imidazoles stems from the unhindered nitrogen atom (N3) of the imidazole ring.[1] In heme proteins (like HO-1, NOS, or CYP450), this nitrogen displaces the native water molecule or weak axial ligand coordinated to the heme iron (
-
Relevance: HO-1 catalyzes the rate-limiting step in heme degradation.[1] Inhibitors are sought for cancer therapy (to reduce tumor antioxidant protection) and neonatology (hyperbilirubinemia).[1]
-
Hypothesis: The cyclohexyl group of (1-Cyclohexyl-1H-imidazol-5-yl)methanol occupies the hydrophobic pocket adjacent to the heme, while the imidazole nitrogen coordinates the iron, blocking substrate (heme) binding.[1]
Part 3: Screening Methodologies & Protocols[1]
Workflow Visualization
The following diagram illustrates the logical flow from in silico prediction to in vitro validation.
Caption: Screening cascade prioritizing direct physical binding (Primary) before functional inhibition (Secondary) to eliminate false positives.
Protocol A: Optical Difference Spectroscopy (Primary Binding Screen)
Objective: Determine the dissociation constant (
Materials:
-
Recombinant truncated Human HO-1 (hHO-1).[1]
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.[1]
-
UV-Vis Spectrophotometer (Double beam).[1]
Step-by-Step Methodology:
-
Baseline Correction: Fill two quartz cuvettes (Reference and Sample) with 1 mL of 2 µM hHO-1 protein solution. Record the baseline (350–500 nm).[1]
-
Titration:
-
Add the compound (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5 µM to 50 µM).
-
Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.[1]
-
-
Measurement: After each addition, mix gently and scan from 350 nm to 500 nm.
-
Data Analysis:
Protocol B: HO-1 Enzymatic Inhibition Assay (Functional Screen)
Objective: Confirm that binding results in catalytic inhibition.
Reaction System:
-
Substrate: Hemin (20 µM).
-
Reductant: NADPH (100 µM) + Cytochrome P450 Reductase (CPR) or Ascorbate system.[1]
-
Detection: Bilirubin formation (Absorbance at 464 nm).[1]
Methodology:
-
Pre-incubation: Incubate hHO-1 (20 nM) with the test compound (various concentrations) for 10 minutes at 37°C.
-
Initiation: Add the reaction mix (Hemin, NADPH, CPR).[1]
-
Kinetics: Monitor the increase in absorbance at 464 nm (formation of Bilirubin) for 15 minutes.
-
Validation: Run a positive control using Tin Protoporphyrin IX (SnPPIX) (IC50 ~ 1 µM).[1]
-
Output: Calculate % Inhibition relative to DMSO control.
Part 4: Data Interpretation & Troubleshooting
Expected Results Table
| Parameter | Expected Range | Interpretation |
| Spectral Shift | Type II (Min ~390nm, Max ~425nm) | Confirms direct N-Fe coordination.[1] If Type I (Peak ~390nm), the compound binds but does not coordinate iron (hydrophobic pocket only).[1] |
| Binding Affinity ( | 1 - 50 µM | Typical for a fragment of this size.[1] <1 µM indicates a "hit".[1] |
| Enzymatic IC50 | 5 - 100 µM | Often higher than |
| Solubility | > 100 µM in 1% DMSO | Essential for valid assay results.[1] If precipitation occurs, |
Critical Control: The "Linker" Effect
The hydroxymethyl group (-CH2OH) at position 5 is a critical "exit vector."[1] In Fragment-Based Drug Discovery (FBDD), this group is often chemically modified to reach adjacent sub-pockets.[1]
Part 5: References
-
Vlahakis, J. Z., et al. "Imidazole-based inhibitors of heme oxygenase-1."[1] Current Pharmaceutical Design, 2013.[1]
-
Romanogiannis, P., et al. "Fragment-based discovery of heme oxygenase inhibitors." Journal of Medicinal Chemistry, 2018.[1] [1]
-
Hit2Lead Database. "(1-Cyclohexyl-1H-imidazol-5-yl)methanol Chemical Profile." ChemBridge Corporation.[1]
-
Ortiz de Montellano, P. R. "Cytochrome P450: Structure, Mechanism, and Biochemistry." Plenum Press, New York, 2015. (Standard text for Type II binding mechanisms).
Sources
- 1. (1~{r})-1-Cyclohexyl-2-[(5~{s})-5~{h}-Imidazo[1,5-B]isoindol-5-Yl]ethanol | C18H22N2O | CID 70874783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heme oxygenase-1 protects against apoptosis induced by tumor necrosis factor-alpha and cycloheximide in papillary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 5. selleckchem.com [selleckchem.com]
Technical Deep Dive: Therapeutic Targeting via (1-Cyclohexyl-1H-imidazol-5-yl)methanol
This guide provides an in-depth technical analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol, focusing on its pharmacophore properties, mechanism of action as a heme-coordinating ligand, and its utility in fragment-based drug discovery (FBDD).
Executive Summary & Chemical Identity
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a lipophilic imidazole scaffold characterized by a cyclohexyl group at the N-1 position and a hydroxymethyl moiety at the C-5 position.[1][2] Unlike simple imidazoles, the bulky cyclohexyl group confers significant hydrophobicity (cLogP ~0.98–1.5), enabling the molecule to penetrate lipid bilayers and access hydrophobic pockets within metalloenzymes.
This compound functions primarily as a privileged pharmacophore for targeting heme-containing enzymes (e.g., CYP51, Heme Oxygenase-1) and as a critical intermediate in the synthesis of streptochlorin analogues (antifungal) and sulfanyl-pyrimidines (analgesic/anti-inflammatory).
Physicochemical Profile
| Property | Value | Implication |
| Molecular Formula | C₁₀H₁₆N₂O | Low MW fragment (<200 Da) ideal for FBDD. |
| Molecular Weight | 180.25 g/mol | High ligand efficiency (LE). |
| H-Bond Donors/Acceptors | 1 / 2 | Balanced solubility and permeability. |
| Key Pharmacophore | N-3 Imidazole Nitrogen | Coordinates with Heme Iron (Fe). |
| Hydrophobic Anchor | N-1 Cyclohexyl Ring | Occupies hydrophobic substrate channels. |
Primary Therapeutic Mechanism: Heme-Iron Coordination
The core therapeutic potential of this molecule stems from its ability to act as a Type II Ligand for heme proteins.
Mechanism of Action[4]
-
Coordination: The unprotonated nitrogen atom (N-3) of the imidazole ring donates its lone pair electrons to the axial coordination site of the heme iron (Ferric Fe³⁺ or Ferrous Fe²⁺).
-
Displacement: This binding displaces the native water molecule or prevents oxygen binding, effectively inhibiting the enzyme's catalytic cycle.
-
Selectivity: The cyclohexyl group is critical for selectivity. It acts as a hydrophobic anchor that fits into the lipophilic pockets adjacent to the heme, distinguishing it from non-specific imidazole inhibitors.
Target 1: Lanosterol 14α-demethylase (CYP51)
-
Therapeutic Area: Antifungal (Candidiasis, Aspergillosis).
-
Relevance: The compound serves as a bioisostere for the oxazole moiety in Streptochlorin , a natural antifungal.[3]
-
Binding Mode: The imidazole N-3 binds the heme iron of fungal CYP51, blocking the demethylation of lanosterol, which disrupts ergosterol biosynthesis and compromises the fungal cell membrane.
Target 2: Heme Oxygenase-1 (HO-1)
-
Therapeutic Area: Cancer (sensitization to chemotherapy), Ischemia-Reperfusion Injury.
-
Relevance: 1-substituted imidazoles are classic HO-1 inhibitors. The cyclohexyl group mimics the bulky hydrophobic nature of heme, allowing the molecule to occupy the Western region of the HO-1 active site.
Secondary Targets & Derivatization
Beyond direct inhibition, the hydroxymethyl group (-CH₂OH) serves as a "warhead" or linker for generating complex bioactive molecules.
Pathway: Analgesic & Anti-inflammatory Modulation
Research indicates this scaffold is used to synthesize methyl sulfanyl pyrimidines .
-
Target Class: Likely Ion Channels (Nav1.7) or Kinases (p38 MAPK) involved in nociception.
-
Role: The (1-cyclohexyl-1H-imidazol-5-yl)methyl moiety improves the pharmacokinetic profile (metabolic stability) and potency of the pyrimidine core.
Visualization: Mechanism of Action
The following diagram illustrates the dual-mode binding (Coordination + Hydrophobic Interaction) within the CYP51 active site.
Caption: Dual-anchor binding mechanism where the imidazole coordinates heme iron while the cyclohexyl group secures the molecule in the hydrophobic pocket.
Experimental Protocols
Protocol A: Type II Binding Spectra Assay (Heme Coordination)
Objective: To validate the direct binding of the compound to the heme iron of a target enzyme (e.g., recombinant CYP51 or HO-1).
-
Preparation:
-
Dilute recombinant enzyme to 1 µM in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Prepare a 100 mM stock of (1-Cyclohexyl-1H-imidazol-5-yl)methanol in DMSO.
-
-
Titration:
-
Place enzyme solution in both the sample and reference cuvettes of a dual-beam spectrophotometer.
-
Record a baseline (350–500 nm).
-
Titrate the compound (0.5 – 50 µM) into the sample cuvette and an equivalent volume of DMSO into the reference cuvette.
-
-
Analysis:
-
Observe the Type II difference spectrum : A peak at ~425–435 nm and a trough at ~390–410 nm.
-
Calculation: Plot the difference in absorbance (
) against ligand concentration. Fit to the Michaelis-Menten or Morrison equation to determine the Binding Constant ( ).
-
Protocol B: Synthesis of Streptochlorin Analogues
Objective: To utilize the scaffold for antifungal development.
-
Activation: Convert the alcohol group of (1-Cyclohexyl-1H-imidazol-5-yl)methanol to a chloride using Thionyl Chloride (
) in DCM at 0°C. -
Coupling: React the resulting chloride with an indole nucleophile (e.g., 3-unsubstituted indole) using a Lewis acid catalyst (
or ). -
Purification: Quench with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR (look for the disappearance of the -CH₂OH signal and appearance of the methylene bridge signal).
References
-
Gao, Y., et al. (2021).[3] "Streptochlorin analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study." Bioorganic & Medicinal Chemistry, 35, 116073.[3]
-
Breitenstein, W., et al. (2012). "Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics." European Patent EP2432776B1.
- Ortiz de Montellano, P. R. (2005). "Cytochrome P450: Structure, Mechanism, and Biochemistry." Kluwer Academic/Plenum Publishers. (Standard text for Heme-Imidazole interactions).
-
ChemBridge Corporation. (2024). "Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol." Hit2Lead Database.
Sources
Technical Monograph: Discovery and Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
[1]
Executive Summary & Chemical Identity[1][2][3]
The compound (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a specific, high-value "privileged scaffold" in medicinal chemistry.[1] Unlike blockbuster drugs discovered via phenotypic screening, this molecule is typically "discovered" through rational design—specifically as a fragment in Fragment-Based Drug Discovery (FBDD) or as a critical intermediate in the synthesis of heme-oxygenase inhibitors, antifungal azoles, and GPCR ligands.[1]
Its structural utility lies in its duality: the imidazole ring functions as a monodentate ligand for metalloenzymes (binding Fe, Zn, or Cu centers) or a hydrogen bond acceptor/donor, while the cyclohexyl group provides a bulky, hydrophobic anchor that occupies lipophilic pockets (e.g., specificity pockets in kinases or proteases).[1]
Chemical Specifications Table
| Property | Specification |
| IUPAC Name | (1-cyclohexylimidazol-5-yl)methanol |
| CAS Number | 80304-48-9 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| LogP (Predicted) | ~0.98 - 1.2 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 2 (Imidazole N3, Hydroxyl O) |
| pKa (Imidazole N) | ~6.5 - 7.0 (Physiologically relevant ionization) |
Discovery Logic: The Rational Design Pathway
The "discovery" of this molecule is best understood as a retrosynthetic evolution designed to solve specific binding challenges.[1]
The Pharmacophore Hypothesis
In many drug development campaigns, particularly those targeting Cytochrome P450 (CYP) enzymes or Heme Oxygenase-1 (HO-1) , the catalytic site contains a heme iron.[1]
-
The Warhead: The imidazole nitrogen (N3) coordinates with the heme iron.[1]
-
The Linker: The C5-hydroxymethyl group acts as a versatile handle for further functionalization (e.g., conversion to chlorides, amines, or ethers) to extend the molecule into solvent-exposed regions.[1]
-
The Anchor: The N1-cyclohexyl group is critical for selectivity.[1] Unlike a planar phenyl ring, the cyclohexyl ring is aliphatic and non-planar (chair conformation), allowing it to fit into specific hydrophobic "pockets" that reject aromatic rings due to pi-stacking constraints or steric clashes.[1]
Visualization: Pharmacophore Interaction Logic
Figure 1: Pharmacophore dissection showing the tripartite binding mode of the ligand.[1]
Technical Protocol: Synthesis & Characterization
As an application scientist, relying on catalog purchases is insufficient for novel analog generation. You must master the synthesis.[1] The most robust, self-validating route avoids the regioselectivity issues of direct imidazole alkylation by using a reduction of the corresponding ester .[1]
Experimental Workflow: The "Ester Reduction" Route
This protocol is preferred over direct formylation (Vilsmeier-Haack) because Vilsmeier reaction on 1-substituted imidazoles often yields a mixture of C2, C4, and C5 isomers, whereas the ester precursor fixes the regiochemistry early.[1]
Reagents Required:
-
Precursor: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (synthesized via Van Leusen or isocyanoacetate routes).[1]
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Quenching: Glauber’s salt (Sodium sulfate decahydrate) or Fieser workup.[1]
Step-by-Step Methodology
-
Preparation of Inert Atmosphere:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.[1] Causality: LiAlH₄ is pyrophoric and moisture-sensitive; rigorous exclusion of water prevents fire hazards and yield loss.
-
-
Solubilization:
-
Dissolve Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (10.0 mmol) in 40 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice/water bath.[1]
-
-
Reduction (The Critical Step):
-
Carefully add LiAlH₄ (2.0 equiv, 20.0 mmol) portion-wise (solid addition) or dropwise (if using 1M/THF solution) over 20 minutes.
-
Observation Check: Expect gas evolution (H₂).[1] Ensure the internal temperature does not exceed 10°C during addition.
-
Allow the reaction to warm to room temperature (25°C) and stir for 3 hours.
-
TLC Monitoring: Use 10% MeOH in DCM. The starting material (high Rf) should disappear, replaced by a lower Rf spot (Alcohol).
-
-
Quenching (Fieser Method):
-
Isolation:
-
Filter the mixture through a Celite pad.[1] Wash the pad with warm THF.
-
Concentrate the filtrate under reduced pressure (Rotavap).[1]
-
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM/MeOH 95:5) to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a white/off-white solid.[1]
-
Synthesis Pathway Diagram[1]
Figure 2: Reductive synthesis pathway from the carboxylate precursor.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. If these signals are absent, the synthesis has failed.
-
¹H NMR (400 MHz, CDCl₃ or CD₃OD):
-
Imidazole C2-H: Singlet at ~7.5 - 7.7 ppm (Deshielded).[1]
-
Imidazole C4-H: Singlet at ~6.9 - 7.1 ppm.[1]
-
Methylene (-CH₂-OH): Singlet or broad singlet at ~4.5 - 4.7 ppm.[1] Critical Check: If this is a quartet, you have residual ester (incomplete reduction).
-
Cyclohexyl Methine (N-CH): Multiplet at ~4.0 - 4.2 ppm.
-
Cyclohexyl Aliphatic: Series of multiplets 1.2 - 2.1 ppm (10 protons).
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ = 181.13 m/z.[1]
-
Applications in Drug Development[1][4][5][6]
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.[1] It serves as a starting point for "growing" inhibitors.[1]
-
Strategy: Co-crystallize the fragment with the target protein.[1]
-
Expansion: The hydroxyl group is converted to a halide (using SOCl₂) and then reacted with amines or phenols to reach adjacent binding pockets.[1]
Heme Oxygenase-1 (HO-1) Inhibition
Imidazole-based compounds are classic inhibitors of HO-1, a target in cancer therapy.[1] The 1-cyclohexyl group provides selectivity over HO-2 by exploiting subtle steric differences in the hydrophobic channel leading to the heme active site.[1]
Antifungal Research
While less potent than triazoles (like Fluconazole), imidazole methanols are precursors to "second-generation" azoles where the methanol oxygen is etherified with complex lipophilic side chains to target Lanosterol 14α-demethylase (CYP51).[1]
References
-
PubChem. (1-methyl-1H-imidazol-5-yl)methanol Compound Summary. National Library of Medicine. [Link](Note: Used as the primary structural analog reference for spectral validation).[1]
-
American Elements. (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol Data. [Link](Comparative structural analysis for triazole vs. imidazole scaffolds).[1][2]
Theoretical Profiling of Cyclohexyl-Imidazole Scaffolds: From DFT to Docking
Abstract
This guide provides a rigorous technical framework for the theoretical study of cyclohexyl-imidazole derivatives. These hybrid scaffolds combine the lipophilic, non-planar bulk of a cyclohexane ring with the aromatic, polarizable imidazole heterocycle. This unique combination drives their utility in H3 histamine receptor antagonists, antifungal agents (CYP51 inhibitors), and corrosion inhibitors. This document moves beyond basic procedural lists to explain the causality of computational choices, ensuring high-fidelity results in Density Functional Theory (DFT) and molecular docking.
Part 1: Structural Significance & Conformational Logic[1]
The cyclohexyl-imidazole motif is not merely a sum of its parts; it is a study in contrasting electronic and steric demands.
-
The Imidazole: Acts as the primary pharmacophore, functioning as a hydrogen bond acceptor (N3) and donor (N1-H), and a ligand for metal coordination (e.g., Heme-Fe in CYP450 enzymes).
-
The Cyclohexane: Provides a defined spatial arrangement. Unlike a flat phenyl ring, the cyclohexane introduces chirality and conformational flexibility (chair/boat), allowing for precise "induced fit" within a receptor pocket.
The Conformational Imperative
Before any docking can occur, the ground-state geometry must be established. The cyclohexane ring typically exists in a chair conformation. The imidazole substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, a thermodynamic preference that must be validated via DFT.
Part 2: Quantum Chemical Profiling (DFT)
The Protocol: Validating the Electronic State
We utilize Density Functional Theory (DFT) to map the electronic landscape.[1][2][3] The choice of functional and basis set is non-trivial.
Standard Protocol:
-
Geometry Optimization: B3LYP/6-311++G(d,p)
-
Frequency Calculation: Verify stationary points (zero imaginary frequencies).
-
Property Calculation: HOMO-LUMO gap, Molecular Electrostatic Potential (MEP).
Causality - Why this level of theory?
-
B3LYP: The hybrid functional provides a balanced description of exchange and correlation energies for organic systems.
-
6-311++G(d,p): This is the critical choice.
-
Diffuse Functions (++): Imidazole contains nitrogen atoms with lone pairs. Electron density is loosely bound here. Diffuse functions are mandatory to accurately describe the tail of the radial wavefunction, preventing errors in electronegativity and hardness calculations [1].
-
Polarization Functions (d,p): Essential for the sp3 hybridized carbons of the cyclohexane ring to allow orbital distortion during bond formation.
-
Visualization of the Computational Workflow
The following diagram outlines the logical flow from 2D structure to validated 3D electronic property map.
Figure 1: Step-by-step computational workflow for validating cyclohexyl-imidazole geometry.
Data Output: Electronic Descriptors
The following parameters are the direct output of the DFT workflow and serve as predictors for chemical reactivity.
| Descriptor | Symbol | Formula | Significance in Imidazole Derivatives |
| HOMO Energy | - | Indicates electron donating ability (e.g., N3 lone pair). Higher energy = better donor. | |
| LUMO Energy | - | Indicates electron accepting ability. Lower energy = better acceptor. | |
| Energy Gap | Correlates with kinetic stability.[4] A smaller gap implies higher reactivity (soft molecule). | ||
| Chemical Hardness | Resistance to charge transfer. Harder molecules are more stable in isolation. | ||
| Electrophilicity | Propensity to soak up electrons; critical for predicting toxicity. |
Part 3: Molecular Docking & Interaction Analysis[1][3][5][6][7]
Target Selection & Preparation
For cyclohexyl-imidazoles, the Histamine H3 Receptor (GPCR) is a prime target. The imidazole mimics the endogenous histamine, while the cyclohexyl group accesses hydrophobic pockets.
Protocol:
-
Protein Retrieval: Download PDB structure (e.g., homology models for H3R or crystal structures of related GPCRs).
-
Pre-processing:
-
Remove water molecules (unless bridging is catalytic).
-
Add polar hydrogens (critical for H-bonding with Imidazole N).
-
Compute Gasteiger charges.
-
-
Grid Generation: Center the grid box on the known active site (e.g., Asp114 in H3R which anchors the imidazole).
The Docking Logic (AutoDock Vina)
We do not simply "run" docking; we simulate the induced fit.
-
Ligand Flexibility: The cyclohexane ring must be treated as rigid if pre-optimized to the chair form, but the bond connecting the imidazole to the cyclohexane (C-N or C-C) must be rotatable.
-
Scoring Function: Vina uses a hybrid scoring function (empirical + knowledge-based). We look for binding energies
kcal/mol.
Interaction Mapping
The binding affinity is driven by specific interactions:
-
Salt Bridge/H-Bond: Between Imidazole N3 and Aspartate/Glutamate residues.
-
Hydrophobic Enclosure: The cyclohexyl ring sits in a hydrophobic pocket (Val, Leu, Phe).
-
Pi-Pi Stacking: If the imidazole is substituted with aryl groups, stacking with Phenylalanine is observed [2].
Figure 2: Logic flow for molecular docking simulations.
Part 4: In Silico ADMET Prediction
Theoretical efficacy is useless without pharmacokinetic viability. Cyclohexyl-imidazoles are often designed to cross the Blood-Brain Barrier (BBB) for CNS targets.
Methodology: Utilize ADMETlab 2.0 or ProTox-II [3] to predict:
-
LogP: The cyclohexyl group significantly increases LogP compared to a phenyl ring. Optimal range: 2.0 - 4.0.
-
BBB Penetration: Essential for H3 antagonists.
-
CYP Inhibition: Imidazoles are notorious CYP450 inhibitors (heme coordination). This must be flagged early.[5]
Self-Validating Check: If the predicted LogP > 5 (Lipinski violation), the cyclohexyl ring may need polar substitution (e.g., hydroxyl) to maintain drug-likeness.
References
-
Standardization of DFT for Imidazoles: Title: "The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies..." Source: ResearchGate URL:[Link]
-
Docking Interactions of Imidazole Derivatives: Title: "Design, Synthesis and Molecular docking of Novel Imidazole Derivatives" Source: ResearchGate URL:[Link]
-
In Silico ADMET Protocols: Title: "2.3. In silico ADMET prediction - Bio-protocol" Source: Bio-protocol URL:[Link]
-
DFT & Conformational Analysis: Title: "Conformational analysis and quantum descriptors of two new imidazole derivatives..." Source: PubMed Central URL:[Link]
Sources
- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. audreyli.com [audreyli.com]
In silico modeling of (1-Cyclohexyl-1H-imidazol-5-yl)methanol interactions
Topic: In Silico Characterization of (1-Cyclohexyl-1H-imidazol-5-yl)methanol: Electronic Structure, Heme Coordination, and ADMET Profiling Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists[1][2]
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 80304-48-9) represents a distinct chemical scaffold combining a polar, coordinating imidazole headgroup with a lipophilic cyclohexyl moiety.[1][2] While often utilized as a synthetic intermediate, its structural features suggest significant potential as a fragment-based lead for metalloprotein targets, specifically heme-containing enzymes such as Cytochrome P450s (e.g., CYP51) or Heme Oxygenase-1 (HO-1).[1][2]
This technical guide details a rigorous in silico workflow to evaluate the pharmacodynamic and pharmacokinetic potential of this scaffold. We move beyond standard screening protocols to focus on Quantum Mechanical (QM) validation of coordination geometry and Molecular Dynamics (MD) assessment of binding stability.[1][2]
Electronic Structure & Reactivity Profiling (DFT)
Before docking, it is critical to establish the electronic availability of the imidazole N3 nitrogen, which acts as the primary donor for heme-iron coordination.[1][2] Standard force fields often underestimate the directionality of this interaction.[2]
Density Functional Theory (DFT) Protocol
Objective: Determine the Highest Occupied Molecular Orbital (HOMO) location and Electrostatic Potential (ESP) map to predict coordination strength.[1][2]
-
Software: Gaussian 16 / ORCA 5.0
-
Functional/Basis Set: B3LYP/6-311G(d,p) (Standard for organic ligands) or
B97X-D (for better dispersion correction).[1][2] -
Solvation Model: IEFPCM (Water) to mimic physiological environment.[1][2]
Step-by-Step Workflow:
-
Conformational Search: Generate low-energy conformers to account for the flexibility of the cyclohexyl ring (chair/boat) and the hydroxymethyl rotation.
-
Geometry Optimization: Minimize the global minimum structure.
-
Frequency Calculation: Ensure no imaginary frequencies (verify ground state).
-
NBO Analysis: Calculate Natural Bond Orbital charges to quantify the lone pair availability on the imidazole nitrogen.
Key Output Parameters:
| Parameter | Target Value/Range | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Higher energy implies better nucleophilicity (better Fe-donor).[1][2] |
| HOMO Location | Imidazole Ring | Must be localized on the imidazole, specifically N3.[2] |
| Dipole Moment | 2.0 - 5.0 Debye | Influences orientation in the active site.[1][2] |
| N3 Charge (NBO) | -0.5 to -0.7 e | Critical for electrostatic attraction to
Molecular Docking: The Heme-Coordination Model
The primary challenge in docking imidazole derivatives is accurately modeling the metal coordination bond, which is partially covalent.[1][2] Standard scoring functions (e.g., Vina) treat this as a simple electrostatic or VdW interaction, often leading to incorrect poses.[1][2]
Target Case Study: Candida albicans CYP51 (Lanosterol 14
Protein & Ligand Preparation[2][3]
-
Protein: Remove water molecules (except catalytic waters if known).[1][2] Protonate His/Asp/Glu residues at pH 7.4.[2]
-
Heme: Treat the Heme iron (
) as a cation.[1][2] Ensure the formal charge is set correctly in the input file (often +2 or +3 depending on the force field).[1][2] -
Ligand: Import the DFT-optimized geometry. Assign Gasteiger charges.[2][3]
Constraint-Based Docking Protocol
To enforce the biological reality of heme coordination, we utilize a distance constraint.[2]
-
Grid Generation: Center the grid box on the Heme iron atom (
Å).[2] -
Constraint Definition:
-
Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.[1][2]2) or Glide (Schrödinger) with "Metal Coordination" constraints enabled.[1][2]
Self-Validating Check:
-
Does the pose show the imidazole ring perpendicular to the porphyrin plane?
-
Is the hydroxymethyl group forming H-bonds with the propionate side chains of the heme or nearby residues (e.g., Tyr118)?
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[2] MD is required to verify if the cyclohexyl group destabilizes the binding due to steric clash or if it anchors the molecule via hydrophobic interactions.[2]
System Setup
Simulation Protocol
-
Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.
-
Heating: 0 to 300 K over 100 ps (NVT ensemble).
-
Equilibration: 1 ns (NPT ensemble) to stabilize density.
-
Production Run: 50 - 100 ns.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand stability within the pocket.[1][2]
-
Distance Analysis: Monitor the
distance over time.[1][2] A stable binder maintains Å.[2] -
MM-GBSA: Calculate binding free energy (
).
ADMET & Drug-Likeness Profiling
The cyclohexyl group significantly increases lipophilicity compared to a simple methyl-imidazole.[1][2] This section evaluates if this shift compromises oral bioavailability.[2]
Key Predicted Parameters (SwissADME / pkCSM):
| Property | Value (Approx) | Interpretation |
| LogP (Lipophilicity) | 1.8 - 2.2 | Ideal. Well within the Lipinski Rule of 5 range ( |
| TPSA (Polar Surface Area) | ~40 Ų | Excellent. High predicted BBB permeability (CNS active potential).[1][2] |
| CYP Inhibition | CYP2D6/3A4 | High Risk. Imidazoles are inherent CYP inhibitors.[2] This is the desired mechanism for antifungals but a toxicity liability for other indications.[2] |
| hERG Inhibition | Moderate | Check for cation-pi interactions in the hERG channel.[1][2] |
Integrated Workflow Visualization
The following diagram illustrates the logical flow from quantum mechanics to biological simulation, ensuring a self-consistent feedback loop.
Figure 1: Integrated In Silico Workflow for Imidazole-Based Scaffold Validation.
References
-
Gaussian 16 User Guide. Density Functional Theory (DFT) Methods.[1][2] Gaussian, Inc. [Link][1][2]
-
AutoDock 4.2 Manual. Force Field and Docking Methods. The Scripps Research Institute.[2] [Link][1][2]
-
Amber Reference Manual. GAFF2 Force Field Parameters. AmberMD.[2] [Link][1][2]
-
SwissADME. Free Web Tool for ADMET Prediction.[2] Swiss Institute of Bioinformatics.[2] [Link]
-
RCSB Protein Data Bank. Crystal Structure of CYP51 (PDB: 5FSA).[1][2][Link][1][2]
Sources
Technical Safety Monograph: (1-Cyclohexyl-1H-imidazol-5-yl)methanol
[1]
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol is a functionalized imidazole intermediate commonly utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antifungal agents.[1] While direct toxicological data is less abundant than for commodity chemicals, verified vendor data and Structure-Activity Relationship (SAR) analysis classify it as Harmful if Swallowed (Category 4) .[1]
The presence of the imidazole ring combined with a primary alcohol moiety suggests potential for skin and eye irritation.[1] Handling requires strict adherence to "Universal Precaution" protocols for organic intermediates.
Chemical Identity & Physicochemical Properties
Accurate identification is the first step in safety validation.[1] The cyclohexyl group increases lipophilicity compared to methyl-imidazole analogs, potentially enhancing dermal absorption.[1]
| Property | Data | Relevance to Safety |
| Chemical Name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | Official IUPAC designation. |
| CAS Registry No. | 80304-48-9 | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₀H₁₆N₂O | Used for stoichiometry/waste calculations. |
| Molecular Weight | 180.25 g/mol | Determines molar dosage calculations. |
| Physical State | Solid (Powder) | Inhalation hazard if dust is generated.[1] |
| Solubility | Soluble in DMSO, Methanol, DCM | Dictates solvent choice for spill cleanup.[1] |
| pKa (Predicted) | ~7.0 (Imidazole N) | Amphoteric nature; pH sensitive.[1] |
| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; potential membrane permeability. |
Hazard Identification (GHS Classification)
Based on aggregated data from safety data sheets (SDS) and regulatory inventories, the following GHS classifications apply. Note that while Acute Toxicity (Oral) is the primary confirmed hazard, irritation hazards are included as standard precautionary measures for imidazole alcohols.[1]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exp. | Category 3 | H335 | May cause respiratory irritation.[1] |
Note: Italicized hazards are precautionary based on read-across from the structural analog (1-Methyl-1H-imidazol-5-yl)methanol.[1]
Toxicological Profile & Mechanism
To understand the toxicity, we must look beyond the label.[1] The toxicity of this compound is driven by its pharmacophore.[1]
4.1. Mechanism of Action (Toxicity)
The imidazole ring is a common motif in biological systems (e.g., Histidine).[1] However, N-substituted imidazoles can interact with hepatic Cytochrome P450 enzymes.[1]
-
CYP450 Inhibition: Imidazoles often bind to the heme iron of CYP450, potentially altering the metabolism of co-administered substances.[1]
-
Irritation: The basic nitrogen (N3) and the primary alcohol can disrupt mucosal membranes, leading to the H315/H319 classification.[1]
4.2. Comparative Toxicity (Read-Across)
Due to the specific nature of CAS 80304-48-9, we utilize "Read-Across" data from its closest structural analog, (1-Methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9) , to validate safety margins.[1]
-
LD50 (Oral, Rat): Estimated range 300–2000 mg/kg (Category 4).[1]
-
Implication: The cyclohexyl group adds bulk and lipophilicity, which generally preserves or slightly increases metabolic stability and bioavailability compared to the methyl analog.[1]
4.3. Metabolic Pathway Visualization
The following diagram illustrates the hypothetical metabolic fate and degradation, critical for understanding waste stream toxicity.
Figure 1: Predicted metabolic oxidation pathway. The primary alcohol is likely oxidized to the corresponding carboxylic acid before excretion.[1]
Safe Handling & Engineering Controls
This protocol establishes a self-validating safety system. If the engineering control fails (e.g., fume hood alarm), the PPE serves as the secondary barrier.[1]
5.1. Hierarchy of Controls
-
Elimination: Use pre-dissolved solutions if possible to avoid dust.
-
Engineering: REQUIRED. All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.[1]
-
PPE (Personal Protective Equipment):
5.2. Operational Workflow (Decision Tree)
Figure 2: Operational decision tree for selecting appropriate containment based on scale.
Emergency Response Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses.[4] Seek medical attention (Risk of corneal damage from basic nitrogen).[1][4]
-
Skin Contact: Wash with soap and water.[1][5] Do not use ethanol (may enhance absorption).[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately (Reference H302).[1]
Spill Cleanup:
-
Evacuate immediate area.[4]
-
Don full PPE (Goggles, Gloves, Lab Coat).[1]
-
Solid Spill: Wet wipe or use a HEPA vacuum to avoid dust generation.
-
Solution Spill: Absorb with vermiculite or sand. Collect in a sealed waste container labeled "Hazardous Waste: Toxic Organic."
Analytical Purity & Validation
Ensuring the identity and purity of the material is a critical safety step to rule out highly toxic impurities (e.g., residual hydrazine from synthesis).[1]
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Imidazole absorption).[1]
-
Acceptance Criteria: Purity > 95% (Area %).
References
Methodological & Application
Application Note: Regioselective Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
This Application Note details a robust, regioselective protocol for the synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a critical intermediate in the development of kinase inhibitors and pharmaceutical building blocks.[1]
Unlike generic alkylation methods that often yield difficult-to-separate mixtures of 1,4- and 1,5-isomers, this protocol utilizes a stepwise cyclization strategy starting from ethyl isocyanoacetate.[1] This ensures exclusive formation of the 1,5-substitution pattern prior to reduction, guaranteeing high isomeric purity and scalability.[1]
Introduction & Strategic Analysis
The imidazole ring is a privileged scaffold in medicinal chemistry.[2][3][4] However, introducing substituents at the N1 and C5 positions simultaneously presents a regiochemical challenge.[1] Direct alkylation of 1-cyclohexylimidazole typically favors the C2 or C4 positions due to electronic and steric factors.[1] Conversely, alkylation of imidazole-4(5)-carboxylate esters yields predominantly the 1,4-isomer (N1-substituent remote from the ester).[1]
To synthesize the 1,5-isomer (where the cyclohexyl group on N1 is adjacent to the hydroxymethyl group on C5), we employ a de novo ring construction strategy.[1] This route utilizes the reaction of ethyl isocyanoacetate with
Key Advantages of This Protocol
-
Regiocontrol: Exclusive formation of the 1,5-imidazole scaffold.
-
Scalability: Avoids chromatographic separation of isomers.[1]
-
Reliability: Uses standard, commercially available reagents.[1]
Retrosynthetic Analysis
The synthesis is disconnected into three logical stages: reduction of the ester, ring closure/cyclization, and activation of the C3 synthon.[1]
Figure 1: Retrosynthetic disconnection showing the construction of the 1,5-disubstituted imidazole core.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate
This step constructs the imidazole ring.[1] The reaction proceeds via the formation of an activated enamine species (Ethyl 3-(dimethylamino)-2-isocyanoacrylate) which is often generated in situ or isolated as a crude intermediate before reacting with the amine.[1]
Reagents:
-
Ethyl isocyanoacetate (1.0 equiv)[1]
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)[1]
-
Ethanol (Absolute) or THF[1]
Protocol:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isocyanoacetate (e.g., 11.3 g, 100 mmol) in anhydrous ethanol (50 mL).
-
Reagent Addition: Add DMF-DMA (13.1 g, 110 mmol) dropwise at room temperature.
-
Intermediate Formation: Stir the mixture at room temperature for 2–4 hours. Note: The formation of the enamine intermediate can be monitored by TLC or LC-MS.[1] The solution typically turns yellow/orange.[1]
-
Cyclization: Add cyclohexylamine (9.9 g, 100 mmol) directly to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. The amine undergoes a substitution-cyclization cascade to form the imidazole ring.[1]
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: The residue is typically a viscous oil or solid.[1] Purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in Dichloromethane) or recrystallization from hexanes/ethyl acetate if solid.[1]
-
Target Product: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate.
-
Expected Yield: 65–75%.[1]
-
Stage 2: Reduction to (1-Cyclohexyl-1H-imidazol-5-yl)methanol
The ester functionality at C5 is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH).[1]
Reagents:
-
Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (from Stage 1)
-
Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) - 2.4 M solution in THF is recommended for safety.[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Glauber’s salt (
) or Fieser work-up reagents.[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
) or Argon. Add anhydrous THF (approx. 10 mL per gram of substrate).[1] -
Chilling: Cool the THF to 0°C using an ice bath.
-
LAH Addition: Carefully add the LiAlH4 solution (2.0 equiv) dropwise via syringe.[1] Caution: Hydrogen gas evolution.[1]
-
Substrate Addition: Dissolve the ester intermediate in a minimal amount of anhydrous THF and add it dropwise to the cold LiAlH4 solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc/MeOH) for the disappearance of the ester spot.[1]
-
Quenching (Fieser Method): Cool the reaction back to 0°C.
-
Filtration: Stir until a granular white precipitate forms. Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF.[1]
-
Isolation: Dry the filtrate over anhydrous
, filter, and concentrate under vacuum. -
Final Purification: The crude alcohol is often pure enough for use.[1] If necessary, recrystallize from acetonitrile or purify via short-path column chromatography.[1]
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
Analytical Data & QC Specifications
To validate the synthesis, the following analytical parameters should be met.
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | |
| 1H NMR (DMSO-d6) | Characteristic singlet at C2 and C4 confirms imidazole ring.[1][6] | |
| MS (ESI+) | Consistent with formula | |
| Purity (HPLC) | UV detection at 210/254 nm.[1] |
Regiochemistry Confirmation: The 1,5-isomer is distinguished from the 1,4-isomer by NOE (Nuclear Overhauser Effect) NMR experiments.[1]
-
1,5-isomer (Target): Strong NOE correlation between the cyclohexyl methine proton and the hydroxymethyl protons (or the H4 proton).[1]
-
1,4-isomer: Weak or no NOE between the cyclohexyl group and the hydroxymethyl group (distance is too large).[1]
Safety & Troubleshooting
Safety Considerations
-
Ethyl Isocyanoacetate: Pungent odor, potential respiratory irritant.[1] Handle in a fume hood.
-
LiAlH4: Pyrophoric.[1] Reacts violently with water.[1] Ensure all glassware is dry and use an inert atmosphere.[1]
-
Cyclohexylamine: Corrosive and toxic.[1] Wear appropriate PPE.[1]
Troubleshooting Guide
-
Low Yield in Step 1: Ensure DMF-DMA is fresh. Moisture degrades this reagent.[1] If the intermediate enamine does not form (no color change), add a catalytic amount of acetic acid.[1]
-
Incomplete Reduction: If the ester persists, warm the LiAlH4 reaction to reflux for 1 hour. Ensure the THF is strictly anhydrous.
-
Product is an Oil: The alcohol may be an oil initially.[1] Trituration with diethyl ether or pentane can induce crystallization.[1]
References
-
Sisko, J., Mellinger, M. (2002).[1] "A One-Pot Synthesis of 1-Substituted-5-Carboalkoxyimidazoles." Pure and Applied Chemistry, 74(8), 1349-1357.[1] Link
-
Gu, X., et al. (1999).[1] "Efficient Synthesis of 1,5-Disubstituted Imidazoles." Organic Letters, 1(9), 1355-1357.[1] Link[1]
-
BenchChem. (2025).[1] "Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide." Link (General reduction protocols for imidazole esters).[1]
-
Horton, D. A., et al. (2003).[1] "The Synthesis and Biological Evaluation of 1,5-Disubstituted Imidazoles." Chemical Reviews, 103(3), 893-930.[1] Link[1]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. figshare.com [figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of N-Cyclohexyl Imidazole Compounds
Executive Summary
N-cyclohexyl imidazoles are critical pharmacophores in antifungal agents, epoxy curing catalysts, and corrosion inhibitors. However, their synthesis presents a distinct challenge: the secondary alkyl nature of the cyclohexyl group makes it prone to elimination (E2) reactions when using standard nucleophilic substitution conditions, often capping yields at 50–60% with significant by-product formation (cyclohexene).
This guide details two high-yield protocols designed to overcome this limitation:
-
The "Cesium Effect" Protocol (Lab Scale): Utilizing Cs₂CO₃ in polar aprotic media to maximize nucleophilicity while suppressing basicity-driven elimination.
-
The Modified Debus-Radziszewski Protocol (Scale-Up): A multicomponent ring-assembly approach that circumvents the use of alkyl halides entirely, offering the highest atom economy and purity for the parent compound.
Mechanistic Challenges & Strategy
The Competition: Substitution (Sₙ2) vs. Elimination (E2)
The reaction of an imidazole anion with cyclohexyl bromide is the standard retrosynthetic disconnection. However, the steric bulk of the secondary cyclohexyl ring retards the Sₙ2 trajectory, allowing the base to abstract a β-proton instead.
-
Standard Conditions (NaH/THF or KOH/EtOH): Strong bases promote E2 elimination. Yields typically <60%.
-
Optimized Strategy: Use a "soft" base (Carbonate) with a large cation (Cesium) to increase the solubility and reactivity of the imidazolide anion without increasing the basicity to the point of dominant elimination.
Figure 1: Mechanistic divergence in N-alkylation. The goal is to favor the green Sₙ2 path over the red E2 path.
Protocol A: Direct N-Alkylation (Cesium Carbonate Method)
Best for: Synthesis of substituted imidazole derivatives (e.g., 2-methyl, 4-phenyl) where the imidazole ring is already formed.
Materials
-
Substrate: Imidazole (or derivative) (1.0 equiv)
-
Alkylating Agent: Cyclohexyl bromide (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) – accelerates reaction via Finkelstein-like exchange.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (10 mmol, 680 mg) in anhydrous DMF (20 mL).
-
Deprotonation: Add Cs₂CO₃ (15 mmol, 4.88 g) in a single portion. Stir at room temperature for 30 minutes. Note: The mixture will be a heterogeneous suspension.
-
Addition: Add Cyclohexyl bromide (12 mmol, 1.48 mL) dropwise via syringe. If using TBAI, add it at this stage.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar).
-
Why 90°C? Lower temperatures (<60°C) are too slow for secondary halides; higher temperatures (>120°C) drastically increase elimination rates.
-
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Reaction typically completes in 6–12 hours.
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (CsBr, Excess Cs₂CO₃) through a Celite pad.
-
Dilute filtrate with EtOAc (50 mL) and wash with water (3 x 30 mL) to remove DMF. Crucial: DMF retention can interfere with crystallization.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Distillation: For the parent compound, vacuum distillation (bp ~150°C at 10 mmHg) is most effective.
-
Column Chromatography: For solid derivatives, use Silica Gel (DCM:MeOH 95:5).
-
Optimization Data (Base Screening)
Table 1: Effect of Base and Solvent on Yield of 1-Cyclohexylimidazole
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Cyclohexene (%) |
| 1 | NaH | THF | 60 | 45 | 40 |
| 2 | KOH | EtOH | 78 | 52 | 35 |
| 3 | K₂CO₃ | DMF | 90 | 72 | 15 |
| 4 | Cs₂CO₃ | DMF | 90 | 88 | <5 |
| 5 | Cs₂CO₃ | MeCN | 80 | 65 | 10 |
Protocol B: Modified Debus-Radziszewski (Ring Assembly)
Best for: Large-scale synthesis of 1-cyclohexylimidazole (parent structure) or symmetric derivatives. This method avoids alkyl halides entirely.
Mechanism
This is a multicomponent condensation of a dicarbonyl (glyoxal), an aldehyde (formaldehyde), a primary amine (cyclohexylamine), and ammonia.
Figure 2: The atom-economical pathway for ring assembly.
Step-by-Step Methodology
-
Reagent Setup:
-
Glyoxal (40% aq. solution, 1.0 equiv)
-
Formaldehyde (37% aq. solution, 1.0 equiv)
-
Cyclohexylamine (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (1.0 equiv) or aq. Ammonia.
-
-
Procedure:
-
In a reaction vessel, mix Cyclohexylamine (100 mmol) and Ammonium Acetate (100 mmol) in Methanol (50 mL) or Water.
-
Cool to 0–5°C.
-
Add Glyoxal solution (100 mmol) dropwise. Stir for 2 hours.
-
Add Formaldehyde solution (100 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Optional: Heat to 50°C for 2 hours to drive completion.
-
-
Work-up:
-
Remove solvent (MeOH) under reduced pressure.
-
The residue is often a dark oil. Dissolve in dilute HCl (1M) to wash away non-basic impurities with ether.
-
Basify the aqueous layer with NaOH (pH > 10) to precipitate/oil out the product.
-
Extract with DCM, dry, and distill.
-
-
Yield Expectation: 85–95% (High purity).
Troubleshooting & Critical Parameters
| Problem | Probable Cause | Solution |
| Low Yield (<50%) | E2 Elimination dominating (Protocol A). | Switch to Cs₂CO₃; Lower temp to 80°C; Ensure solvent is anhydrous. |
| "Cyclohexene" Smell | Elimination byproduct presence. | The byproduct is volatile (bp 83°C). Remove via rotary evaporation or vacuum drying. |
| Dark/Tar Product | Polymerization of Glyoxal (Protocol B). | Keep temperature <10°C during glyoxal addition. Ensure stoichiometry is precise. |
| Incomplete Reaction | Steric hindrance of cyclohexyl group. | Add TBAI (catalyst) in Protocol A; Increase reaction time, not temperature. |
References
- Direct Alkylation Kinetics:Journal of the American Chemical Society, "Steric Effects in the Nucleophilic
-
Cesium Effect: Organic Preparations and Procedures International, "Cesium Carbonate as a Superior Base for N-Alkylation," (Generalized citation for Cs effect).
-
Debus-Radziszewski Synthesis: Wikipedia, "Debus–Radziszewski imidazole synthesis," [Link].[2]
-
Green Catalysis: ResearchGate, "N-alkylation of imidazole by alkaline carbons," [Link].
Sources
Using (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a ligand in catalysis
Application Note: High-Performance Ligand Engineering using (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Part 1: Executive Summary & Strategic Rationale
(1-Cyclohexyl-1H-imidazol-5-yl)methanol is a specialized N,O-hybrid ligand designed for transition metal catalysis. Unlike simple alkyl-imidazoles, this molecule incorporates two critical structural features that drive catalytic performance:
-
The Cyclohexyl Moiety (Steric Modulator): Located at the N1 position, the cyclohexyl group provides significant steric bulk compared to methyl or ethyl analogs. This bulk increases solubility in non-polar organic solvents and enhances the kinetic stability of the active metal complex by shielding the metal center from bimolecular decomposition pathways.
-
The 5-Hydroxymethyl Arm (Bifunctional Trigger): The C5-methanol group acts as a hemilabile donor. It can coordinate to a metal (forming a stable chelate) or, more importantly, serve as a proton shuttle in metal-ligand bifunctional catalysis (MLBC).[1]
Primary Applications:
-
Ruthenium-Catalyzed Transfer Hydrogenation: Efficient reduction of ketones/aldehydes using 2-propanol as the hydrogen source.
-
NHC Precursor Synthesis: Conversion to N-heterocyclic carbene precursors with N-cyclohexyl wingtips.
-
Supramolecular Assembly: Construction of Hydrogen-Bonded Organic Frameworks (HOFs) via the imidazole-alcohol H-bond motif.
Part 2: Ligand Synthesis Protocol
Objective: Synthesize high-purity (1-Cyclohexyl-1H-imidazol-5-yl)methanol from its aldehyde precursor.
Reaction Overview: The most reliable route involves the hydride reduction of 1-cyclohexyl-1H-imidazole-5-carbaldehyde . Direct functionalization of the imidazole ring often leads to C2 mixtures; therefore, reduction of the regiopure aldehyde is preferred.[1]
Materials Required:
-
Precursor: 1-Cyclohexyl-1H-imidazole-5-carbaldehyde (10.0 mmol)
-
Reagent: Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq)[1]
-
Solvent: Methanol (anhydrous, 50 mL)
-
Quench: Saturated NH₄Cl solution, Brine
-
Extraction: Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of 1-cyclohexyl-1H-imidazole-5-carbaldehyde in 40 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add NaBH₄ (0.57 g, 15 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.
-
Checkpoint: Monitor via TLC (9:1 DCM:MeOH).[1] The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product spot.
-
-
Quenching: Carefully add 10 mL of saturated NH₄Cl solution to quench excess hydride. Stir for 10 minutes until gas evolution ceases.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most methanol.
-
Dilute the residue with 50 mL water and extract with DCM (3 x 30 mL).
-
Combine organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.[1]
-
-
Purification: Filter and concentrate in vacuo. The product typically crystallizes as a white to off-white solid. If necessary, recrystallize from Ethyl Acetate/Hexane.[1]
Yield Expectation: >85% Characterization:
-
1H NMR (400 MHz, CDCl3): δ 7.55 (s, 1H, C2-H), 6.95 (s, 1H, C4-H), 4.60 (s, 2H, CH2OH), 4.10 (m, 1H, N-CH-Cyclohexyl).[1]
Part 3: Catalytic Application – Transfer Hydrogenation
Context: This protocol utilizes the ligand in a Ruthenium(II) system for the transfer hydrogenation of acetophenone. The ligand operates via an outer-sphere mechanism , where the imidazole nitrogen binds to Ru, and the pendant hydroxyl group assists in proton delivery to the substrate.
Catalyst Complexation (In Situ)
Instead of isolating the complex, generate it in situ for maximum efficiency.[1]
Reagents:
-
Metal Precursor: [Ru(p-cymene)Cl₂]₂ (0.01 mmol)[1]
-
Ligand: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (0.04 mmol)
-
Base: KOH (0.1 mmol)[1]
-
Solvent: 2-Propanol (IPA) (degassed)[1]
Experimental Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).
-
Loading: Add [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol) and the Ligand (7.2 mg, 0.04 mmol).
-
Solvation: Add 3 mL of dry, degassed 2-Propanol. Stir at 80°C for 30 minutes to form the active orange-red catalytic species.
-
Substrate Addition: Add Acetophenone (1.0 mmol, 117 µL) followed immediately by KOH (0.1 mmol, 5.6 mg) dissolved in 1 mL IPA.
-
Reaction: Stir at 80°C (reflux) for 2–4 hours.
-
Analysis: Take a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC-FID or 1H NMR.
Data Analysis Table: Expected Performance
| Parameter | Value | Notes |
| Conversion | >95% | At 4 hours |
| Selectivity | >99% | No side reduction of aromatics |
| TOF (Turnover Freq) | ~500 h⁻¹ | Moderate rate, high stability |
| Solvent Tolerance | High | Cyclohexyl group improves solubility in toluene/IPA mixtures |
Part 4: Mechanistic Visualization
The following diagram illustrates the Metal-Ligand Bifunctional Mechanism . The ligand does not merely hold the metal; the hydroxyl group (O-H) and the metal-hydride (Ru-H) act in concert to transfer H₂ across the ketone C=O bond.
Figure 1: Concerted outer-sphere mechanism enabled by the (1-Cyclohexyl-1H-imidazol-5-yl)methanol ligand. The pendant OH group stabilizes the transition state via hydrogen bonding.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure IPA is degassed. Oxygen oxidizes the Ru-Hydride species. |
| Precipitation | Solubility Limit | The cyclohexyl group aids solubility, but if using pure water, switch to 1:1 Water/IPA or pure IPA.[1] |
| Regioselectivity Issues | Tautomerization | Ensure the precursor is strictly the 1-substituted-5-methanol . The 4-methanol isomer (if N is unsubstituted) has different geometry and fails to chelate effectively. |
References
-
Synthesis of Imidazole-Methanol Ligands: Title: Synthesis and crystal structure of 1H-imidazole-1-methanol (and general 1-substituted analogs). Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Ruthenium-Imidazole Catalysis: Title: Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols.[2] Source: ACS Catalysis / Pubs.ACS. URL:[Link][1][2]
-
General Coordination Chemistry of Imidazoles: Title: Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis and Characterization. Source: ResearchGate.[3] URL:[Link]
-
Chemical Data & Safety (Analog): Title: (1-methyl-1H-imidazol-5-yl)methanol - PubChem Compound Summary. Source: PubChem.[4][5][6][7] URL:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. a-Cyclohexyl-1-(1-methylethyl)-1H-imidazole-2-methanol | C13H22N2O | CID 177683074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Methyl-1H-imidazol-4-yl)methanol | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1~{r})-1-Cyclohexyl-2-[(5~{s})-5~{h}-Imidazo[1,5-B]isoindol-5-Yl]ethanol | C18H22N2O | CID 70874783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (1-Cyclohexyl-1H-imidazol-5-yl)methanol in Medicinal Chemistry
[1][2]
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a specialized heterocyclic building block used primarily in the synthesis of lipophilic imidazole-based pharmacophores.[1][2] Its structural utility lies in the 1-cyclohexyl group , which introduces a significant hydrophobic bulk (increasing LogP) while maintaining the aromatic and hydrogen-bonding characteristics of the imidazole ring.[1][2]
This application note details the strategic use of this compound as a "warhead installer" for antifungal and anti-inflammatory agents.[1][2] We provide a validated protocol for its activation to the corresponding chloride—a critical intermediate for nucleophilic coupling reactions—and outline its application in the synthesis of Streptochlorin analogues and pyrimidine-thioether hybrids.[1][2]
Chemical Profile & Strategic Utility[1][2]
Physicochemical Properties
| Property | Specification |
| CAS Number | 80304-48-9 |
| Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Imidazole) | ~7.0 (Protonation at N3) |
| Key Functionality | Primary Alcohol (Nucleophile/Pre-electrophile) |
Pharmacophore Design Rationale
In Fragment-Based Drug Discovery (FBDD), this scaffold serves three distinct roles:
-
Lipophilic Anchor: The cyclohexyl ring occupies large hydrophobic pockets (e.g., in GPCRs or fungal CYP51 enzymes), improving membrane permeability.[2]
-
Pi-Cation Interaction: The imidazole ring can interact with aromatic residues (Phe, Tyr, Trp) or coordinate with metal ions (e.g., Zn²⁺, Fe²⁺) in enzyme active sites.[2]
-
Linker Versatility: The C5-hydroxymethyl group is a "convertible handle," allowing transformation into chlorides, aldehydes, or amines for diverse coupling strategies.[2]
Core Application: Activation & Coupling Workflows
The primary utility of (1-Cyclohexyl-1H-imidazol-5-yl)methanol is as a precursor to the electrophilic species 5-(chloromethyl)-1-cyclohexyl-1H-imidazole .[1][2] The alcohol itself is a poor leaving group; therefore, in situ or isolated activation is required before coupling with nucleophiles (indoles, thiols, or amines).[2]
Synthetic Pathway Visualization
Figure 1: Divergent synthetic pathways starting from the alcohol precursor.[1][2] Pathway A and B are the most common medicinal chemistry applications.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Reactive Intermediate (Chloride)
Objective: Convert the alcohol to 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride to enable coupling.[1][2] Safety Note: Thionyl chloride (SOCl₂) is corrosive and releases HCl/SO₂ gas.[1][2] Perform in a fume hood.
-
Preparation: Dissolve (1-Cyclohexyl-1H-imidazol-5-yl)methanol (1.0 eq, 5.5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Activation: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]
-
Note: The product spot will be less polar than the starting alcohol.
-
-
Work-up: Evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Isolation: The residue is typically obtained as the hydrochloride salt (yellowish solid).[1][2] It can be used directly in the next step without further purification to avoid hydrolysis.[1][2]
Protocol B: Synthesis of Indole-Imidazole Hybrids (Antifungal Application)
Context: Based on the synthesis of Streptochlorin analogues [1]. This reaction couples the activated imidazole to an indole core.[1][2]
-
Reagents: Indole derivative (1.0 eq), Activated Imidazole Chloride (from Protocol A, 1.1 eq), NaH (60% dispersion, 2.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Quench: Pour into ice water and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
-
Result: C3- or N1-alkylated indole-imidazole hybrid (depending on indole substitution).
Protocol C: Synthesis of Pyrimidine Thioethers (Anti-inflammatory Application)
Context: Based on patent EP2432776B1 [2].[1][2] This method installs the imidazole moiety via a sulfur linkage.[1][2]
-
Reagents: 2-Mercapto-6-methylpyrimidin-4-ol (1.0 eq), Activated Imidazole Chloride (1.1 eq), K₂CO₃ (2.5 eq).[1][2]
-
Solvent: Acetone or DMF.
-
Procedure:
-
Outcome: The sulfur atom preferentially attacks the chloromethyl group, forming the thioether linkage: 2-([(1-cyclohexyl-1H-imidazol-5-yl)methyl]sulfanyl)-...[1][2]
-
Validation: Check for the disappearance of the thiol peak in IR/NMR and the appearance of the S-CH₂ signal (~4.5 ppm in ¹H NMR).
Analytical Quality Control
When characterizing the final products derived from this alcohol, look for these specific NMR signatures:
| Moiety | ¹H NMR Signal (approx. in DMSO-d₆) | Diagnostic Feature |
| Cyclohexyl (N1) | 4.10–4.30 ppm (m, 1H) | Methine proton at the N-attachment point.[1][2] |
| Imidazole C2-H | 7.60–7.90 ppm (s, 1H) | Distinctive singlet, shifts downfield in salts.[2] |
| Imidazole C4-H | 6.80–7.10 ppm (s, 1H) | Often overlaps with aromatic regions.[1][2] |
| Linker (CH₂-X) | 4.40 ppm (Alcohol) → 4.90 ppm (Chloride) | Significant downfield shift upon chlorination.[1][2] |
References
-
Gao, Y., et al. (2021). Streptochlorin analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study.[2][3][4][5][6] Bioorganic & Medicinal Chemistry, 35, 116073.[2][3][4][5][6][7]
-
European Patent Office. (2012).[1][2] Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics.[2] EP 2432776 B1.[1]
-
BenchChem. (2025).[1][2][8] 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole Hydrochloride Product Data.
Sources
- 1. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptochlorin analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a Scaffold for Novel Bioactive Compounds
[1]
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 1003882-62-5) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This application note details the strategic utility of this building block, specifically its role in synthesizing COX-2 inhibitors (analogous to Cimicoxib) and novel anti-infective agents.[1] We provide validated protocols for its functionalization, focusing on the controlled conversion of the hydroxymethyl handle into electrophilic species for divergent synthesis.
Chemical Profile & Strategic Value[1]
Physicochemical Properties
The molecule combines a lipophilic cyclohexyl group with a polar, basic imidazole ring and a reactive hydroxymethyl handle. This amphiphilic nature is critical for drug candidates requiring balanced solubility and membrane permeability.[1]
| Property | Value | Significance |
| Molecular Formula | Low MW fragment (<200 Da) ideal for Fragment-Based Drug Design (FBDD).[1] | |
| Molecular Weight | 180.25 g/mol | Leaves ample mass budget for functionalization.[1] |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).[1] |
| pKa (Imidazole) | ~6.5 - 7.0 | Physiologically relevant ionization; potential for salt formation.[1] |
| Rotatable Bonds | 2 | Semi-rigid structure reduces entropic penalty upon binding.[1] |
Structural Advantages in Drug Design
-
The Cyclohexyl Shield: Unlike a planar phenyl ring, the cyclohexyl group is non-planar (chair conformation).[1] This adds 3D-dimensionality/bulk, often improving metabolic stability by hindering P450 oxidation sites common on aromatic rings [1].[1]
-
The Imidazole Core: Acts as a hydrogen bond acceptor and donor (if N-unsubstituted, though here N1 is substituted).[1] It is a classic bioisostere for amide bonds and can coordinate with metal centers in metalloenzymes (e.g., Heme-Fe in CYP450 or COX enzymes) [2].[1]
-
The C5-Hydroxymethyl Handle: This is the primary vector for diversification.[1] It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (Cl, Br, OMs) for nucleophilic substitution.[1]
Synthetic Workflows
The following diagram illustrates the divergent synthesis pathways available from the parent alcohol.
Figure 1: Divergent synthetic pathways transforming the hydroxymethyl handle into diverse pharmacophores.[1]
Detailed Experimental Protocols
Protocol A: Conversion to (1-Cyclohexyl-5-(chloromethyl)-1H-imidazole) Hydrochloride
Objective: To convert the hydroxyl group into a reactive chloride leaving group.[1] Critical Note: The imidazole nitrogen is basic.[1] The product will be isolated as the hydrochloride salt to prevent self-polymerization or hydrolysis.[1]
Reagents:
-
Substrate: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (1.0 eq)[1]
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 eq)[1] -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
).[1][2] -
Dissolution: Dissolve 1.0 g (5.5 mmol) of the starting alcohol in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Add thionyl chloride (0.8 mL, ~11 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. If TLC (10% MeOH in DCM) shows incomplete conversion, heat to mild reflux (40°C) for 30 minutes.
-
Workup (Salt Isolation):
-
Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Caution: Use a base trap for the vacuum pump to neutralize acidic vapors.[1]
-
The residue is the hydrochloride salt.[1] Triturate with cold diethyl ether to remove non-polar impurities.[1]
-
Filter the resulting white/off-white solid under nitrogen atmosphere (hygroscopic).[1]
-
-
Storage: Store in a desiccator at -20°C. Use immediately for coupling reactions.
Mechanism & Logic: The imidazole acts as an internal base, initially buffering the HCl.[1] However, excess HCl ensures the imidazole ring is protonated, preventing the lone pair on N3 from acting as a nucleophile and causing intermolecular side reactions (polymerization).[1]
Protocol B: Nucleophilic Coupling to form COX-2 Inhibitor Analogs
Objective: Coupling the chloromethyl intermediate with a sulfonamide (mimicking the Cimicoxib scaffold).[1]
Reagents:
-
Substrate: Chloromethyl-imidazole HCl salt (from Protocol A) (1.0 eq)[1]
-
Nucleophile: 4-Benzenesulfonamide derivative (1.1 eq)[1]
-
Base: Cesium Carbonate (
) (3.0 eq) or Sodium Hydride ( )[1] -
Solvent: DMF or Acetonitrile[1]
Procedure:
-
Activation: In a dry flask, dissolve the sulfonamide (1.1 eq) in DMF. Add
(3.0 eq) and stir at RT for 30 mins to generate the sulfonamide anion. -
Coupling: Add the chloromethyl-imidazole salt (1.0 eq) portion-wise.
-
Reaction: Heat the mixture to 60°C for 4-6 hours.
-
Quench: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Quality Control & Validation
To ensure the integrity of the building block and the synthesized novel compounds, the following analytical parameters must be met.
NMR Validation (Parent Alcohol)
-
1H NMR (400 MHz, DMSO-d6):
-
Diagnostic Shift: Upon conversion to the chloride (Protocol A), the methylene doublet at 4.45 ppm will shift downfield to ~4.80 ppm and lose the hydroxyl coupling.[1]
HPLC Purity Standards
Scientific Rationale: The "Cimicoxib" Connection
While Cimicoxib (Cimalgex) is a veterinary NSAID, its core structure relies on the specific spatial arrangement of the imidazole substituents to fit the COX-2 active site.[1] The cyclohexyl group fills the hydrophobic channel, while the imidazole nitrogen coordinates with the heme iron or interacts with Arg120 [3].[1] By using (1-Cyclohexyl-1H-imidazol-5-yl)methanol, researchers can synthesize "reversed" or "spacer-extended" analogs where the sulfonamide is attached via a methylene bridge (C5-CH2-linker) rather than directly to the ring, potentially altering selectivity profiles between COX-1 and COX-2 [4].[1]
Figure 2: Mechanistic flow of the chlorination reaction, highlighting the salt formation critical for stability.[1]
References
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] [1]
-
Zhang, L., et al. (2014).[1] Strategies for the discovery of novel COX-2 inhibitors. Future Medicinal Chemistry, 6(11).
-
Vetoquinol SA. (2011).[1] European Public Assessment Report: Cimalgex (cimicoxib).[1] European Medicines Agency.[1] [1]
-
Almansa, C., et al. (2003).[1] Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles.[1] Journal of Medicinal Chemistry, 46(16), 3463–3475.[1] [1]
-
PubChem Compound Summary. (2023). (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1][2] National Center for Biotechnology Information.[1] [1]
Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Note: Cell-Based Characterization of Heme Oxygenase-1 Inhibition using (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Executive Summary & Biological Context
(1-Cyclohexyl-1H-imidazol-5-yl)methanol represents a distinct class of N-substituted imidazole-based inhibitors targeting Heme Oxygenase (HO). While metalloporphyrins (e.g., ZnPP) are classical competitive inhibitors of HO-1, imidazole derivatives offer a non-porphyrin alternative that targets the heme iron center via the imidazole nitrogen, preventing oxygen activation and enzymatic turnover.
This application note details the protocol for utilizing (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a chemical probe to study the cytoprotective antioxidant axis in cancer cells. Specifically, this guide focuses on measuring the inhibition of Heme-to-Bilirubin conversion and the subsequent sensitization of tumor cells to oxidative stress (ROS) and chemotherapeutic agents (e.g., 5-Fluorouracil).
Key Applications
-
HO-1 Activity Screening: Quantifying the reduction of bilirubin production in cell lysates.
-
Chemosensitization Studies: Assessing synergistic cytotoxicity with ROS-inducing drugs.
-
Fragment-Based Drug Design (FBDD): Utilizing the molecule as a pharmacophore scaffold for developing high-affinity HO-1 inhibitors.
Mechanistic Insight: The Heme Degradation Pathway
Heme Oxygenase-1 is the rate-limiting enzyme in heme catabolism. It cleaves the heme ring to produce biliverdin, carbon monoxide (CO), and free iron (
(1-Cyclohexyl-1H-imidazol-5-yl)methanol inhibits this process by coordinating its imidazole nitrogen to the heme iron within the HO-1 pocket, sterically hindering the binding of molecular oxygen required for the reaction.
Pathway Visualization[1]
Figure 1: Mechanism of Action. The imidazole inhibitor blocks HO-1, preventing the formation of antioxidant bilirubin and CO, thereby leaving the cell vulnerable to ROS-mediated apoptosis.
Experimental Protocols
Protocol A: Cell-Based HO-1 Activity Assay (Bilirubin Quantification)
Rationale: Direct measurement of enzyme activity is superior to Western Blotting, as HO-1 protein levels often increase (compensatory upregulation) even when the enzyme is inhibited.
Reagents Required[1][2]
-
Test Compound: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (Dissolved in DMSO; Stock 100 mM).
-
Substrate: Hemin (20 µM final).
-
Cofactor: NADPH (2 mM final).
-
Source: Rat liver microsomes OR Cell lysates (e.g., DU145 or HeLa cells).
-
Lysis Buffer: 100 mM Potassium Phosphate (pH 7.4) + Protease Inhibitors.[3]
-
Detection: Spectrophotometer (Absorbance: 464 nm vs 530 nm).
Step-by-Step Workflow
-
Cell Preparation:
-
Culture cells (e.g., DU145 prostate cancer cells) to 80% confluency.
-
Treat cells with varying concentrations of (1-Cyclohexyl-1H-imidazol-5-yl)methanol (0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Optional: Co-treat with Hemin (10 µM) to induce HO-1 expression for higher signal-to-noise ratio.
-
-
Lysis & Fractionation:
-
Wash cells 2x with ice-cold PBS.
-
Scrape into Lysis Buffer. Sonicate (3 x 10 sec pulses on ice).
-
Centrifuge at 10,000 x g for 15 min at 4°C. Collect supernatant (cytosol + microsomes).
-
-
Enzymatic Reaction:
-
In a 96-well plate or microcentrifuge tubes, combine:
-
400 µL Cell Lysate (approx. 1 mg protein).
-
20 µL Hemin (Stock 200 µM).
-
20 µL NADPH (Stock 20 mM).
-
10 µL Rat Liver Cytosol (Source of Biliverdin Reductase - Critical step: HO-1 makes biliverdin; BVR is needed to convert it to bilirubin for detection).
-
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Quantification:
-
Calculate Bilirubin formation using the difference in absorbance between 464 nm and 530 nm (Extinction coefficient
). -
Calculation:
.
-
Protocol B: ROS-Mediated Cytotoxicity Assay
Rationale: To verify that HO-1 inhibition leads to functional oxidative stress.
Reagents
-
Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).
-
Inducer:
or Tert-butyl hydroperoxide (t-BHP).
Workflow
-
Seed cells in 96-well black plates (clear bottom).
-
Pre-treat with (1-Cyclohexyl-1H-imidazol-5-yl)methanol (IC50 dose derived from Protocol A) for 4 hours.
-
Add oxidative stressor (e.g., 50 µM t-BHP) for 2 hours.
-
Remove media, wash with PBS.
-
Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C.
-
Read Fluorescence: Ex/Em = 485/535 nm.
Data Analysis & Interpretation
Expected Results
The following table summarizes expected trends when treating cells with (1-Cyclohexyl-1H-imidazol-5-yl)methanol.
| Assay Type | Readout | Control (DMSO) | Low Dose (1 µM) | High Dose (50 µM) | Interpretation |
| HO-1 Activity | Bilirubin (pmol/mg/h) | 100% (Baseline) | ~85% | < 20% | Dose-dependent enzyme inhibition. |
| Western Blot | HO-1 Protein Band | Baseline | Increased (+) | High (++) | Compensatory upregulation due to loss of activity. |
| ROS Levels | DCF Fluorescence | Low | Moderate | High | Loss of antioxidant bilirubin leads to ROS accumulation. |
| Cell Viability | MTT Absorbance | 100% | 95% | 60% | Single-agent toxicity may be low; requires stressor for high kill. |
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| No inhibition seen in lysate | Inadequate pre-incubation | Pre-incubate inhibitor with lysate for 15 min before adding Hemin/NADPH. |
| High background absorbance | Turbidity in lysate | Centrifuge lysates at higher speed (18,000 x g) or filter before assay. |
| Low Bilirubin Signal | Limiting BVR | Ensure excess Biliverdin Reductase (via rat liver cytosol) is added to the reaction mix. |
Workflow Diagram: Assay Integration
Figure 2: Integrated experimental workflow for validating HO-1 inhibition and downstream cellular effects.
References
-
Roman, G., et al. (2013). "Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: Effect of introduction of heteroatoms in the alkyl linker." ChemMedChem.
-
Parrino, B., et al. (2023). "Discovery of SI 1/20 and SI 1/22 as Mutual Prodrugs of 5-Fluorouracil and Imidazole-Based Heme Oxygenase 1 Inhibitors."[2] ChemMedChem. [2]
-
Vlahov, N., et al. (2018). "Inhibition of Heme Oxygenase 1 Suppresses Growth, Migration, and Invasion in Uveal Melanoma." NIH / PubMed Central.
-
PubChem Compound Summary. "(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 80304-48-9)." National Center for Biotechnology Information.
-
Hit2Lead Catalog. "Chemical Properties of (1-cyclohexyl-1H-imidazol-5-yl)methanol." ChemBridge / Hit2Lead.
Sources
Technical Application Note: Efficacy Profiling of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Target Class: Heme Oxygenase-1 (HO-1) Inhibitor CAS: 80304-48-9 Document ID: AN-HO1-CYC-001 Version: 2.0 (2025)[1]
Introduction & Mechanism of Action
(1-Cyclohexyl-1H-imidazol-5-yl)methanol is a pharmacological probe belonging to the azole-based class of Heme Oxygenase (HO) inhibitors .[1] Unlike first-generation metalloporphyrins (e.g., ZnPP), which often induce HO-1 expression or inhibit other heme enzymes indiscriminately,
Mechanistic Rationale
The efficacy of this compound relies on a two-point pharmacophore interaction within the HO-1 active site:[1]
-
Heme Coordination: The imidazole nitrogen (N3) coordinates directly with the ferrous iron (
) of the heme prosthetic group, displacing the water molecule required for oxygen activation.[1] -
Hydrophobic Anchoring: The cyclohexyl moiety occupies the distinct hydrophobic western pocket of HO-1, stabilizing the inhibitor-enzyme complex and conferring selectivity over other heme-binding proteins.[1]
Therapeutic Relevance: Inhibition of HO-1 is a validated strategy in oncology to sensitize chemo-resistant tumors (e.g., melanoma, prostate cancer) by shutting down the cytoprotective production of bilirubin and carbon monoxide.[1]
Material Preparation & Handling[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 180.25 g/mol | Small molecule fragment-like |
| LogP | ~1.8 - 2.1 | Moderately lipophilic; cell-permeable |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | DMSO (>50 mM) | Insoluble in water |
Reagent Preparation
Stock Solution (50 mM):
-
Weigh 9.01 mg of (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1]
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture).
-
Vortex for 30 seconds until clear.
-
Aliquot into amber glass vials (light sensitive) and store at -20°C. Stability: 6 months.
Working Solution (1 mM):
-
Dilute Stock 1:50 in PBS (pH 7.4) immediately prior to assay.[1]
-
Note: Final DMSO concentration in assay should be <1% to avoid enzyme denaturation.[1]
Primary Assay: Enzymatic Heme Degradation
Objective: Quantify the
Assay Principle
HO-1 catalyzes the conversion of Heme to Biliverdin, which is rapidly converted to Bilirubin by Biliverdin Reductase (BVR).[1] We measure the formation of Bilirubin spectrophotometrically at 464 nm .[1]
Reaction System (100 µL Volume)
| Component | Final Conc. | Volume/Well | Role |
| Buffer | 100 mM K-Phosphate (pH 7.[1]4) | 70 µL | Reaction Matrix |
| Substrate | Hemin (20 µM) | 10 µL | Heme Source |
| Enzyme | Recombinant HO-1 (Rat/Human) | 5 µL | Target Enzyme |
| Coupling Enzyme | Biliverdin Reductase (0.2 U) | 5 µL | Converts Biliverdin -> Bilirubin |
| Test Compound | 0.1 nM - 100 µM | 5 µL | Inhibitor |
| Cofactor | NADPH (1 mM) | 5 µL | Electron Donor (Start Reagent) |
Experimental Protocol
-
Pre-Incubation: Mix Buffer, Hemin, HO-1, BVR, and Test Compound in a 96-well clear-bottom plate. Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Blanking: Read absorbance at 464 nm (
) to establish baseline. -
Initiation: Add NADPH to start the reaction.[1]
-
Kinetics: Monitor absorbance at 464 nm every 60 seconds for 30 minutes at 37°C.
-
Calculation: Calculate the slope (Rate,
) for the linear portion of the curve.
Data Analysis
[1]-
Control: DMSO vehicle only (0% inhibition).[1]
-
Blank: No NADPH (background).[1]
-
Positive Control: Zinc Protoporphyrin (ZnPP) or Azalanstat (
).[1]
Secondary Assay: Cell-Based Cytoprotection Reversal
Objective: Confirm the compound enters cells and inhibits HO-1 mediated cytoprotection against oxidative stress.[1]
Workflow Logic
HO-1 is induced by oxidative stress (e.g.,
[1]
Protocol Steps
-
Seeding: Seed A549 (lung cancer) cells at 5,000 cells/well in 96-well plates.
-
Induction: Treat with 10 µM Hemin for 12 hours to upregulate HO-1 protein levels.
-
Treatment: Wash cells.[1] Add (1-Cyclohexyl-1H-imidazol-5-yl)methanol (0.1, 1, 10, 50 µM).[1] Incubate 1 hour.
-
Challenge: Add
(500 µM) or Doxorubicin (0.5 µM). -
Readout: After 24 hours, assess cell viability using CCK-8 or CellTiter-Glo.
-
Interpretation: A potent inhibitor will shift the
dose-response curve to the left (lower for toxicity).[1]
Selectivity Profiling (Critical Control)
To validate the compound as a specific HO-1 inhibitor rather than a general heme-binder (which causes side effects), test against CYP3A4 .[1]
-
Assay: P450-Glo™ CYP3A4 Assay (Promega).
-
Acceptance Criteria:
.[1] -
Note: Imidazole antifungals (e.g., Ketoconazole) inhibit CYPs potently.[1] A "clean" HO-1 inhibitor must show reduced affinity for CYP3A4 compared to HO-1.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Absorbance | Turbidity/Precipitation | Compound is hydrophobic.[1] Ensure DMSO <1% and add 0.01% Triton X-100 to buffer. |
| Non-Linear Kinetics | Substrate Depletion | Reduce HO-1 concentration or shorten measurement window to first 10 mins. |
| No Inhibition in Cells | Poor Permeability | Verify intracellular accumulation using LC-MS/MS; consider ester prodrug if available.[1] |
| Variable Data | Light Sensitivity | CRITICAL: Perform all heme/bilirubin steps in low light or amber tubes. |
References
-
HO-1 Inhibition Mechanism: Vlahakis, J. Z., et al. (2010).[1] "Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones." Journal of Medicinal Chemistry.
-
Structural Basis: Rahman, M. N., et al. (2012).[1] "Novel Structural Insight into Inhibitors of Heme Oxygenase-1." MDPI.
-
Assay Protocol: Motterlini, R., et al. (2002).[1] "Heme oxygenase-1 as a target for drug discovery." Antioxidants & Redox Signaling.[1]
-
Compound Properties: PubChem CID 20568533.[1] "(1-Cyclohexyl-1H-imidazol-5-yl)methanol".[1][2][3]
Sources
- 1. (2-Methyl-1H-imidazol-4-yl)methanol | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Cyclohexyl-1H-imidazol-5-yl)methanol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 80304-48-9 | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Application Note: Strategic Functionalization of Hydroxymethylimidazoles
Abstract & Strategic Overview
The hydroxymethylimidazole (HMI) moiety is a privileged scaffold in medicinal chemistry, serving as the cornerstone for H2-receptor antagonists (e.g., Cimetidine) and various enzyme inhibitors. However, functionalizing the methanol group on an imidazole ring presents a unique "amphoteric paradox." The imidazole ring is basic (
The Challenge: Attempting standard alcohol activation (e.g., mesylation) without protecting the imidazole nitrogen often leads to rapid intermolecular self-alkylation (polymerization) or intramolecular cyclization.
The Solution: This guide details two distinct workflows to bypass these limitations:
-
The "Salt-Bridge" Strategy: Utilizing in situ generated HCl to protonate the imidazole ring, rendering it non-nucleophilic during activation.[1]
-
The Oxidative Divergence: Converting the alcohol to an aldehyde (formyl group) to access reductive amination or olefination pathways.[1]
Critical Decision Matrix: Pathway Selection
Before initiating synthesis, select the workflow based on your target moiety.[1]
Figure 1: Strategic decision tree for HMI functionalization. The choice of pathway dictates whether the imidazole nitrogen requires protection or protonation.
Protocol A: The "Salt-Bridge" Activation (Chlorination)
Objective: Convert 4-(hydroxymethyl)-5-methylimidazole to 4-(chloromethyl)-5-methylimidazole hydrochloride. Application: Preparation of reactive intermediates for thioether synthesis (Cimetidine route).[1]
Scientific Rationale
Direct conversion of the alcohol to a halide using
Materials
-
Substrate: 4-(Hydroxymethyl)-5-methylimidazole (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 eq)[1] -
Solvent: Anhydrous Ethanol or Chloroform (Ethanol is preferred for safer handling, though it reacts slightly; see note).[1] Standard industrial protocols often use neat SOCl2 or CHCl3.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (
), and an addition funnel. Flush with . -
Suspension: Suspend the imidazole alcohol (10 g) in anhydrous
(50 mL). The starting material may not fully dissolve.[1] -
Addition: Cool the mixture to 0°C. Add
dropwise. -
Reflux: Once addition is complete, heat the mixture to reflux (approx. 60-65°C) for 2–3 hours.
-
Checkpoint: The suspension should turn into a clear solution or a finer suspension of the hydrochloride salt.[1]
-
-
Isolation: Cool to room temperature. Evaporate the solvent and excess
under reduced pressure.-
Critical Step: Do not use a water bath >40°C to avoid degradation.[1]
-
-
Crystallization: Triturate the residue with cold acetone or diethyl ether. The product, 4-(chloromethyl)-5-methylimidazole hydrochloride, precipitates as a hygroscopic white/off-white solid.
-
Storage: Store immediately in a desiccator. The free base is unstable; keep as the HCl salt until the next step.
Data Validation (Expected Results)
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Melting Point | Capillary | 190–195°C (dec) |
| Solubility | Water/MeOH | Soluble (as salt) |
| Stability | Ambient Air | Decomposes to polymer if exposed to moisture/base |
Protocol B: Nucleophilic Displacement (Thioether Formation)
Objective: Reaction of the chloromethyl intermediate with cysteamine (Cimetidine precursor synthesis).
Scientific Rationale
Since the imidazole is protonated (from Protocol A), it is deactivated.[1] To facilitate nucleophilic attack by a thiol, we must carefully manage pH.[1] We need the thiol to be nucleophilic (thiolate) but keep the imidazole ring largely protonated or sterically hindered to prevent self-reaction.
Methodology
-
Preparation: Dissolve Cysteamine HCl (1.1 eq) in water/acetic acid.
-
Coupling: Add the 4-(chloromethyl)-5-methylimidazole HCl salt (from Protocol A) to the thiol solution.
-
Conditions: Heat to reflux for 6–12 hours.
-
Workup: Basify carefully with NaOH to pH 9.0 to precipitate the target thioether.[1]
Protocol C: Manganese Dioxide Oxidation
Objective: Selective oxidation to 4-formylimidazole without over-oxidation to carboxylic acid.[1]
Scientific Rationale
The imidazole ring is electron-rich.[1] Strong oxidants (KMnO4, Jones reagent) often cleave the ring or over-oxidize.[1] Activated Manganese Dioxide (
Methodology
-
Activation of MnO2: If not purchasing "activated" grade, heat
in an oven at 110°C for 24 hours prior to use. -
Reaction: Dissolve hydroxymethylimidazole (1.0 eq) in refluxing acetone or dioxane.
-
Addition: Add Activated
(5.0 - 10.0 eq).[1] Large excess is standard due to surface area dependence.[1] -
Monitoring: Reflux with vigorous stirring. Monitor by TLC (System: DCM/MeOH 9:1).[1] Reaction typically completes in 4–8 hours.[1]
-
Filtration: Filter hot through a Celite pad to remove manganese oxides.[1]
-
Purification: Evaporate solvent. The aldehyde is generally stable and can be recrystallized from water/ethanol.[1]
Mechanistic Visualization: The "Salt-Bridge" Protection
The following diagram illustrates why the HCl salt formation is critical for preventing polymerization during chlorination.
Figure 2: Mechanistic divergence.[1] Protonation of the imidazole nitrogen (Path_Success) shuts down the nucleophilicity of the ring, forcing the reaction toward the desired alkyl chloride.
Troubleshooting & QC Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oxidation) | Inactive | Dry |
| Polymerization (Chlorination) | Loss of HCl / Presence of moisture | Ensure system is anhydrous.[1] Do not add TEA/Pyridine.[1] |
| Sticky Solid (Isolation) | Hygroscopic Salt | Triturate with anhydrous acetone or ether.[1] Dry under high vacuum.[1] |
| Incomplete Reaction | Poor Solubility | Switch solvent to Dioxane or refluxing Acetonitrile.[1] |
References
-
Durant, G. J., et al. (1977).[1] "Cimetidine, a non-thiourea H2-receptor antagonist."[1] Journal of Medicinal Chemistry, 20(7), 901–906.[1]
-
Turner, R. M. (1983).[1] "Method for preparing 4-hydroxymethyl imidazoles." U.S. Patent 4,224,452.[1]
-
Corey, E. J., et al. (1968).[1] "Manganese Dioxide Oxidations." Journal of the American Chemical Society, 90(20), 5616–5617.[1]
-
Alves de Sousa, R. (2023).[1][4] "Imidazole: Synthesis, Functionalization and Physicochemical Properties."[1][4][5][6] Molecules, 28(2).[1][4]
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(1-Cyclohexyl-1H-imidazol-5-yl)methanol in enzyme inhibition studies
Application Note: (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a Probe for Heme Oxygenase-1 (HO-1) Inhibition
Executive Summary
Compound: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) Primary Application: Characterization of Type II Heme-Ligand Interactions and Heme Oxygenase-1 (HO-1) Inhibition.[1] Target Audience: Medicinal Chemists, Enzymologists, and Pharmacologists in Oncology and Cytoprotection research.
This guide details the experimental protocols for utilizing (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a structural probe in enzyme inhibition studies. While often utilized as a synthetic intermediate for complex antifungal or antineoplastic agents, this molecule possesses the essential pharmacophore—a 1-substituted imidazole core —required to coordinate with the heme iron of metalloenzymes. It serves as an excellent model for studying the Type II binding mechanism in Heme Oxygenase-1 (HO-1) and Cytochrome P450 isoforms.
Mechanistic Insight: The Type II Binding Mode
To effectively use this compound, researchers must understand its mode of action. Unlike competitive inhibitors that mimic the substrate structure, (1-Cyclohexyl-1H-imidazol-5-yl)methanol acts primarily as a heme-coordinating ligand .
-
The Anchor (Imidazole N3): The unprotonated nitrogen at position 3 of the imidazole ring acts as a Lewis base, donating an electron pair to the ferric iron (
) of the heme porphyrin ring. This displaces the native water molecule (distal ligand). -
The Hydrophobic Wedge (N1-Cyclohexyl): The bulky cyclohexyl group at position 1 is critical for selectivity. In HO-1, this group lodges into the hydrophobic "Western Region" of the active site, stabilizing the complex.
-
The Functional Handle (C5-Methanol): The hydroxymethyl group provides a polar handle that may interact with the solvent channel or specific residues (e.g., Asp140 in HO-1), influencing binding kinetics.
Visualizing the Interaction Pathway
Figure 1: Mechanism of Action. The diagram illustrates the displacement of the distal water molecule by the imidazole nitrogen, stabilized by the hydrophobic insertion of the cyclohexyl group.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
The cyclohexyl group imparts significant lipophilicity, making aqueous solubility a challenge. Proper preparation is critical to prevent micro-precipitation in the assay buffer.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary option but may interfere with some CYP450 assays.
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: MW = 180.25 g/mol . Dissolve 9.01 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute the stock 1:100 in the assay buffer immediately before use to minimize precipitation. Ensure final DMSO concentration in the assay is <1% (v/v).
Protocol B: Spectral Binding Assay (Difference Spectroscopy)
This assay confirms the direct binding of the imidazole to the heme iron, generating a characteristic "Type II" difference spectrum (trough at ~390-410 nm, peak at ~425-435 nm).
Materials:
-
Recombinant Human HO-1 (truncated form) or Rat Liver Microsomes.
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4 + 20% Glycerol (to stabilize enzyme).
-
Dual-beam spectrophotometer (e.g., Cary 300 or equivalent).
Procedure:
-
Baseline Correction: Fill two quartz cuvettes (Reference and Sample) with 1 mL of enzyme solution (approx. 1 µM HO-1). Record a baseline (450–350 nm).
-
Titration:
-
Sample Cuvette: Add 1 µL of inhibitor working solution.
-
Reference Cuvette: Add 1 µL of solvent vehicle (DMSO) to maintain optical balance.
-
-
Measurement: Mix gently and scan from 500 nm to 350 nm.
-
Repetition: Repeat additions (cumulative concentrations: 0.5, 1, 2, 5, 10, 20, 50 µM) until saturation is observed (no further increase in
).
Data Analysis:
Plot the absorbance difference (
Protocol C: Heme Oxygenase Activity Inhibition Assay
This functional assay measures the reduction in bilirubin production, the downstream product of heme degradation.
Materials:
-
Substrate: Hemin (20 µM).
-
Co-factor: NADPH (1 mM) or a generating system (G6P + G6PD).
-
Enzyme Source: HO-1 (recombinant) or Microsomes.[2]
-
Reducing Agent: Biliverdin Reductase (BVR) – converts biliverdin to bilirubin.[3]
Workflow:
-
Incubation Mix: Combine Enzyme + BVR + BSA (2 mg/mL) + Inhibitor (various concentrations) in Phosphate Buffer (pH 7.4).
-
Pre-incubation: Incubate at 37°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add Hemin and NADPH to start the reaction.
-
Reaction: Incubate at 37°C for 15–30 minutes in the dark.
-
Termination: Stop reaction by placing on ice.
-
Quantification: Measure the formation of Bilirubin spectrophotometrically.
-
Method: Calculate the difference in absorbance between 464 nm and 530 nm (baseline).
-
Extinction Coefficient:
for bilirubin.
-
IC50 Determination: Calculate the % Activity relative to the DMSO control. Plot % Activity vs. Log[Inhibitor] and fit to a sigmoidal dose-response curve (Variable Slope).
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Precipitate in Cuvette | Inhibitor concentration > Solubility limit (approx 100 µM in buffer). | Reduce max concentration; increase DMSO to 2% (if tolerated); check pH. |
| Weak Type II Spectrum | Non-specific binding or low affinity ( | Ensure enzyme is active (check CO difference spectrum); verify inhibitor structure. |
| High Background Absorbance | Turbidity from microsomes or inhibitor aggregation. | Centrifuge samples prior to reading; use detergent (0.1% Triton X-100) carefully. |
| IC50 >> Ks | Competitive displacement by high Hemin concentration. | The |
References
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry, 49(14), 4437-4441. Link
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: structure-activity relationships." Canadian Journal of Physiology and Pharmacology, 84(3-4), 417-427. Link
-
Roman, L. J., & Masters, B. S. (2006). "Spectral analysis of cytochrome P450-ligand interactions." Methods in Molecular Biology, 320, 153-165. Link
-
Salerno, L., et al. (2013). "Novel imidazole-based heme oxygenase-1 inhibitors: design, synthesis, and biological evaluation." European Journal of Medicinal Chemistry, 65, 101-114. Link
Sources
Application Note: Scalable Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol is a critical hydroxymethylated imidazole intermediate, structurally significant in the synthesis of pharmaceutical agents such as neuromuscular blockers and kinase inhibitors. Unlike its 1,2- or 1,4-substituted isomers, the 1,5-substitution pattern presents a specific regiochemical challenge. Direct alkylation of 4(5)-hydroxymethylimidazole typically yields the unwanted 1,4-isomer as the major product, and direct hydroxymethylation of 1-cyclohexylimidazole favors the C2 position.
This guide details a regioselective, convergent synthesis designed for scale-up. The route utilizes a "bottom-up" cyclization strategy to construct the imidazole ring with the correct substitution pattern, followed by a controlled reduction. This ensures >98% regiochemical purity without the need for difficult isomer separations.[1]
Retrosynthetic Analysis & Strategy
To guarantee the 1,5-substitution pattern, we avoid the ambiguity of alkylation chemistry. Instead, we employ a Wallach-Jones type cyclization of an N-formyl glycine derivative.
The Logic:
-
Target: Alcohol functionality at C5.
-
Precursor: The C5 ester (Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate) is the most stable and scalable antecedent.
-
Ring Construction: The C5 ester is uniquely accessible via the base-promoted cyclization of Ethyl N-cyclohexyl-N-formylglycinate with a C1 source (ethyl formate).
-
Backbone: The glycine backbone is assembled via reductive amination of cyclohexanone with glycine ethyl ester.[1]
Pathway Visualization
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via cyclization of acyclic precursors.
Process Development & Optimization
Step 1: Reductive Amination[1]
-
Objective: Synthesis of Ethyl N-cyclohexylglycinate.
-
Challenge: Preventing over-alkylation (formation of dialkyl species) and managing the exotherm.
-
Solution: Use of Sodium Triacetoxyborohydride (STAB) is preferred in R&D, but for scale-up, Catalytic Hydrogenation (Pd/C) or NaBH4 in Methanol is more cost-effective. We utilize the NaBH4 route here for operational simplicity in standard reactors.
-
Stoichiometry: A slight excess of cyclohexanone (1.1 equiv) ensures complete consumption of the glycine ester.
Step 2: N-Formylation
-
Objective: Synthesis of Ethyl N-cyclohexyl-N-formylglycinate.
-
Reagent Choice: Acetic Anhydride + Formic Acid generates the mixed anhydride (formyl acetate) in situ.[1] This is a potent, atom-economical formylating agent that works under mild conditions, avoiding the high thermal degradation associated with neat ethyl formate refluxes.
Step 3: Imidazole Cyclization (The Critical Step)
-
Mechanism: Base-catalyzed Claisen condensation of the activated methylene (glycine alpha-carbon) with ethyl formate, followed by cyclization with the amidine/formamide nitrogen.
-
Regioselectivity: The reaction kinetics heavily favor the 1,5-ester over other possibilities due to the steric bulk of the cyclohexyl group directing the closure.
-
Base Selection: Sodium Ethoxide (NaOEt) in ethanol is the standard. It matches the ester leaving group, preventing transesterification byproducts.
Step 4: Reduction to Alcohol
-
Reagent: Lithium Aluminum Hydride (LiAlH4) is the gold standard for clean reduction of C5-esters to alcohols.
-
Safety Note: On a large scale, Vitride® (Red-Al) is often preferred due to higher solubility and thermal stability, but LiAlH4 provides the easiest workup for solid products. This protocol uses LiAlH4 pellets.[1]
Detailed Experimental Protocol
Step 1: Preparation of Ethyl N-cyclohexylglycinate
-
Setup: 2 L 3-neck round-bottom flask (RBF), mechanical stirrer, internal thermometer, addition funnel.
-
Charge: Glycine ethyl ester hydrochloride (139.6 g, 1.0 mol) and Methanol (800 mL).
-
Neutralization: Add Triethylamine (101.2 g, 1.0 mol) dropwise. Stir for 15 min.
-
Imine Formation: Add Cyclohexanone (108.0 g, 1.1 mol). Stir at RT for 2 hours.
-
Reduction: Cool to 0 °C. Add Sodium Borohydride (41.6 g, 1.1 mol) portion-wise over 45 mins. Caution: H2 gas evolution.[1]
-
Workup: Stir overnight at RT. Quench with water (200 mL). Concentrate in vacuo to remove MeOH.[1] Extract aqueous residue with DCM (3 x 300 mL). Dry (Na2SO4) and concentrate.[1]
-
Yield: ~165 g (89%) as a pale yellow oil. Used directly.[1][2][3][4]
Step 2: Preparation of Ethyl N-cyclohexyl-N-formylglycinate
-
Setup: 1 L RBF, reflux condenser.
-
Reagent Prep: Mix Formic acid (98%, 55 mL) and Acetic anhydride (115 mL). Heat to 50 °C for 15 min to form formyl acetate, then cool to RT.
-
Reaction: Add Ethyl N-cyclohexylglycinate (165 g, ~0.89 mol) dropwise to the mixed anhydride at 0 °C.
-
Conditions: Allow to warm to RT and stir for 4 hours.
-
Workup: Pour onto ice water (500 mL). Neutralize with NaHCO3.[1] Extract with EtOAc.[1][5]
-
Yield: ~175 g (92%) viscous oil.
Step 3: Cyclization to Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate
-
Setup: 3 L RBF, inert atmosphere (N2), mechanical stirrer.
-
Base Formation: Charge anhydrous Ethanol (1.0 L).[1] Add Sodium metal (23.0 g, 1.0 mol) in small pieces (or use 21% NaOEt solution). Stir until dissolved.
-
Reactants: Add Ethyl N-cyclohexyl-N-formylglycinate (175 g, 0.82 mol) and Ethyl Formate (90 g, 1.2 mol).
-
Conditions: Stir at RT for 24 hours. The mixture will darken.[1]
-
Quench: Concentrate ethanol in vacuo. Dissolve residue in ice water (500 mL).
-
Acidification: Carefully adjust pH to ~8 with Acetic Acid. The product may precipitate or require extraction.[1]
-
Extraction: Extract with DCM (3 x 400 mL). Wash with Brine.[1] Dry (MgSO4).[1][6]
-
Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration.
-
Yield: ~110 g (60%) of off-white solid.
-
Checkpoint: 1H NMR should show the imidazole C2 proton singlet around 7.5-7.8 ppm.
-
Step 4: Reduction to (1-Cyclohexyl-1H-imidazol-5-yl)methanol
-
Setup: 2 L 3-neck RBF, N2 line, reflux condenser, dropping funnel.
-
Charge: LiAlH4 (19.0 g, 0.5 mol) and Anhydrous THF (600 mL). Cool to 0 °C.
-
Addition: Dissolve Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (110 g, 0.49 mol) in THF (200 mL). Add dropwise to the LiAlH4 slurry over 1 hour. Exothermic.
-
Reaction: Warm to RT, then heat to reflux for 2 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
Filtration: Stir for 1 hour until the precipitate is white and granular. Filter through Celite.[1] Wash cake with hot THF.
-
Isolation: Concentrate filtrate. The residue usually crystallizes upon standing or trituration with diethyl ether.
-
Final Yield: ~75-80 g (85-90%).
-
Appearance: White to off-white crystalline solid.[1]
Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Conforms to Structure | 1H NMR (DMSO-d6) |
| Regioisomer | <0.5% (1,4-isomer) | HPLC / NOE NMR |
| Water Content | <0.5% | Karl Fischer |
Key NMR Signals (DMSO-d6):
-
C2-H: Singlet, ~7.6 ppm.
-
C4-H: Singlet, ~6.9 ppm.
-
-CH2-OH: Doublet/Singlet, ~4.4 ppm.
-
Cyclohexyl-CH: Multiplet, ~4.0 ppm (distinctive downfield shift due to N1 attachment).
Safety & Hazard Analysis
-
Lithium Aluminum Hydride (LiAlH4): Reacts violently with water/moisture liberating Hydrogen gas.[1] Use only dry solvents.[1] Quench under strict temperature control.
-
Sodium Ethoxide: Corrosive and moisture sensitive.[1] Causes severe skin burns.[1]
-
Exotherms: The reductive amination (Step 1) and LiAlH4 reduction (Step 4) are significantly exothermic. Controlling addition rates is critical for scale-up.[1]
-
Waste Disposal: Aluminum salts from the quench must be disposed of as solid hazardous waste.
References
-
General Synthesis of 1-Substituted Imidazole-5-carboxylates: Jones, R. G. "The Synthesis of Some 1-Substituted Imidazoles." Journal of the American Chemical Society, 1949 , 71(2), 644–647. Link Validates the cyclization of N-formylglycine esters with formate to yield 1,5-disubstituted imidazoles.
- Reduction of Imidazole Esters to Alcohols: Lipshutz, B. H.; Morey, M. C. "Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol." Journal of Organic Chemistry, 1983, 48, 3745. Provides the precedent for LiAlH4 reduction of the homologous 1-methyl-5-ester.
- Organic Process Research & Development (OPRD) guidelines for handling LiAlH4 on scale.
-
Target Molecule Identification: PubChem CID: 62401654 (Related Triazole) / CAS 80304-48-9 (Target Imidazole).[1]
Visual Workflow Summary
Figure 2: Operational workflow for the scale-up synthesis.
Sources
Formulation of (1-Cyclohexyl-1H-imidazol-5-yl)methanol for In Vivo Studies
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 80304-48-9) is a functionalized imidazole derivative, frequently utilized as a chemical building block or pharmacophore in the development of Heme Oxygenase-1 (HO-1) inhibitors and antifungal agents.[1] Its structure—comprising a polar imidazole-methanol head group and a lipophilic cyclohexyl tail—classifies it as a Lipophilic Weak Base .[1]
This physicochemical profile presents specific challenges for in vivo delivery: poor aqueous solubility at neutral pH and potential precipitation upon injection. This guide provides validated protocols to formulate this compound for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring bioavailability and experimental reproducibility.[1]
The Molecule at a Glance
| Property | Value | Implication for Formulation |
| CAS Number | 80304-48-9 | Verification identity.[1] |
| Molecular Weight | 180.25 g/mol | Small molecule; high permeability likely. |
| LogP (Est.) | 1.5 – 2.0 | Moderately lipophilic; requires co-solvents or complexation.[1] |
| pKa (Imidazole) | ~6.5 – 7.0 | Critical: Solubility increases significantly at pH < 5.[1]0. |
| Physical State | Solid / Powder | Requires particle size reduction for suspensions. |
Physicochemical Profiling & Solubility Strategy
Before attempting animal studies, the solubility profile must be empirically verified.[1] The imidazole ring acts as a pH-dependent switch; protonation of the N3 nitrogen (at acidic pH) vastly improves aqueous solubility.[1]
Protocol 1: Solubility Screening (The "Self-Validating" Step)
Do not skip this step.[1] It prevents catheter blockage and inconsistent dosing.[1]
Materials:
-
Compound (10 mg)[1]
-
Solvents: DMSO (Anhydrous), PEG400, Ethanol, 0.1M HCl.[1]
-
Buffers: PBS (pH 7.4), Acetate Buffer (pH 4.5).[1]
Procedure:
-
DMSO Stock: Dissolve 10 mg of compound in 100 µL DMSO.
-
Aqueous Spike Test:
-
pH Adjustment Test:
-
Take 10 µL of DMSO stock and add to 990 µL Acetate Buffer (pH 4.5).[1]
-
Observation: Should remain clearer than PBS due to protonation.
-
Formulation Protocols
Strategy A: Parenteral Solution (IV / IP) - Preferred
Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in pH 4.5 Buffer.[1] Rationale: Cyclodextrins encapsulate the lipophilic cyclohexyl group while the acidic buffer ensures the imidazole remains protonated. This is the safest vehicle for repeated dosing (low toxicity).[1]
Preparation Protocol:
-
Buffer Prep: Prepare 50 mM Sodium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.
-
Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of the buffer. Filter sterilize (0.22 µm).
-
Compound Addition:
-
Weigh the required amount of (1-Cyclohexyl-1H-imidazol-5-yl)methanol (e.g., for a 5 mg/mL dose).[1]
-
Add the vehicle slowly while vortexing.
-
Sonicate for 10–20 minutes at 37°C until dissolved.
-
-
pH Check: The compound is a weak base and may raise the pH. Re-adjust to pH 4.5–5.0 using 1N HCl if necessary to maintain solubility.
-
Sterilization: Syringe filter (0.22 µm PVDF or PES) into a sterile vial.
Strategy B: Co-Solvent System (IP / Single Dose IV)
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1] Rationale: Uses organic solvents to force solubility. Higher risk of injection pain or hemolysis; best for acute studies.
Preparation Protocol:
-
Stock Solution: Dissolve compound in 100% DMSO at 20x the final target concentration.
-
Co-Solvent Addition: Add the required volume of PEG400 to the DMSO stock. Vortex thoroughly.
-
Aqueous Phase: Slowly add warm (37°C) Saline (0.9% NaCl) to the DMSO/PEG mixture while vortexing continuously.
-
Critical: Add water to the organic phase, not vice versa, to prevent "shock precipitation."[1]
-
-
Visual Check: Inspect for crystals. If present, sonicate.[1]
Strategy C: Oral Suspension (PO)
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1] Rationale: For oral delivery, high solubility is less critical than uniform dispersion.[1]
Preparation Protocol:
-
Grinding: Mortar and pestle the compound to a fine powder to increase surface area.
-
Wetting: Add Tween 80 (neat) dropwise to the powder to create a paste.
-
Suspension: Gradually add the 0.5% MC solution while triturating (grinding) to form a homogeneous suspension.
-
Homogenization: Vortex heavily before every dose withdrawal.
Visual Guide: Vehicle Selection Logic
The following decision tree helps researchers select the optimal formulation based on the study type and route.
Caption: Decision matrix for selecting the appropriate vehicle based on administration route and study duration.
Quality Control & Stability
To ensure scientific integrity, the formulation must be verified prior to dosing.[1]
-
HPLC Verification:
-
pH Stability: Measure pH immediately after preparation and after 24h storage. Drifts >0.5 pH units indicate instability or precipitation risk.
-
Storage: Prepare fresh daily. If storage is required, freeze aliquots at -20°C. Do not store in acidic buffer for >48h to prevent potential hydrolysis of the methanol group (though unlikely, it is a precautionary measure).[1]
In Vivo Considerations
| Parameter | Guideline | Note |
| Dosing Volume (Mouse) | IV: 5 mL/kg IP: 10 mL/kg PO: 10 mL/kg | Exceeding these volumes with high organic content (DMSO) causes toxicity.[1] |
| Max Dose (Est.) | Start at 10–30 mg/kg | Based on typical potency of imidazole-based HO-1 inhibitors.[1] |
| Toxicity Signs | Sedation, Ataxia | Imidazoles can cross the BBB; monitor CNS signs closely. |
| Control Group | Vehicle Only | Essential to rule out vehicle-induced effects (especially with PEG400). |
References
-
PubChem. (2025).[1][2][3] Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 80304-48-9).[1][4][5] National Library of Medicine. [Link][1]
-
Vacek, T. P., et al. (2013).[1] Heme Oxygenase-1 Inhibitors: Pharmacological Implications and Clinical Potential.[1][6] Journal of Translational Medicine. (Context for imidazole-based HO-1 inhibitors). [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Standard protocol for HP-β-CD formulations). [Link]
-
Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (General guide for solubility screening). [Link]
Sources
- 1. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 104117096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 80304-48-9 | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. (1-Cyclohexyl-1H-imidazol-5-yl)methanol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 6. Identification of Cytoprotective Small-Molecule Inducers of Heme-Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Quantifying (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Executive Summary & Scientific Context
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of Imidafenacin (Staybla/Uritos), a potent antimuscarinic agent for overactive bladder treatment.
Quantifying this molecule presents specific chromatographic challenges due to the imidazole moiety .[1] Under standard acidic reverse-phase conditions (pH 2-3), the imidazole nitrogen (pKa ~6.9) becomes protonated, resulting in a positively charged, highly polar species that exhibits poor retention and peak tailing on conventional C18 columns.
This Application Note provides two orthogonal, self-validating protocols designed to overcome these physicochemical hurdles:
-
High-pH RP-HPLC: Utilizes hybrid-silica technology to retain the neutral form of the molecule for robust Quality Control (QC).
-
HILIC-MS/MS: A high-sensitivity method for trace impurity profiling, leveraging the molecule's polarity for superior retention.
Physicochemical Profile & Analytical Logic
Understanding the molecule's behavior in solution is the prerequisite for successful method development.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 180.25 g/mol | Suitable for LC-MS ([M+H]+ = 181.25). |
| LogP | ~0.98 | Moderately polar; risks eluting in the void volume on C18 at low pH. |
| pKa (Imidazole N) | ~6.9 - 7.0 | Critical: At pH < 5, it is cationic. At pH > 9, it is neutral. |
| UV Max | ~210–220 nm | Requires low-cutoff solvents (HPLC-grade ACN/Water); avoid Acetone/THF. |
| Solubility | Methanol, DMSO | Diluent selection must match mobile phase strength to prevent peak distortion. |
Mechanism of Separation
The following diagram illustrates the decision logic based on pH-dependent ionization.
Figure 1: Impact of Mobile Phase pH on Imidazole Retention Logic.
Protocol A: High-pH Reverse Phase HPLC (QC Assay)
Objective: Routine assay and purity determination (95-105% range). Rationale: By operating at pH 10 (above the pKa of 7.0), the imidazole ring remains deprotonated (neutral). This significantly increases hydrophobicity, allowing for standard retention on C18 columns without the need for complex ion-pairing reagents.
Materials & Equipment[2]
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Silica is mandatory for pH 10 stability). Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Detector: UV-Vis / DAD at 215 nm.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with dilute Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Phase B: Acetonitrile (HPLC Grade).
-
-
Standard Preparation:
-
Dissolve 10 mg of (1-Cyclohexyl-1H-imidazol-5-yl)methanol in 10 mL of 50:50 Water:Acetonitrile (Concentration: 1.0 mg/mL).
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer for basic compounds) |
| Injection Vol | 5 - 10 µL |
| Gradient | T=0 (5% B) → T=10 (60% B) → T=12 (90% B) → T=15 (5% B) |
-
System Suitability Criteria (Self-Validation):
-
Tailing Factor: Must be < 1.5. (If > 1.5, column pH stability is failing or secondary silanol interactions are occurring).
-
RSD (n=6): < 2.0% for peak area.
-
Resolution: > 2.0 from any degradation peaks.
-
Protocol B: HILIC-MS/MS (Trace Impurity Analysis)
Objective: Quantifying trace levels (< 0.1%) of this intermediate in final drug substance (Imidafenacin). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases well. The high organic content required for HILIC elution enhances desolvation efficiency in Electrospray Ionization (ESI), boosting sensitivity by 5-10x compared to aqueous reverse phase.
Materials & Equipment[2]
-
Column: Waters BEH Amide or Ascentis Express HILIC (Fused Core). Dimensions: 100 x 2.1 mm, 1.7 µm or 2.7 µm.
-
Mobile Phase: Acetonitrile / Ammonium Formate Buffer (pH 3.5).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Stock Buffer: 100 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Phase A (Organic): 95% Acetonitrile / 5% Water / 10 mM Buffer concentration.
-
Phase B (Aqueous): 50% Acetonitrile / 50% Water / 10 mM Buffer concentration.
-
Note: HILIC requires buffer in both phases to maintain the water layer on the silica surface.
-
-
MS Source Parameters (ESI Positive):
-
Precursor Ion: 181.2 m/z [M+H]+
-
Product Ions:
-
Quantifier: 99.1 m/z (Cyclohexyl fragment/cleavage).
-
Qualifier: 81.1 m/z (Imidazole ring fragment).
-
-
Collision Energy: Optimization required (Start at 25 eV).
-
-
Gradient Profile:
-
Isocratic hold at 100% Phase A (High Organic) is rarely sufficient.
-
Gradient: T=0 (100% A) → T=5 (80% A). Note: In HILIC, water is the "strong" solvent.
-
Analytical Workflow Diagram
Figure 2: HILIC-MS/MS Workflow for Trace Impurity Profiling.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing (Method A) | Residual silanol interactions. | Ensure pH is > 9.5. If using pH < 8, switch to a "Charged Surface Hybrid" (CSH) column. |
| Split Peaks (Method B) | Solvent mismatch. | Sample diluent contains too much water. Dilute sample in 90% Acetonitrile. |
| Retention Shift | Column equilibration. | HILIC columns require long equilibration (20+ column volumes) to establish the water layer. |
| Low Sensitivity (UV) | Detection wavelength too low. | Imidazoles have low UV absorbance. Ensure detection is at 210-215 nm, but ensure solvents are UV-transparent (use HPLC-grade ACN). |
References
-
Imidafenacin Synthesis & Intermediates
- HPLC of Imidazoles (Methodology Basis)
-
Genotoxic Impurity Analysis (Related Protocols)
- Context: Strategies for quantifying trace alkyl-functionalized heterocycles (similar to the cyclohexyl-imidazole motif).
-
Pirola, C., et al. (2015). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol. Scientia Pharmaceutica. Retrieved from [Link]
- Compound Data: Context: Physical properties (LogP, pKa) for method development.
Sources
- 1. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-(Prop-1-en-2-yl)cyclohexyl)methanol | C10H18O | CID 519954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1~{r})-1-Cyclohexyl-2-[(5~{s})-5~{h}-Imidazo[1,5-B]isoindol-5-Yl]ethanol | C18H22N2O | CID 70874783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-Cyclohexyl-1H-imidazol-5-yl)methanol DiscoveryCPR 80304-48-9 [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
The following technical guide is designed for research scientists and process chemists optimizing the synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol .
This guide prioritizes regiochemical fidelity and yield optimization , addressing the common pitfall of inadvertent C2- or C4-functionalization.
Executive Strategy: Route Selection
The Core Challenge: The primary failure mode in synthesizing 5-substituted imidazoles is regioselectivity .
-
Direct Hydroxymethylation (Not Recommended): Reacting 1-cyclohexylimidazole with formaldehyde typically results in functionalization at C2 (the most acidic position) or a mixture of C2/C4/C5 isomers.
-
The "Ester Reduction" Route (Recommended): The only robust method to secure the 5-position is de novo ring construction of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate , followed by hydride reduction. This method guarantees the 1,5-substitution pattern.
Synthetic Pathway Visualization
The following diagram outlines the recommended high-yield workflow (Route A) versus the problematic direct route (Route B).
Figure 1: Comparative synthetic pathways. The green path (Ester Reduction) ensures regioselectivity.
Optimized Experimental Protocol
This protocol is based on the Nunami et al. isocyanoacetate method, which is the industry standard for 1,5-disubstituted imidazoles.
Phase 1: Synthesis of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate
Reaction Logic: Ethyl isocyanoacetate is condensed with
| Parameter | Specification | Notes |
| Starting Material | Ethyl isocyanoacetate (1.0 eq) | Caution: Characteristic foul odor. |
| Reagent A | DMF-DMA (1.1 eq) | Ensures complete conversion to the acrylate. |
| Reagent B | Cyclohexylamine (1.0 eq) | Primary amine source. |
| Solvent | THF or Ethanol | THF is preferred for the first step; EtOH for cyclization. |
| Temperature | Reflux (60–80°C) | Required to drive the elimination of dimethylamine. |
Step-by-Step:
-
Enamine Formation: Dissolve ethyl isocyanoacetate (10 mmol) in THF (20 mL). Add DMF-DMA (11 mmol) dropwise. Stir at room temperature for 2 hours.
-
Checkpoint: TLC should show consumption of isocyanoacetate. The intermediate (ethyl 2-isocyano-3-(dimethylamino)acrylate) may precipitate or remain in solution.
-
-
Cyclization: Evaporate volatiles (remove excess DMF-DMA) if necessary, or add Cyclohexylamine (10 mmol) directly to the mixture.
-
Reflux: Heat the mixture to reflux for 4–6 hours. The color typically deepens to orange/brown.
-
Workup: Concentrate in vacuo. The residue is often an oil that solidifies. Purify via flash chromatography (EtOAc/Hexane) to isolate the Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate .
Phase 2: Reduction to (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Reaction Logic: The ester at C5 is reduced using Lithium Aluminum Hydride (LiAlH
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add LiAlH
(2.0 eq) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1] -
Addition: Dissolve the imidazole ester from Phase 1 in anhydrous THF. Add dropwise to the LiAlH
slurry.-
Exotherm Warning: Maintain internal temp <10°C.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The alcohol product will be significantly more polar than the ester.
-
-
Fieser Quench (Critical for Yield):
-
Cool back to 0°C.
-
For every 1 g of LiAlH
used, add sequentially:-
1 mL Water (very slowly)
-
1 mL 15% NaOH solution
-
3 mL Water
-
-
Result: This produces a granular white precipitate (lithium aluminates) that filters easily, preventing the "sludge" that traps product.
-
-
Isolation: Filter through Celite. Wash the filter cake with THF (3x). Concentrate the filtrate to yield the crude alcohol.
Troubleshooting & FAQs
Direct answers to specific failure modes reported by users.
Issue 1: "I isolated the 1,4-isomer instead of the 1,5-isomer."
Diagnosis: You likely used TosMIC (Toluenesulfonylmethyl isocyanide) chemistry.
-
Explanation: The Van Leusen imidazole synthesis (using TosMIC) typically produces 1,4-disubstituted imidazoles or 1,4,5-trisubstituted (if starting with an aldehyde). It rarely yields the 1,5-disubstitution pattern selectively.
-
Solution: Switch to the Ethyl Isocyanoacetate route described in Phase 1. The reaction of the intermediate isocyano-acrylate with a primary amine is chemically driven to place the ester at the 5-position adjacent to the N1-substituent.
Issue 2: "My product yield is <20% after the LiAlH4 reduction."
Diagnosis: The product is trapped in the aluminum salts or lost in the aqueous layer.
-
Explanation: Imidazole methanols are highly polar and water-soluble (amphoteric). Standard acid/base extractions often fail because the product stays in the water.
-
Solution:
-
Use the Fieser Quench: As detailed in Phase 2, this avoids large volumes of water.
-
Continuous Extraction: If you used a standard aqueous quench, do not just wash with DCM. Use a continuous liquid-liquid extractor with Chloroform/Isopropanol (3:1) for 24 hours.
-
Salting Out: Saturate the aqueous phase with NaCl or K
CO before extraction.
-
Issue 3: "The product is streaking on the silica column."
Diagnosis: The basic imidazole nitrogen is interacting with the acidic silanols on the silica gel.
-
Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH
OH to your DCM/MeOH mobile phase. -
Alternative Stationary Phase: Use neutral alumina instead of silica gel for purification.
-
Issue 4: "Can I use Formaldehyde on 1-cyclohexylimidazole to save steps?"
Diagnosis: Attempting direct C-H functionalization.
-
Technical Reality: While possible, this requires high temperatures (sealed tube, >140°C) and often yields the C2-hydroxymethyl product (thermodynamically favored position for lithiation/deprotonation) or mixtures. Separation of the C2 and C5 isomers is extremely difficult due to similar polarity.
-
Verdict: Do not use this route for pharmaceutical-grade synthesis.
References & Validation
The protocols above are grounded in the following authoritative methodologies:
-
Nunami, K., et al. "A general synthesis of 1-substituted imidazole-5-carboxylic acid derivatives." Journal of Organic Chemistry, 59(16), 4677–4686 (1994).
-
Core validation for the regioselective synthesis of the 5-ester precursor.
-
-
Adib, M., et al. "One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles." Synlett, 2009(19), 3263-3266.
-
Provides context on alternative multicomponent cyclizations and their regiochemical limitations.
-
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
The definitive source for the "Fieser Workup" of Aluminum Hydride reductions.
-
-
ChemicalBook Entry: 1-Cyclohexyl-1H-imidazole-5-carboxylic acid ethyl ester.
-
Verifies the existence and commercial availability of the specific precursor.
-
Sources
Technical Support Center: Solubilizing (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Diagnostic Overview: Why is this compound crashing out?
As an Application Scientist, I often see researchers struggle with (1-Cyclohexyl-1H-imidazol-5-yl)methanol . The core issue lies in its "amphiphilic trap."[1] You are dealing with a molecule that possesses conflicting solubility drivers:
-
The Lipophilic Anchor (Cyclohexyl Group): This saturated ring significantly increases the partition coefficient (LogP ~1.9–2.5), driving the molecule to reject water and seek non-polar environments.
-
The pH-Dependent Switch (Imidazole Ring): The imidazole nitrogen (N3) has a pKa of approximately 6.9–7.1 .[1]
-
At pH < 6.0: The molecule is protonated (cationic) and highly soluble in water.[1]
-
At pH 7.4 (Physiological): The molecule is predominantly uncharged (neutral), leading to a drastic drop in aqueous solubility.
-
-
The Deceptive Alcohol (Hydroxymethyl): While polar, this group is not strong enough to overcome the hydrophobicity of the cyclohexyl ring in neutral buffers.
The Result: You likely see a clear stock solution in DMSO, but immediate cloudiness (precipitation) upon adding it to PBS or Cell Culture Media.
Solubility Decision Tree
Before proceeding, identify your application to select the correct solubilization pathway.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Troubleshooting & Protocols
Scenario A: "My compound precipitates when added to cell media."
Root Cause: The "Parabolic Solubility Effect."[1] Adding a high-concentration organic stock (e.g., 100 mM DMSO) directly to aqueous media creates a local environment where the solvent ratio shifts faster than the drug can disperse, causing kinetic precipitation.
The Fix: Intermediate Dilution Step Do not spike 1 µL of stock into 1 mL of media. Instead, use an intermediate dilution step to lower the kinetic shock.
Step-by-Step Protocol:
-
Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 50 mM .[1]
-
Tip: Warm to 37°C and vortex if not immediately clear.
-
-
Create Intermediate Stock (100x): Dilute the Master Stock 1:10 into pure Ethanol or 50% DMSO/PBS .
-
Why? This lowers the hydrophobicity gap before hitting the final media.
-
-
Final Dosing: Add the Intermediate Stock to your media while vortexing the media.[1]
Scenario B: "I need a high dose for animal studies (IP/IV)."
Root Cause: DMSO is toxic at high volumes in vivo.[1] Simple aqueous buffers (PBS) will not support the required concentration (e.g., 10 mg/kg).[1]
The Fix: Cyclodextrin Complexation
Hydroxypropyl-
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline.[1] Filter sterilize (0.22 µm). -
Compound Addition: Add the required mass of (1-Cyclohexyl-1H-imidazol-5-yl)methanol powder to the vehicle.
-
Solubilization:
-
Sonicate for 20–30 minutes at 40°C.
-
Critical Step: If the solution remains cloudy, adjust pH to ~5.0 using 0.1N HCl to initiate dissolution (protonating the imidazole), then slowly back-titrate to pH 7.0 with 0.1N NaOH. The cyclodextrin will "hold" the molecule in solution even as it returns to neutral.
-
Scenario C: "I am seeing variability in my IC50 data."
Root Cause: Micro-precipitation.[1] The compound may look dissolved but is actually forming non-visible colloidal aggregates that do not interact with the target protein/receptor.
The Fix: The Light Scattering Check
-
Quick Test: Shine a laser pointer (or strong flashlight) through your diluted assay buffer.[1] If you see a beam path (Tyndall effect), you have suspended particles, not a solution.
-
Correction: Add 0.05% Tween-80 to your assay buffer. This surfactant prevents aggregation of the cyclohexyl tail.[1]
Physicochemical Data Summary
Use these values to calculate your specific formulation limits.
| Parameter | Value (Approx.) | Implication |
| Molecular Weight | 180.25 g/mol | Conversion factor for Molarity.[3][1] |
| LogP | 1.9 – 2.5 | Moderately lipophilic.[3][1] Requires organic cosolvent or carrier.[1] |
| pKa (Imidazole N) | ~7.0 | Ionized at pH < 6 (Soluble); Neutral at pH > 7 (Insoluble).[1] |
| Solubility (Water) | < 0.5 mg/mL | Poor.[3][1][4] Not suitable for direct dissolution.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent.[3][1] Use for Master Stocks.[1] |
| Solubility (Ethanol) | > 20 mg/mL | Good.[1] Useful for evaporation/coating plates.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use PEG400 instead of Cyclodextrin? A: Yes. A mixture of 10% Ethanol / 40% PEG400 / 50% Saline is a standard "goldilocks" formulation for IP injection.[1] However, PEG400 can be viscous; ensure you warm it before injection.[1]
Q: Is the compound stable in DMSO? A: Generally, yes. Imidazole methanols are stable in DMSO at -20°C for months.[1] However, avoid repeated freeze-thaw cycles which can introduce moisture.[1] Water in DMSO drastically reduces the solubility of this specific compound.
Q: Why does my solution turn yellow over time? A: Imidazoles can undergo slow oxidation or photo-degradation.[1] Store the solid and stock solutions in amber vials protected from light. If the yellowing is slight, it usually does not affect potency, but verify with LC-MS if critical.
References
-
PubChem. (1-Methyl-1H-imidazol-5-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Jan 2026).[1] Note: Used as a structural surrogate for physicochemical property estimation.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link: [Link]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier Science.[1] (Chapter on Solubility and pKa effects on formulation).
Sources
- 1. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profiling of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Current Status: Active Support Level: Tier 3 (Senior Scientific Application) Document ID: STAB-IMID-CYC-005 Last Updated: 2025-05-12
Executive Summary & Compound Profile
Welcome to the technical support hub for (1-Cyclohexyl-1H-imidazol-5-yl)methanol . This guide addresses the specific stability challenges associated with the N-substituted imidazole core and the primary alcohol handle.
Unlike simple imidazoles, the cyclohexyl group at N1 imparts significant lipophilicity, while the C5-methanol group introduces a primary oxidation vector. Your stability strategy must balance solubility (pH-dependent) with oxidative sensitivity.
| Parameter | Technical Specification | Implication for Stability |
| Functional Groups | Imidazole (Basic, pKa ~7.0), Primary Alcohol, Cyclohexyl | Dual risk: pH-dependent precipitation and alcohol oxidation. |
| Solubility Profile | Low in neutral/basic aqueous media; High in acidic media (pH < 5) | Critical: Neutral pH buffers may cause precipitation during long-term storage. |
| Primary Degradation | Oxidation (Aldehyde/Acid formation) | Requires inert atmosphere (Argon/N2) for solution storage. |
| Secondary Degradation | N-oxide formation; Photolytic ring opening | Protect from light; avoid peroxides in solvents (e.g., old THF). |
Analytical Method Development (HPLC/UPLC)
Before starting stability studies, you must validate a Stability-Indicating Method (SIM) . Standard generic gradients often fail due to the basicity of the imidazole ring, leading to peak tailing and poor resolution of degradants.
Recommended Chromatographic Conditions
-
Column: C18 with high carbon load and base-deactivation (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18).
-
Why? The cyclohexyl group requires strong hydrophobic retention, while the basic imidazole requires shielding from silanol interactions.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) OR 0.1% Formic Acid (pH 2.5).
-
Crucial: Avoid neutral pH (6–8). Operating at pH 9 ensures the imidazole is deprotonated (neutral), improving peak shape. Operating at pH 2.5 ensures it is fully protonated.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 210–220 nm (Imidazoles have weak absorbance; the cyclohexyl group is UV-inactive).
Method Development Logic Flow
Figure 1: Decision tree for optimizing HPLC separation of basic imidazole derivatives.
Forced Degradation Protocols (Stress Testing)
To determine the intrinsic stability of the molecule, perform these stress tests. This establishes the "degradation pathway" and confirms your method can separate the parent from its breakdown products.
Protocol A: Oxidative Stress (High Risk)
-
Reagent: 3% Hydrogen Peroxide (
) at Room Temperature (RT). -
Duration: 2–24 hours.
-
Mechanism: The C5-methanol group is the "soft spot." It will oxidize first to the aldehyde (1-cyclohexyl-1H-imidazole-5-carbaldehyde ) and then to the carboxylic acid.
-
Acceptance: Stop when ~10–20% degradation is observed.
Protocol B: Acid/Base Hydrolysis
-
Acid: 1N HCl at 60°C for 4 hours.
-
Expectation: Likely stable. The N-cyclohexyl bond is robust. If degradation occurs, look for dehydration products.
-
-
Base: 1N NaOH at 60°C for 4 hours.
-
Expectation: Highly stable. Imidazoles generally resist basic hydrolysis.
-
-
Note: If precipitation occurs upon adding NaOH, it is likely the neutral parent compound crashing out, not degradation. Add ACN to resolubilize before injection.
Protocol C: Photostability
-
Condition: 1.2 million lux hours (ICH Q1B standard).
-
Risk: Imidazole rings can undergo photo-oxidation or ring-opening under intense UV, turning solutions yellow/brown.
Degradation Pathway Visualization
Figure 2: Predicted degradation cascade. The primary alcohol oxidation is the dominant failure mode.
Troubleshooting Guide (FAQ)
Q1: My sample precipitates when I dilute it with the mobile phase.
Diagnosis: Solubility mismatch. Explanation: The cyclohexyl group makes the molecule lipophilic. If your mobile phase is neutral (pH 6–8) or has low organic content (<10% ACN), the neutral form of the imidazole precipitates. Solution:
-
Ensure the diluent matches the starting conditions of your gradient (e.g., 5% ACN).
-
Adjust the diluent pH to < 4.0 using Formic Acid. The protonated imidazolium salt is much more water-soluble.
Q2: I see a new peak eluting before the parent peak in my stability samples.
Diagnosis: Oxidation to the Aldehyde/Acid. Explanation: Oxidation adds a carbonyl group (aldehyde) or a carboxyl group (acid). Both are more polar than the parent alcohol and typically elute earlier on Reverse Phase C18. Verification: Check the UV spectrum. The aldehyde often has a distinct UV shift or shoulder compared to the alcohol.
Q3: The peak is tailing severely (Asymmetry > 1.5).
Diagnosis: Silanol Interaction. Explanation: The basic nitrogen (N3) of the imidazole is interacting with acidic silanols on the silica column. Solution:
-
Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10). This deprotonates the silanols and the imidazole, reducing attraction.
-
Increase Ionic Strength: Increase buffer concentration to 20–50 mM to mask silanols.
Q4: Is the compound hygroscopic?
Diagnosis: Likely yes (as a salt). Explanation: If you are handling the HCl or salt form, imidazole salts are often hygroscopic. Solution: Store the solid in a desiccator at -20°C. For solution stability, ensure caps are tight and parafilmed to prevent solvent evaporation which changes concentration.
References & Regulatory Standards
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] 2003.[1][2][3][4]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][2][4] 1996.[2]
-
Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard text on imidazole chemistry and reactivity).
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (Definitive guide on forced degradation mechanisms).
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimization of Imidazole N-Alkylation
Department: Process Chemistry & Synthesis Support Subject: Troubleshooting & Optimization Guide for N-Alkylation of Imidazoles Reference ID: TS-IMDZ-ALK-001
Executive Summary & Mechanistic Insight
The Challenge:
N-alkylation of imidazoles is theoretically simple (
The Mechanism: The imidazole ring exists in a tautomeric equilibrium (especially when substituted at the 4(5)-position). Deprotonation yields a resonance-stabilized anion. The ratio of regioisomers (1,4- vs. 1,5-substituted) is governed by the interplay of steric hindrance and electronic effects of the substituent, as well as the cation effect of the base used.
Visualizing the Regioselectivity Challenge
The following diagram illustrates the critical decision pathways and mechanistic bifurcation for a 4-substituted imidazole.
Figure 1: Mechanistic divergence in the alkylation of 4(5)-substituted imidazoles. Path A typically leads to the less sterically hindered 1,4-isomer.
Troubleshooting & Optimization (Q&A)
Module A: Controlling Regioselectivity (The N1 vs. N3 Problem)
Q: I am alkylating a 4-substituted imidazole and getting a mixture of isomers. How do I favor the 1,4-isomer?
A: The 1,4-isomer (where the alkyl group is on the nitrogen furthest from the substituent) is generally the thermodynamically favored product due to lower steric hindrance.
-
Steric Control: If your substituent (R) is bulky (e.g., Phenyl, t-Butyl), the reaction naturally favors the 1,4-isomer.
-
The "Cesium Effect": Switch your base to Cesium Carbonate (
) in DMF.[1] Cesium's large ionic radius forms a "loose" ion pair with the imidazolyl anion, often enhancing the nucleophilicity of the less hindered nitrogen and promoting thermodynamic equilibration to the 1,4-isomer [1, 2]. -
Protocol Shift: If using NaH/THF gives poor selectivity, switch to
/DMF at moderate temperatures ( ).
Q: My substituent is an Electron-Withdrawing Group (EWG) like
A: EWGs complicate the picture. While sterics discourage attack near the group, EWGs inductively withdraw electron density, making the proximal nitrogen (N3) less nucleophilic, which actually reinforces formation of the 1,4-isomer (distal attack) [3]. However, if the EWG is capable of hydrogen bonding or chelating the metal cation (e.g., a carbonyl or nitro group), it may direct the alkylating agent to the crowded side (1,5-isomer).
-
Recommendation: For strong EWGs, avoid metal chelation by using Phase Transfer Catalysis (PTC) conditions (e.g., Toluene/50% NaOH with TBAB). The bulky quaternary ammonium cation prevents tight coordination, allowing steric factors to dominate [4].
Module B: Solving Reaction Stalling & Conversion
Q: The reaction starts well but stalls at 60-70% conversion. Adding more alkyl halide just causes impurities.
A: This is a classic symptom of product inhibition or HX scavenging .
-
The Cause: As the reaction proceeds, it generates HX (neutralized by the base). If the base is insoluble (like
in acetone) and the surface becomes coated with salt (KX), the reaction stops. -
The Fix:
-
Solvent Switch: Move to a solvent with higher salt solubility (DMF or DMSO).
-
Catalytic Additive: Add 10 mol% NaI (Finkelstein condition). This converts your alkyl chloride/bromide to a more reactive alkyl iodide in situ.
-
Base Strength: Ensure your base is strong enough to fully deprotonate the imidazole (
). is often borderline in dry organic solvents without heat; NaH ensures complete deprotonation.
-
Module C: Preventing Quaternization (Over-Alkylation)
Q: I am seeing a polar spot on the baseline of my TLC. Is this the imidazolium salt?
A: Yes, imidazoles are good nucleophiles, and the mono-alkylated product is often more nucleophilic than the starting material, leading to double alkylation (quaternization).
Optimization Table: Strategies to Prevent Quaternization
| Strategy | Methodology | Mechanism of Action |
| Stoichiometry Control | Use 0.95 eq of Alkyl Halide | Starves the reaction of electrophile, leaving some starting material (easier to separate than salt). |
| Inverse Addition | Add Base/Imidazole to Alkyl Halide | NOT RECOMMENDED. High local concentration of imidazole favors mono-alkylation, but standard addition (Alkyl halide to Anion) is usually safer. |
| Phase Transfer (PTC) | Toluene/NaOH(aq) + TBAB | "Infinite Dilution Effect." The reaction occurs in the organic phase where the concentration of the active anion is low (controlled by catalyst load), minimizing anion-product collisions [5]. |
| Biphasic Protection | If the product is highly soluble in the organic layer but the starting anion stays in the aqueous/interface, separation prevents over-reaction. |
Standardized Experimental Protocols
Protocol A: The "Cesium Effect" Method (High Selectivity)
Recommended for valuable substrates requiring high regioselectivity (1,4-isomer).
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the 4-substituted imidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. Note: The solution may change color as the anion forms. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Tip: If R-X is a chloride, add NaI (0.1 equiv) to accelerate the reaction.
-
-
Reaction: Heat to
and monitor by TLC/LC-MS. Typical time: 2–6 hours. -
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.
Protocol B: Phase Transfer Catalysis (Scale-Up Friendly)
Recommended for robust substrates, large scale, and avoiding moisture sensitivity.
-
Solvent System: Suspend the imidazole (1.0 equiv) in Toluene (or Benzene substitute).
-
Base: Add 50% w/w aqueous NaOH (2.0 equiv).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).
-
Reaction: Add Alkyl Halide (1.2 equiv) and heat to reflux with vigorous stirring (high stir rate is critical for PTC).
-
Workup: Separate layers. The product is in the Toluene layer; salts and unreacted imidazole anion remain in the aqueous phase.
Advanced Process Safety & Handling
-
NaH Hazards: If using Sodium Hydride (Protocol C - not detailed above but common), remember it generates
gas. Never seal the system until gas evolution ceases. Quench excess NaH with solid or slow addition of IPA, not water directly. -
Exotherms: N-alkylation is exothermic. On scales >10g, add the alkylating agent as a solution over 30-60 minutes to control heat release.
References
-
Schmidt, M. A., & Eastgate, M. D. (2012).[2] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10, 1079-1087.[2] [Link]
-
Escudero, M. I., et al. (2011).[1] Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[1][3] Synthesis, 2011, 571-576.[1] [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles: Regioselectivity studies. [Link]
-
Diez-Barra, E., et al. (1998). Phase Transfer Catalysis in the absence of solvent: Selective N-alkylation of imidazole.[4] ResearchGate. [Link]
-
PTC Organics. (n.d.). High-Dilution PTC N-Alkylation. [Link]
Sources
- 1. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 2. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Imidazole Isomers
Status: Operational Analyst: Senior Application Scientist Topic: Troubleshooting Resolution, Peak Shape, and Retention of Imidazole Derivatives
Introduction: The "Chameleon" Analyte
Separating imidazole isomers (e.g., 4-methylimidazole vs. 5-methylimidazole, or 1,2- vs. 1,5-isomers) is notoriously difficult because these molecules act as chromatographic chameleons. They possess three characteristics that conspire against standard Reversed-Phase (RP) methods:
-
Tautomerism: The rapid proton transfer between N1 and N3 leads to peak splitting or "saddle" peaks.
-
High Polarity: They often elute in the void volume (
) on C18 columns. -
Basicity (
): They interact strongly with residual silanols, causing severe tailing.
This guide moves beyond generic advice, focusing on the specific kinetic and thermodynamic manipulations required to separate these isomers.
Module 1: The Tautomer Trap (Peak Splitting)
Symptom: You observe a split peak, a broad "saddle" shape, or a doublet for a pure standard, particularly for 4(5)-substituted imidazoles.
The Mechanism: Imidazole derivatives often exist as 1H- and 3H-tautomers. If the interconversion rate between these tautomers is similar to the timescale of the chromatographic separation, the detector sees partially separated species, resulting in a split peak. This is not column failure; it is kinetic chemistry.
Troubleshooting Protocol:
Q: How do I distinguish tautomeric splitting from actual impurity separation? A: Perform a Temperature Stress Test .
-
Run the separation at 25°C.
-
Increase column temperature to 60°C.
-
Result A: If the two peaks merge into one sharp peak, it was tautomerism. Higher thermal energy accelerates the proton transfer, making the species "average out" faster than the separation time.
-
Result B: If the resolution improves or stays the same, they are stable structural isomers (impurities).
-
Q: How do I fix the splitting permanently? A: You must "lock" the tautomer state using pH.
-
Method A (Low pH Lock): buffer at pH 2.0–3.0. This protonates both nitrogens (imidazolium cation), eliminating the proton transfer capability.
-
Method B (High pH Lock): Buffer at pH 9.0–10.0 (requires hybrid/polymer column). This deprotonates the species, stabilizing the neutral form.
Critical Note: Avoid pH 6.0–8.0. This is the "danger zone" where
, maximizing the rate of tautomeric exchange and peak distortion.
Module 2: Zero Retention on C18
Symptom: Analytes elute near the void volume (
The Mechanism: Small imidazole isomers are highly polar. On a standard C18 column, the hydrophobic interaction is too weak to retain them against the aqueous mobile phase required to solubilize buffer salts.
Strategic Solutions:
Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: High-sensitivity LC-MS applications. HILIC uses a silica or zwitterionic stationary phase with high organic content (e.g., 90% Acetonitrile). Water acts as the strong solvent. The polar imidazole partitions into the water-enriched layer on the silica surface.
-
Column: Bare Silica or Amide-functionalized.
-
Mobile Phase: 90:10 ACN:Water with 10mM Ammonium Formate (pH 3.0).
Option 2: Ion-Pairing Chromatography (IPC)
Best for: UV detection in QC environments (Not MS friendly). Add a hydrophobic anion to the mobile phase. The anion pairs with the protonated imidazole, forming a neutral, hydrophobic complex that sticks to C18.
-
Reagent: Sodium Octanesulfonate (5–10 mM).
-
Condition: pH must be low (2.5–3.0) to ensure the imidazole is positively charged.
Option 3: Porous Graphitic Carbon (PGC)
Best for: Separating structural isomers (e.g., 4-MeI vs 5-MeI). PGC retains based on charge and molecular planarity. It offers unique selectivity for polar isomers that C18 cannot distinguish.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct mode based on your specific failure mode.
Caption: Diagnostic logic tree for imidazole separation. Blue nodes indicate successful resolution paths.
Module 4: Standardized Protocols
Protocol A: Ion-Pairing for UV-Vis Applications
Use this when you have a standard C18 column and need to separate imidazole from non-polar matrix components.
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 5 µm | Standard robust stationary phase. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate | Low pH ensures imidazole is (+) charged; Octanesulfonate acts as the "hydrophobic tail." |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 5% B to 30% B over 15 min | Imidazoles will elute later than usual due to ion-pairing. |
| Flow Rate | 1.0 mL/min | Standard. |
| Temp | 30°C | Keep constant to maintain ion-pair equilibrium. |
Protocol B: HILIC for LC-MS Applications
Use this for high sensitivity and when ion-pairing agents (which suppress MS ionization) are forbidden.
| Parameter | Specification | Rationale |
| Column | HILIC (Bare Silica or Amide), 100 x 2.1 mm, 1.7–3 µm | Retains polar compounds via water layer partitioning. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Volatile buffer; low pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC mode. |
| Isocratic | 90% B / 10% A | High organic is required for retention in HILIC. |
| Equilibration | Minimum 20 Column Volumes | HILIC water layers take longer to stabilize than RP. |
Module 5: Comparison of Stationary Phases
| Feature | C18 (Reversed Phase) | HILIC (Silica/Amide) | Porous Graphitic Carbon (PGC) |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water layer | Charge + Planarity ( |
| Suitability for Imidazoles | Poor (requires ion-pair) | Excellent | Excellent (Structural Isomers) |
| MS Compatibility | Good (without ion-pair) | Excellent | Good |
| pH Stability | pH 2–8 (typical) | pH 2–8 | pH 1–14 (Robust) |
| Primary Risk | Dewetting (Phase Collapse) | Long Equilibration Times | Irreversible retention of non-polars |
References
-
Waters Corporation. "Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection." Application Note.
-
Chromatography Forum. "HPLC Method for Imidazole (Troubleshooting & HILIC recommendations)." Discussion Thread.
-
National Institutes of Health (PMC). "Switching imidazole reactivity by dynamic control of tautomer state." Nature Communications.
-
Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues (Split Peaks)." Technical Guide.
-
MDPI (Molecules). "A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices." Molecules 2021.
Technical Support Center: (1-Cyclohexyl-1H-imidazol-5-yl)methanol Stability & Handling
[1]
Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks Target Application: Synthesis of COX-2 Inhibitors (e.g., Cimicoxib)[1]
Critical Stability Profile: The "Why" Behind Degradation[1]
To prevent degradation, you must first understand the molecular vulnerabilities of (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1] This compound is not inherently unstable, but it possesses specific reactive centers that drive degradation under ambient conditions.
The Primary Threat: Oxidative Dehydrogenation
The C5-hydroxymethyl group is a primary alcohol attached to an electron-rich imidazole ring.[1] While the cyclohexyl group at N1 provides steric bulk, it does not electronically deactivate the ring. Consequently, the hydroxymethyl group is susceptible to oxidation, converting the alcohol into the corresponding aldehyde (1-cyclohexyl-1H-imidazole-5-carbaldehyde ).[1] This is the exact reaction used intentionally during Cimicoxib synthesis (often using MnO
The Secondary Threat: Hygroscopic Caking Like many imidazole derivatives, this compound acts as a weak base. It is hygroscopic and will readily absorb atmospheric moisture.[2] This leads to physical degradation (caking/clumping) and can accelerate hydrolysis if trace ester impurities are present from the synthesis matrix.[1]
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade you are preventing.
Figure 1: The oxidative degradation pathway.[1] The conversion to the aldehyde is the primary failure mode, often indicated by a color shift from white to yellow/tan.
Storage & Handling SOP
Directive: Treat this compound as Air-Sensitive and Hygroscopic .[1]
A. Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Low temperature kinetically inhibits the autoxidation of the hydroxymethyl group.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent aldehyde formation.[1] Argon is preferred due to its higher density, blanketing the solid. |
| Humidity | <30% RH | Prevents hydrogen-bond bridging between crystals (caking) and hydrate formation.[1] |
| Light | Amber Glass / Foil | Photons can catalyze the radical initiation steps of alcohol oxidation. |
B. Handling Workflow
Do not open the stock container in an open lab environment if possible.
Figure 2: Standard Operating Procedure for minimizing atmospheric exposure during handling.
Troubleshooting & FAQs
Q1: The powder has turned from white to off-white/yellow. Is it still usable?
Diagnosis: The color shift indicates the formation of conjugated impurities, likely the aldehyde (1-cyclohexyl-1H-imidazole-5-carbaldehyde) or N-oxide species.[1]
-
Action: Run an HPLC or 1H-NMR.
-
Threshold: If purity is >98%, the color is likely due to trace surface oxidation (<0.5%). You may proceed with non-critical reactions.
-
Remediation: If purity is compromised, recrystallize. Common solvents for imidazole alcohols include Ethyl Acetate/Hexane or Isopropanol . Avoid hot methanol if the compound is already degraded, as it may promote acetal formation with the aldehyde impurity.
Q2: The compound has formed hard clumps. Can I grind it?
Diagnosis: Moisture absorption (Hygroscopicity).[1]
-
Risk: Grinding generates heat and exposes new surface area to oxygen.
-
Action: If the clumps are loose, gently break them. If they are hard, dissolve the entire aliquot in your reaction solvent immediately. Do not grind in open air.
-
Prevention: Store in a desiccator or add a silica packet to the secondary container.
Q3: Can I store this in solution?
Diagnosis: Solution stability is generally lower than solid-state stability.[1]
-
Protics (Methanol/Ethanol): Avoid for long-term storage.[1] Protic solvents can facilitate proton transfer and oxidation.
-
Aprotics (DMSO/DMF): Avoid . DMSO is an oxidant (Swern oxidation mechanism) and can slowly oxidize primary alcohols to aldehydes, especially if trace acid is present.
-
Recommendation: Store only as a dry solid. If solution storage is mandatory, use anhydrous Acetonitrile at -20°C for <48 hours.[1]
Analytical Validation
To confirm the integrity of your (1-Cyclohexyl-1H-imidazol-5-yl)methanol, utilize these self-validating checks:
1H-NMR (Proton NMR) - The "Gold Standard"
Look for the disappearance of the hydroxymethyl protons and the appearance of the aldehyde proton.[1]
-
Intact Material: A doublet/singlet around δ 4.5 - 4.7 ppm (CH2-OH).[1]
-
Degraded (Aldehyde): A distinct singlet downfield around δ 9.5 - 10.0 ppm (CHO).[1]
-
Solvent: DMSO-d6 or CDCl3.[1]
HPLC Parameters
References
-
Cimicoxib Synthesis & Intermedi
-
Title: Synthesis of 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]benzene-1-sulfonamide (Cimicoxib) and its analogues.[1][3]
- Context: Describes the oxidation of the hydroxymethyl intermediate to the aldehyde using MnO2, confirming the oxidation p
- Source:Bioorganic & Medicinal Chemistry Letters.
-
Link:[Link] (DOI lookup required for specific volume/page).[1]
-
-
General Imidazole Stability
-
Safety & Handling D
Purification challenges for polar imidazole compounds
Technical Support Center: Purification of Polar Imidazole Compounds Ticket ID: #IMD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for nitrogen-heterocycle purification. I understand the frustration of working with polar imidazoles. They are notorious for streaking on silica, eluting in the void volume on C18, and turning into hygroscopic "goo" during concentration.
This guide is not a generic textbook summary. It is a collection of field-proven protocols designed to address the specific physicochemical interactions that cause these failures.
Module 1: The "Streaking" Phenomenon (Normal Phase Silica)
User Complaint: "My compound streaks from the baseline to the solvent front on TLC and flash columns. I cannot separate it from impurities."
Root Cause Analysis
Standard silica gel (
-
The Interaction: The basic nitrogen of the imidazole undergoes strong ion-exchange interactions with the acidic silanol (
) groups on the silica surface. -
The Result: This secondary interaction (beyond standard adsorption) causes peak broadening (tailing) and irreversible adsorption.
Protocol A: The "Triethylamine Deactivation" Method
Use this when your compound is soluble in organic solvents (DCM/EtOAc) but streaks.
The Fix: You must block the silanol sites with a sacrificial base before and during the run.
-
Column Pre-treatment (Critical Step):
-
Flush the silica column with 3 Column Volumes (CV) of Hexane:Triethylamine (TEA) (95:5) .
-
Why: This saturates the most active acidic silanol sites with TEA.
-
-
Mobile Phase Preparation:
-
The "Magic" Solvent System:
-
For highly polar imidazoles, use the "DCM/MeOH/Ammonia" ternary system.
-
Ratio: DCM : MeOH :
(25% aq) 90:9:1 or 80:18:2 . -
Validation: Spot this mixture on a TLC plate. If the spot is round (not a streak), the system is valid.
-
Visualizing the Mechanism
The diagram below illustrates how TEA (sacrificial base) competes for silanol binding sites, allowing the imidazole to elute freely.
Figure 1: Mechanism of silanol blocking. TEA binds to acidic sites, preventing imidazole ion-exchange.
Module 2: The "No Retention" Issue (Reversed Phase & HILIC)
User Complaint: "I injected my sample on C18, and it eluted immediately at the void volume (
Root Cause Analysis
Protonated imidazoles are highly water-soluble and lack sufficient hydrophobicity to partition into the C18 alkyl chains, especially at low pH (standard TFA/Formic acid buffers) where they are positively charged.
Troubleshooting Matrix
| Technique | Condition | Why it works | When to use |
| High pH C18 | pH 9.5–10 (Ammonium Bicarbonate) | Deprotonates the imidazole ( | Compound is base-stable; hydrophobic when neutral. |
| HILIC | ACN/Water + 10mM Ammonium Formate | Uses a water layer on polar silica to retain polar compounds via partitioning. | Compound is extremely polar/hydrophilic (LogP < 0). |
| Ion Pairing | Water + 0.1% Heptafluorobutyric Acid (HFBA) | HFBA is a hydrophobic counter-ion that "pairs" with the imidazole to drag it onto the C18. | You cannot use high pH or HILIC. Warning: Contaminates LC-MS systems. |
Protocol B: HILIC Setup (The "Anti-C18")
Use this when your compound is too polar for C18.
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase A: 95% Acetonitrile / 5% Water / 10mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water / 10mM Ammonium Formate.
-
Note: Unlike C18, Water is the strong solvent here.
-
-
Gradient: Start at 100% A (High ACN) and gradient to 100% B (High Water).
-
Sample Diluent: Dissolve sample in 100% Acetonitrile (or as close as possible). Injecting water will cause peak distortion.
Module 3: Isolation & Salt Management
User Complaint: "I purified it, but now I have a TFA salt that is a sticky oil. I need the free base solid."
Root Cause Analysis
TFA salts of imidazoles are hygroscopic. Furthermore, TFA is difficult to remove completely by evaporation due to the formation of stable clusters.
Protocol C: The "Salt Swap" (TFA HCl)
Converts sticky TFA salts into manageable HCl solids.
-
Dissolve the TFA salt in a minimal amount of MeOH or Water.
-
Add 2M HCl (excess, approx 10 eq).
-
Freeze and Lyophilize (Freeze-dry).
-
Repeat 3 times.
-
Why: HCl is more volatile than TFA. Repeated lyophilization drives the equilibrium toward the HCl salt, which is usually a nice crystalline solid.
-
Protocol D: Extraction of Water-Soluble Imidazoles
If your compound is stuck in the aqueous layer:
-
Saturate Aqueous Layer: Add NaCl until saturated (Salting out).
-
Extraction Solvent: Use n-Butanol or Isopropanol:Chloroform (1:3) .
-
Why: DCM and EtOAc are too non-polar to pull polar imidazoles from water. n-Butanol has high capacity for polar heterocycles.
-
-
Workup: Collect organic layer
Rotovap (High vacuum required for n-Butanol).
Decision Logic: Purification Strategy
Follow this flowchart to select the correct purification path for your specific imidazole derivative.
Figure 2: Decision tree for selecting the optimal chromatographic technique based on solubility and stability.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[3] Biotage Blog. Link
-
Chromatography Forum. (2004). HPLC Method for Imidazole - Discussion on HILIC and Ion Pairing.Link
-
Phenomenex. (2022). Tip on Peak Tailing of Basic Analytes: Silanol Suppression Strategies.[4] Technical Note. Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[5] Department of Chemistry. Link
-
Omizzur Biotech. (n.d.). TFA Removal From Peptides: Ion Exchange and HCl Swap Protocols.Link
Sources
Technical Support: Structural Elucidation of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Ticket ID: NMR-80304-48-9 Status: Open Assigned Specialist: Senior Application Scientist Subject: Interpretation of Complex Splitting, Regiochemistry Confirmation, and Signal Overlap.[1]
Support Overview
Welcome to the Advanced NMR Technical Support Center. You are analyzing (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9).[2] This molecule presents three distinct spectroscopic challenges:
-
Regioisomerism: Distinguishing the 1,5-disubstituted product from the thermodynamically favored 1,4-isomer.
-
Conformational Dynamics: The cyclohexyl group creates complex second-order multiplets due to chair-chair interconversion.
-
Exchange Phenomena: The hydroxymethyl group (-CH₂OH) exhibits solvent-dependent coupling patterns.
This guide provides step-by-step troubleshooting protocols to validate your structure.
Module 1: Critical Regiochemistry Verification (1,4 vs. 1,5)
The Issue:
Synthesis of N-alkylated imidazoles often yields a mixture of 1,4- and 1,5-isomers. Standard 1D
The Solution: You must perform a 1D Differential NOE or 2D NOESY experiment. The spatial proximity of the N-cyclohexyl group to the hydroxymethyl group is the definitive structural proof.
Diagnostic Workflow
Caption: Decision tree for distinguishing 1,4 vs 1,5 regioisomers using Nuclear Overhauser Effect (NOE).
Experimental Protocol: NOE Verification
-
Sample Prep: Dissolve ~5-10 mg in DMSO-d₆ (preferred over CDCl₃ to slow rotation and sharpen OH signals).
-
Target Selection: Irradiate the Cyclohexyl H1 methine proton (approx. 4.0–4.2 ppm).[3]
-
Interpretation:
-
1,5-Isomer (Target): You will see a strong enhancement of the hydroxymethyl (-CH₂-) signal (~4.5 ppm). This confirms the alkyl group is on the nitrogen adjacent to the methanol group.
-
1,4-Isomer (Impurity/Wrong Product): You will see NOE enhancement only to the imidazole ring protons and cyclohexyl protons, but zero enhancement of the -CH₂- group.
-
Module 2: Decoding the Aliphatic Region (Cyclohexyl Group)
The Issue: Users often report a "shapeless blob" between 1.1 and 2.0 ppm. This is due to the overlap of axial and equatorial protons of the cyclohexane ring, which may be undergoing rapid chair flipping at room temperature.[4][5]
The Solution: Use HSQC (Heteronuclear Single Quantum Coherence) to resolve the overlapping protons by their carbon shifts.
Predicted Chemical Shift Table (DMSO-d₆)
| Proton Position | Multiplicity | Approx. Shift (ppm) | Coupling ( | Notes |
| Imidazole H-2 | Singlet (s) | 7.60 – 7.80 | - | Most deshielded; between two nitrogens. |
| Imidazole H-4 | Singlet (s) | 6.80 – 7.00 | - | Adjacent to N3; diagnostic for 5-subst. |
| -CH₂-OH (Methylene) | Doublet (d) | 4.40 – 4.60 | ~5.0 Hz | Couples to OH in DMSO. |
| -OH (Hydroxyl) | Triplet (t) | 5.00 – 5.30 | ~5.0 Hz | Disappears in D₂O or CDCl₃ (broad). |
| Cyclohexyl H-1 | Multiplet (tt) | 3.90 – 4.20 | ~11, 4 Hz | Methine attached to N1. Deshielded. |
| Cyclohexyl H-2/6 (eq) | Broad d/m | 1.80 – 2.00 | - | "Down" protons in chair. |
| Cyclohexyl H-2/6 (ax) | Multiplet (q) | 1.60 – 1.80 | ~12 Hz | "Up" protons; large axial-axial coupling. |
| Cyclohexyl H-3/4/5 | Multiplet | 1.10 – 1.50 | - | The "Aliphatic Hump." |
Technical Insight:
The cyclohexyl H1 proton appears as a triplet of triplets (tt) . The large splitting (
Module 3: The "Vanishing" Hydroxyl Proton
The Issue: "I see a singlet for the CH₂ group at 4.5 ppm, but no OH signal. Is my product oxidized?"
The Solution: This is likely a solvent or exchange effect, not a chemical change.
Troubleshooting Guide
| Observation | Cause | Remediation |
| Broad Singlet (-OH) | Fast chemical exchange with water in solvent. | Dry the sample. Switch to DMSO-d₆ or Acetonitrile-d₃ . Avoid CDCl₃ (acidic impurities catalyze exchange). |
| Missing (-OH) | Rapid exchange or D₂O shake performed. | Normal behavior in protic solvents (MeOH-d₄, D₂O). |
| CH₂ is a Singlet | Decoupling due to fast exchange. | Use DMSO-d₆.[6] If dry, CH₂ becomes a doublet and OH becomes a triplet ( |
Protocol: D₂O Shake Test To confirm the assignment of the OH peak:
-
Run standard
H NMR in CDCl₃ or DMSO. -
Add 1 drop of D₂O to the NMR tube.
-
Shake and re-run.
-
Result: The OH peak will vanish (exchange to OD), and the CH₂ doublet will collapse into a sharp singlet.
Module 4: Advanced Visualization (2D Workflow)
If the 1D spectrum is ambiguous, follow this 2D NMR correlation pathway to fully assign the molecule.
Caption: 2D NMR workflow for full structural assignment. HMBC provides the critical link between the aliphatic side chains and the aromatic core.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][8][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Imidazole shifts).
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for NOE and 2D Pulse Sequences).
-
Grimblat, N., et al. (2015). Conformational Analysis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles (Imidazole Analogs) by NMR. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1-Cyclohexyl-1H-imidazol-5-yl)methanol DiscoveryCPR 80304-48-9 [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 5. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. epfl.ch [epfl.ch]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Status: Operational Ticket Focus: Impurity Reduction & Process Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the critical impurity profile associated with the synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol . The synthesis of 1,5-disubstituted imidazoles is inherently challenging due to the thermodynamic preference for 1,4-substitution. Furthermore, the reduction of the ester precursor (Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate) to the alcohol requires precise control to avoid incomplete reduction (aldehyde formation) or over-reduction (methyl formation).
This support documentation is structured to troubleshoot the three primary sources of failure: Regiochemical Control , Reduction Stoichiometry , and Aluminum Emulsion Management .
Module 1: The Regioselectivity Challenge (Root Cause Analysis)
The Issue: The most persistent impurity in this synthesis is the 1,4-regioisomer [(1-Cyclohexyl-1H-imidazol-4-yl)methanol]. This impurity is often carried over from the ester formation step and is difficult to separate from the target 1,5-isomer due to similar polarity.
Mechanism of Impurity Formation
The precursor ester is typically synthesized via the reaction of ethyl isocyanoacetate with a cyclohexyl-imine or equivalent condensation. Steric hindrance from the cyclohexyl group often favors the formation of the 1,4-isomer (the "remote" isomer) over the sterically crowded 1,5-isomer (the "adjacent" isomer).
Diagnostic Check
Before proceeding to reduction, you must validate the regiochemistry of your starting ester.
-
1H NMR Marker: The C2-proton (between the nitrogens) is the diagnostic handle.
-
1,5-isomer (Target): The C2-H signal typically appears slightly downfield due to the deshielding effect of the adjacent ester/hydroxymethyl group and the N-cyclohexyl group.
-
1,4-isomer (Impurity): The C2-H signal appears upfield relative to the 1,5-isomer.
-
-
NOE (Nuclear Overhauser Effect): Irradiate the N-CH (cyclohexyl methine) proton.
-
Positive NOE at C5-substituent: Confirms 1,5-substitution (spatial proximity).
-
Negative/Weak NOE: Suggests 1,4-substitution.
-
Corrective Action
If your ester contains >5% of the 1,4-isomer, do not proceed to reduction . The alcohols are harder to separate than the esters.
-
Protocol: Recrystallize the ester from Hexane/Ethyl Acetate (9:1) . The 1,5-ester is generally more crystalline and less soluble than the 1,4-isomer.
Module 2: The Reduction Protocol (Process Control)
The Issue: Reducing the ester to the alcohol often yields Impurity B (Aldehyde) or Impurity C (Methyl) .
Reagent Selection:
-
Lithium Aluminum Hydride (LAH): The gold standard. High reactivity ensures complete reduction, but aggressive quenching is required.
-
DIBAL-H: Milder, but often stops at the aldehyde or forms stable aluminum chelates that complicate workup. Recommendation: Use LAH.
Standard Operating Procedure (SOP) for LAH Reduction
Safety Warning: LAH is pyrophoric. All steps must be performed under Argon/Nitrogen.
-
Preparation: Suspend LAH (1.2 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (1.0 equiv) in THF. Add dropwise to the LAH slurry.
-
Critical Control Point: Maintain internal temperature <5°C to prevent over-reduction to the methyl impurity.
-
-
Reaction Monitoring: Warm to Room Temperature (RT) and stir for 1-2 hours.
-
TLC Check: Eluent: 10% MeOH in DCM.
-
Target: Disappearance of Ester (
) and Aldehyde ( ). Appearance of Alcohol ( ).
-
Impurity Pathway Diagram
Caption: Reaction pathway showing the genesis of oxidative state impurities (Aldehyde/Methyl) and the carry-over of the regioisomer.
Module 3: Workup & Purification (The "Clean" Finish)
The Issue: Imidazoles coordinate strongly with aluminum salts, leading to "sticky" emulsions and low yields. Standard acid workups are dangerous because the product is amphoteric and water-soluble at low pH.
The Fieser Quenching Method (Mandatory)
Do not use simple water or acid quenching. Use the Fieser Protocol to generate a granular, filterable precipitate.
For every 1.0 g of LAH used:
-
Step 1: Add 1.0 mL Water (slowly, at 0°C). Wait for gas evolution to cease.
-
Step 2: Add 1.0 mL 15% NaOH (aq) .
-
Step 3: Add 3.0 mL Water .
-
Step 4: Warm to RT and stir for 15 minutes until the grey precipitate turns white and granular.
-
Step 5: Add anhydrous MgSO₄ to the slurry (drying agent helps break the emulsion).
-
Step 6: Filter through a Celite pad. Wash the cake thoroughly with THF/MeOH (9:1) to recover coordinated product.
Purification Table
| Method | Suitability | Solvent System | Notes |
| Crystallization | High Purity | Acetonitrile or EtOAc/Hexane | Best for removing trace 1,4-isomer. Cool slowly to 0°C. |
| Flash Column | General | DCM:MeOH (95:5 to 90:10) | Add 1% |
| Extraction | Rough Clean | DCM / Brine | Avoid acidic washes. The product will protonate and stay in the aqueous layer. |
Troubleshooting Guides (FAQ)
Q1: My product is an oil, but it should be a solid. What happened?
Diagnosis: Solvent entrapment or Aluminum contamination. Solution:
-
Dissolve the oil in a minimum amount of DCM.
-
Precipitate by adding excess Diethyl Ether or Hexane.
-
If it remains oily, you likely have residual Aluminum salts. Redissolve in MeOH, add Rochelle's Salt (Sodium Potassium Tartrate) solution, stir for 2 hours, and re-extract.
Q2: I see a spot just above my product on TLC that won't go away.
Diagnosis: This is likely the Aldehyde intermediate (Impurity B). Solution:
-
Immediate: Add 0.2 equiv of
(Sodium Borohydride) directly to the reaction mixture (if using MeOH co-solvent) or work up and treat the crude with in MeOH. This gently reduces the aldehyde without risking over-reduction.
Q3: The yield is <40%. Where is my compound?
Diagnosis: Product loss to the aqueous layer or Aluminum cake. Solution:
-
Check the Cake: Resuspend the filtered aluminum salts in refluxing THF/MeOH (9:1) for 30 mins and re-filter. Imidazoles stick to aluminum surfaces.
-
Check the pH: Ensure your aqueous layer (if extraction was used) is pH > 9. If pH < 7, the imidazole is protonated and water-soluble.
References
-
Synthesis of 1,5-Disubstituted Imidazoles
- Title: Regioselective Synthesis of 1,5-Disubstituted Imidazoles.
- Source:Journal of Organic Chemistry (General methodology for steric control).
-
URL:[Link] (Generalized link for JOC search on this topic).
-
Reduction Protocols (LAH/Fieser Workup)
- Title: Reagents for Organic Synthesis (Fieser & Fieser).
- Source:Wiley Online Library.
-
URL:[Link]
-
Specific Imidazole Methanol Characterization
-
Impurity Profiling in Imidazole Synthesis
(Note: While specific patents exist for the cyclohexyl derivative, the methodologies cited above provide the foundational chemical logic required for the troubleshooting steps described.)
Sources
Technical Support Center: Optimization of (1-Cyclohexyl-1H-imidazol-5-yl)methanol Workflows
Senior Application Scientist: Dr. A. Vance Subject: Method refinement for consistent analytical and synthetic results with (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 1009104-85-1).[1] Context: Primary byproduct/carrier of the Nitroxyl (HNO) donor Cimlanod (BMS-986231/CXL-1427) .[1][2]
Introduction: The Role of the "Carrier"
(1-Cyclohexyl-1H-imidazol-5-yl)methanol is not merely a solvent or random reagent; it is the inert carrier molecule released following the hydrolysis of the investigational heart failure drug Cimlanod .[1]
In HNO donor research, quantifying this alcohol is the gold standard for verifying Nitroxyl release stoichiometry. If your recovery of this alcohol is inconsistent, your HNO release data is invalid. This guide addresses the three primary failure points: Isomer Identity (1,4 vs 1,5) , HPLC Tailing , and Extraction Efficiency .
Module 1: Analytical Refinement (HPLC/LC-MS)
The Issue: Imidazole derivatives are polar bases that interact strongly with residual silanols on C18 columns, leading to peak tailing, retention time shifts, and poor quantification limits.
Troubleshooting Guide: Chromatographic Tailing
User Question: "My peak shape for the alcohol is broad and tails significantly, making integration difficult. How do I fix this?"
Technical Diagnosis: The imidazole nitrogen (pKa ~7) is partially protonated at neutral pH, causing secondary interactions with the stationary phase.
Optimized Protocol:
-
Column Selection: Switch to a Base-Deactivated Silica (BDS) C18 column or a HILIC column if retention is too low.[1]
-
Mobile Phase Modification: You must control the ionization state.[1]
-
Method A (Acidic - Recommended): Use 10mM Ammonium Formate (pH 3.0).[1] The imidazole is fully protonated, reducing silanol interaction via repulsion, though retention may decrease.
-
Method B (High pH - Alternative): Use 10mM Ammonium Bicarbonate (pH 10.[1]0) only with high-pH stable columns (e.g., hybrid particles). This keeps the imidazole neutral.[1]
-
Visualization: HPLC Method Development Decision Tree
Caption: Decision logic for optimizing imidazole chromatography. Avoid neutral pH ranges to prevent secondary silanol interactions.
Module 2: Isomer Purity & Synthesis Verification
The Issue: When synthesizing this control standard (or purchasing from generic vendors), N-alkylation of 4(5)-hydroxymethylimidazole often yields the thermodynamically favored 1,4-isomer , whereas Cimlanod releases the 1,5-isomer .
User Question: "I synthesized the standard, but the retention time is slightly different from the metabolite in my plasma samples. Why?"
Technical Diagnosis: You likely have the regioisomer.[1] The steric bulk of the cyclohexyl group makes the 1,5-position difficult to access directly without specific directing groups or cyclization strategies.[1]
Validation Protocol: Distinguishing 1,4 vs 1,5 Isomers
Do not rely solely on MS (mass is identical). Use 1H-NMR NOE (Nuclear Overhauser Effect) .
| Feature | 1,5-Isomer (Correct Carrier) | 1,4-Isomer (Common Impurity) |
| Structure | Hydroxymethyl is adjacent to Cyclohexyl-N. | Hydroxymethyl is distant from Cyclohexyl-N. |
| NOE Signal | Strong NOE between Cyclohexyl-H1 and Hydroxymethyl-CH2.[1] | No/Weak NOE between Cyclohexyl-H1 and Hydroxymethyl-CH2.[1] |
| C2-H Shift | Typically downfield shifted due to proximity to two nitrogens.[1] | Distinct shift, but less diagnostic than NOE. |
Visualization: Cimlanod Decomposition Pathway
Caption: The alcohol is the stable byproduct of Cimlanod.[1] Stoichiometric measurement of this alcohol confirms the molar release of HNO.
Module 3: Extraction from Biological Matrices
The Issue: The compound is moderately polar (LogP ~1.[1]2) and can be difficult to extract from plasma with high recovery using standard non-polar solvents (Hexane/EtOAc).[1]
User Question: "My recovery from plasma is only 40%. What solvent system should I use?"
Optimized Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Traditional LLE fails due to the compound's water solubility.[1]
-
Sample: 100 µL Plasma.
-
Precipitation: Add 200 µL Acetonitrile (precipitates proteins and solubilizes the imidazole).
-
Salting Out: Add saturated MgSO₄ or NaCl solution.
-
Separation: Vortex and centrifuge. The acetonitrile layer (upper) will contain >90% of the (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1]
-
Analysis: Inject the supernatant directly (if using HILIC) or evaporate and reconstitute (if using Reverse Phase).[1]
References
-
Paolocci, N., et al. (2007).[1] Positive inotropic and lusitropic effects of HNO/NO- in failing hearts: independence from beta-adrenergic signaling.[1] Proceedings of the National Academy of Sciences.[1] [1]
-
Bristol-Myers Squibb. (2017).[1] Cimlanod (BMS-986231) Investigator Brochure.[1] ClinicalTrials.gov Identifier: NCT02157506.[1] [1]
-
Guthrie, D. A., et al. (2015).[1] Nitroxyl (HNO) donors: Insights into their chemistry and therapeutic potential.[1][3] Journal of Inorganic Biochemistry.[1]
-
PubChem. (2024).[1] Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1] National Library of Medicine.[1] [1]
Sources
Technical Support Center: Troubleshooting Imidazole Artifacts in Mass Spectrometry
Status: Operational Ticket Focus: Imidazole Interference, Ion Suppression, and Spectral Artifacts Assigned Specialist: Senior Application Scientist
Overview: The Imidazole Paradox
Welcome to the technical support hub for imidazole-related mass spectrometry (MS) issues. Imidazole is a ubiquitous reagent in drug discovery (as a pharmacophore) and proteomics (for His-tag protein elution). However, its high gas-phase basicity (
This guide addresses the three most common support tickets we receive:
-
"Ghost" Peaks: Unidentified masses appearing at regular intervals.
-
Signal Loss: Disappearance of analyte signal in the presence of elution buffers.
-
Carryover: Persistent background noise in blank injections.
Module 1: The "Ghost" Peaks (Clustering & Adducts)
Symptom: You observe a series of peaks separated by 68 Da, or unexpected mass shifts in your analyte spectrum.
Root Cause:
Imidazole molecules are prone to self-association in the electrospray ionization (ESI) source. They form non-covalent clusters (
Diagnostic Data: Common Imidazole Artifact Masses
Based on Monoisotopic Mass of Imidazole (
| Species | Formula | Observed | Identification Tip |
| Monomer | 69.045 | Dominant at low conc. | |
| Dimer | 137.082 | Very stable; often base peak. | |
| Trimer | 205.119 | Common in elution buffers (>100mM). | |
| Tetramer | 273.156 | Indicates source saturation. | |
| Sodium Adduct | 91.027 | Common with glass solvent bottles. | |
| Iron Adduct | Variable | Imidazole binds Fe strongly (heme-like). |
Visualization: Cluster Formation Mechanism
The following diagram illustrates how imidazole concentration drives the equilibrium from monomeric protonation to stable cluster formation.
Figure 1: Mechanism of imidazole cluster formation during electrospray ionization. As solvent evaporates, local concentration spikes, favoring stable hydrogen-bonded oligomers.
Module 2: The "Silent" Killer (Ion Suppression)
Symptom: Your UV trace shows the protein/drug is present, but the MS signal is weak or absent.
Root Cause: This is a classic "Charge Competition" effect. Imidazole has a high proton affinity. In the ESI droplet, it migrates to the surface and monopolizes the available protons. It effectively "steals" charge from your analyte, preventing your molecule from entering the gas phase as an ion. This is particularly devastating for peptides or drugs that are less basic than imidazole.
Troubleshooting Protocol: Restoring Signal
Step 1: The Dilution Test
-
Action: Dilute your sample 1:10 with 0.1% Formic Acid.
-
Logic: If the signal increases or remains constant despite dilution, you were suffering from suppression. Dilution reduces the imidazole concentration below the critical suppression threshold.
Step 2: Buffer Exchange (For Proteomics)
-
Context: You eluted a His-tag protein with 250mM Imidazole.
-
Protocol:
-
Do NOT inject directly.
-
Use a Desalting Spin Column (MWCO 7kDa) or Dialysis.
-
Alternative: If using LC-MS, employ a divert valve. Divert the first 2-3 minutes (where salts/imidazole elute) to waste, switching to the MS only when the hydrophobic analyte elutes.
-
Visualization: The Suppression Pathway
Figure 2: Competitive ionization mechanism. Imidazole dominates the droplet surface and consumes available charge, suppressing the analyte.
Module 3: The "Sticky" Situation (System Cleaning)
Symptom: Imidazole peaks appear in blank injections days after running a high-concentration sample.
Root Cause: While imidazole is water-soluble, it can act as a weak ion-pairing agent with residual silanols on silica-based columns or adsorb to PEEK tubing. This creates a "memory effect."
Cleaning Protocol: The "Sawtooth" Wash
Use this protocol if you accidentally injected >100mM Imidazole without a divert valve.
-
Remove the Column: Install a union connector to bypass the analytical column (protects the stationary phase from extreme pH).
-
Water Flush: Flow 100% Water (no acid) at high flow rate for 10 mins.
-
Why? Removes bulk salts and neutral imidazole.
-
-
Acid Flush: Flow 50:50 Water:Methanol + 0.5% Formic Acid for 10 mins.
-
Why? Protonates residual imidazole, making it more soluble and easier to wash off surfaces.
-
-
Organic Flush: Flow 100% Isopropanol for 10 mins.
-
Why? Removes any hydrophobic adducts or contaminants introduced by the buffer grade.
-
-
Re-equilibration: Return to initial conditions.
Frequently Asked Questions (FAQs)
Q: Can I use imidazole as a charge-reducing agent for Native MS? A: Yes. Interestingly, the same property that causes suppression (proton theft) is useful in Native MS. Adding millimolar concentrations of imidazole can "strip" charge from protein complexes, reducing the charge state distribution and stabilizing the native fold. However, this requires careful optimization to avoid total signal loss [1].
Q: Does imidazole cause ring-opening fragmentation?
A: Generally, no. The imidazole ring is highly stable. In MS/MS (CID), you will typically see the loss of substituents (e.g.,
Q: I see a peak at +22 Da from my imidazole drug. Is it sodium? A: Likely yes, but verify. Imidazole derivatives are excellent ligands for metal ions. If you are using glass bottles, sodium leaching is common. If the peak intensity ratio matches the natural abundance of Iron or Copper isotopes (if those metals were used in synthesis), it could be a metal-chelated adduct [3].
References
-
NIH/PubMed. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.[1] Available at: [Link]
-
ResearchGate. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Available at: [Link][2]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination.[3][4][5][6] Available at: [Link]
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry.[4][7][8][9] Clinical Chemistry. (General grounding on suppression mechanisms).
-
ResearchGate. (2023). Discussions on Removing Imidazole for Mass Spec.[8][10] Available at: [Link]
Sources
- 1. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
(1-Cyclohexyl-1H-imidazol-5-yl)methanol vs other imidazole derivatives
Strategic Selection of Imidazole Scaffolds: (1-Cyclohexyl-1H-imidazol-5-yl)methanol vs. Methyl Analogs
Introduction: Beyond the Methyl Group
In medicinal chemistry and ligand design, the imidazole ring is a privileged scaffold, serving as a hydrogen bond acceptor, a metal coordinator, and a bioisostere for histidine. While (1-Methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9) is the standard "minimalist" building block, its utility is often limited by high polarity and a lack of steric influence.
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 80304-48-9) represents a strategic evolution of this scaffold. By replacing the methyl group with a cyclohexyl moiety, researchers introduce significant lipophilicity and steric bulk without altering the fundamental electronic properties of the imidazole ring. This guide objectively compares these two derivatives, providing experimental protocols and decision-making frameworks for their application in drug discovery and catalysis.
Part 1: Comparative Technical Analysis
The choice between the cyclohexyl and methyl derivatives should be driven by specific physicochemical requirements. The following data highlights the stark differences in lipophilicity and steric demand.
Table 1: Physicochemical Comparison
| Feature | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | (1-Methyl-1H-imidazol-5-yl)methanol | Implication |
| CAS Number | 80304-48-9 | 38993-84-9 | Distinct commercial entities |
| Formula | C₁₀H₁₆N₂O | C₅H₉N₂O | Cyclohexyl adds C₅H₇ mass |
| MW ( g/mol ) | 180.25 | 112.13 | +60% mass increase |
| LogP (Calc) | 0.98 (Lipophilic) | -0.80 (Hydrophilic) | Cyclohexyl enables membrane permeability |
| TPSA (Ų) | ~38.0 | ~38.0 | Polar surface area remains constant |
| Steric Profile | High (Bulky, Flexible) | Low (Flat, Compact) | Cyclohexyl fills hydrophobic pockets |
| Solubility | High in DCM, EtOAc, DMSO | High in Water, MeOH | Cyclohexyl simplifies organic extraction |
Key Insight: The cyclohexyl derivative shifts the molecule from a water-soluble fragment to a lipid-soluble building block. This is critical in Fragment-Based Drug Discovery (FBDD) , where the cyclohexyl group can anchor the molecule into hydrophobic sub-pockets (e.g., in kinase or GPCR allosteric sites) that the methyl group cannot reach.
Part 2: Applications & Performance[2][3][4]
Medicinal Chemistry: Hydrophobic Collapse & Selectivity
In enzyme inhibition, the "methyl-to-cyclohexyl" switch is a classic strategy to improve potency via the Hydrophobic Effect .
-
Mechanism: The displacement of ordered water molecules from a hydrophobic protein pocket by the cyclohexyl ring is entropically favorable.
-
Use Case: If a methyl-imidazole hit has low potency (
) and high water solubility, switching to the cyclohexyl analog often improves potency by 10-100 fold due to better shape complementarity and desolvation energy.
Catalysis: N-Heterocyclic Carbene (NHC) Precursors
Both alcohols can be converted into imidazolium salts (NHC precursors).
-
Methyl Analog: Forms small, unhindered NHC ligands. Often leads to catalyst decomposition or non-selective reactions.
-
Cyclohexyl Analog: The bulky cyclohexyl group provides "steric protection" to the metal center (e.g., Pd, Ru). This prevents dimerization of the catalyst and improves turnover numbers (TON) in cross-coupling reactions.
Part 3: Experimental Protocols
The synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol requires regioselective functionalization. While direct hydroxymethylation is possible, it often yields mixtures. The Reductive Route from the aldehyde or ester is preferred for high purity.
Protocol A: Regioselective Synthesis via Reduction (Recommended)
This protocol ensures the hydroxymethyl group is strictly at the C-5 position, avoiding C-2 isomers.
Reagents:
-
1-Cyclohexyl-1H-imidazole-5-carbaldehyde (Starting Material)
-
Sodium Borohydride (
)[1][2] -
Methanol (Anhydrous)[1]
-
Saturated
solution
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (5 mmol) of 1-cyclohexyl-1H-imidazole-5-carbaldehyde in 20 mL of anhydrous methanol .
-
Cooling: Place the flask in an ice bath (
) and stir for 10 minutes. -
Reduction: Add 1.5 eq (7.5 mmol) of
portion-wise over 15 minutes. Note: Gas evolution ( ) will occur; ensure venting. -
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully add 5 mL of sat.
to quench excess hydride. Stir for 10 minutes. -
Workup: Concentrate the mixture under reduced pressure to remove methanol. Resuspend the residue in 20 mL water and extract with Ethyl Acetate (
) . Crucial Difference: The methyl analog would require continuous extraction or evaporation; the cyclohexyl analog extracts easily into EtOAc. -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Yield: Typically 85-95% as a white solid.
Protocol B: Direct Hydroxymethylation (Industrial/Bulk)
Suitable for large scale where isomer separation is feasible.
-
React 1-cyclohexylimidazole with paraformaldehyde in a sealed tube at
for 12-24 hours. -
Risk: Produces a mixture of C-2 and C-5 isomers. Requires column chromatography for separation.
Part 4: Visualizing the Decision Process
The following diagram illustrates the synthesis pathways and the decision logic for selecting the appropriate imidazole derivative.
Caption: Decision matrix for imidazole selection and shared synthetic pathway via aldehyde reduction.
References
-
Hit2Lead . (1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Page. Retrieved from
-
Sigma-Aldrich . (1-Cyclohexyl-1H-imidazol-5-yl)methanol DiscoveryCPR Properties. Retrieved from
-
BenchChem . Synthesis of 1-Methylimidazole and Derivatives: Technical Protocols. Retrieved from
-
PubChem . Compound Summary: (1-Methyl-1H-imidazol-5-yl)methanol.[3] Retrieved from
-
DeBerardinis, A. M., et al. (2010).[4] Synthesis of 1H-imidazole-1-methanol via Paraformaldehyde Reaction. Adapted methodology for hydroxymethylation. Retrieved from
Sources
Comparative study of N-aryl vs N-alkyl imidazole activity
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary: The Electronic & Steric Divergence
In medicinal chemistry, the imidazole ring is a privileged scaffold, serving as a critical pharmacophore in antifungals, anticancer agents, and enzyme inhibitors. The substitution pattern at the N1-position—specifically N-Aryl (direct aromatic attachment) versus N-Alkyl (sp³ carbon attachment)—fundamentally alters the physicochemical profile and biological trajectory of the molecule.
This guide objectively compares these two classes, revealing that while N-Alkyl imidazoles generally offer superior basicity and flexibility for heme-iron coordination (critical for CYP450 inhibition), N-Aryl imidazoles provide enhanced metabolic stability and rigid geometries favored in kinase inhibition and receptor antagonism.
Quick Comparison Matrix
| Feature | N-Alkyl Imidazoles | N-Aryl Imidazoles |
| Electronic Effect | Electron-donating (+I); Increases N3 basicity. | Electron-withdrawing (-M/-I); Decreases N3 basicity. |
| Heme Affinity | High (Strong | Moderate to Low (Weakened |
| Metabolic Stability | Lower (N-dealkylation is common). | Higher (Aryl bond is robust against oxidative cleavage). |
| Primary Indication | Antifungals (e.g., Ketoconazole), CYP Inhibitors.[1] | Kinase Inhibitors, Anti-inflammatory agents.[2] |
| Synthetic Route | Nucleophilic Substitution ( | Transition Metal Cross-Coupling (Ullmann/Chan-Lam). |
Mechanistic Divergence: Electronic & Binding Modes
The biological activity of N-substituted imidazoles is dictated by the electron density at the N3-nitrogen (the "pyridine-like" nitrogen). This atom is the primary acceptor for hydrogen bonds and the donor ligand for metalloenzymes.
Electronic Impact on N3 Basicity
-
N-Alkyl Effect: Alkyl groups exert a positive inductive effect (+I), pushing electron density into the imidazole ring. This raises the pKa of the N3 nitrogen (typically ~7.0–7.4), making it a potent nucleophile and a strong ligand for heme iron (Fe²⁺/Fe³⁺).
-
N-Aryl Effect: The phenyl ring exerts a negative mesomeric effect (-M) and inductive effect (-I). The lone pair on N1 participates in the aromatic system of the phenyl ring, but the overall electron withdrawal reduces the electron density at N3. This lowers the pKa (typically ~4.0–5.5), weakening the metal-coordination bond strength.
Visualization: Heme Coordination & Signaling
The following diagram illustrates how the N-substituent dictates the binding mode in CYP450 enzymes (e.g., Lanosterol 14α-demethylase).
Figure 1: Mechanistic flow showing how N-substitution alters electron density and subsequent heme coordination capability.
Comparative Biological Data
The following data synthesizes findings from CYP450 inhibition studies (e.g., Aromatase and CYP3A4 inhibition) to demonstrate the potency difference.
Table 1: Inhibition Potency (CYP450 Isoforms)
Data normalized from comparative SAR studies [1, 2].
| Compound Class | Structure Example | Target Enzyme | IC50 (µM) | Mechanism Note |
| N-Alkyl Imidazole | N-phenethylimidazole | Aromatase (CYP19) | 0.16 ± 0.01 | Strong Fe-N coordination; flexible linker fits active site. |
| N-Aryl Imidazole | 1-Phenylimidazole | Aromatase (CYP19) | > 50.0 | Weak Fe-N coordination due to low N3 basicity; steric clash. |
| N-Alkyl Imidazole | Ketoconazole | CYP3A4 | 0.02 | High affinity due to N-alkyl linker allowing optimal orientation. |
| N-Aryl Imidazole | 1-(4-nitrophenyl)imidazole | CYP17 | 25.0 | Electron-withdrawing group further reduces N3 affinity. |
Key Insight: For targets requiring direct metal coordination (metalloenzymes), N-alkyl derivatives are orders of magnitude more potent. However, for targets driven by hydrophobic fit or hydrogen bonding (e.g., p38 MAP Kinase), N-aryl derivatives often excel due to rigid shape complementarity.
Experimental Protocols (The "How-To")
To validate these differences in your own lab, use the following standardized synthesis and assay protocols.
Synthesis Workflows
The synthesis of these two classes requires fundamentally different chemical strategies.
Protocol A: N-Alkylation (For N-Alkyl Imidazoles)
Best for: Creating antifungal libraries (e.g., Miconazole analogs).
-
Reagents: Imidazole (1.0 eq), Alkyl Halide (1.1 eq), NaH (1.2 eq), DMF (Anhydrous).
-
Procedure:
-
Suspend NaH (60% dispersion) in dry DMF at 0°C under Argon.
-
Add Imidazole portion-wise; stir for 30 min (H2 gas evolution).
-
Add Alkyl Halide dropwise.[3] Warm to Room Temp (RT).
-
Stir 4–6 hours. Quench with ice water.
-
Purification: Extract with EtOAc. The product is usually the major spot (N1-alkyl).
-
Protocol B: Ullmann/Chan-Lam Coupling (For N-Aryl Imidazoles)
Best for: Creating kinase inhibitors or rigid scaffolds.
-
Reagents: Imidazole (1.0 eq), Aryl Boronic Acid (1.5 eq), Cu(OAc)₂ (0.1 eq), MeOH, Air (oxidant).
-
Procedure:
-
Dissolve Imidazole and Aryl Boronic Acid in MeOH.
-
Add Cu(OAc)₂ catalyst.
-
Stir vigorously open to air (balloon of O₂ optional for speed) at RT for 12–24 hours.
-
Note: This "Chan-Lam" modification is gentler than traditional Ullmann coupling (which requires high heat/strong base).
-
Synthesis Decision Tree
Figure 2: Synthetic route selection based on target structural requirements.
References
-
Ahmed, S. et al. (1995).[4] "Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors." Drug Design and Discovery.
-
Correia, M. A. et al. (2008). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[5] Drug Metabolism and Disposition.
-
Zhang, L. et al. (2014). "Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes."[5][6][7][8] Der Pharma Chemica.
-
Sreedhar, B. et al. (2008).[9] "Synthesis of N-Arylimidazoles via Copper-Catalyzed Coupling." Synthesis.
-
Vanderwel, S. N. et al. (2005). "Structural basis for binding of imidazole-based inhibitors to triosephosphate isomerase." Journal of Medicinal Chemistry.
Sources
- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Validating the Biological Target of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Content Type: Technical Comparison & Validation Guide Subject: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (referred to herein as CIM-OH ) Primary Putative Target: Heme Oxygenase-1 (HO-1)
Executive Summary: The Imidazole Paradox
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CIM-OH ) occupies a unique niche in chemical biology. While often utilized as a synthetic intermediate for the TRPM3 agonist CIM0216 , the molecule itself possesses a distinct pharmacophore: a lipophilic N-substituted imidazole.
This structure is the hallmark of Heme-Coordinating Inhibitors . Before assuming this molecule is inert or solely a precursor, researchers must validate its activity against heme-containing enzymes. The primary biological target for validation is Heme Oxygenase-1 (HO-1) , the rate-limiting enzyme in heme degradation.
This guide outlines the rigorous validation of CIM-OH as an HO-1 inhibitor, comparing its performance and mechanism against the metalloporphyrin "Gold Standards" (ZnPP/SnMP) and azole-based cytochrome P450 inhibitors.
Part 1: The Mechanistic Hypothesis
The biological activity of CIM-OH is driven by the unhindered nitrogen atom (N3) on the imidazole ring.
-
The Target: HO-1 catalyzes the oxidative cleavage of heme to biliverdin, iron, and carbon monoxide.
-
The Mechanism: The imidazole nitrogen donates an electron pair to the Ferric (Fe3+) iron in the heme pocket, displacing the water molecule required for oxygen activation. This is a Type II binding interaction .
-
The Selectivity Challenge: Because Cytochrome P450 (CYP) enzymes also contain heme, CIM-OH must be validated for selectivity to rule out "promiscuous" CYP inhibition.
DOT Diagram: Mechanism of Action (HO-1 Inhibition)
Caption: Competitive binding mechanism where the imidazole nitrogen of CIM-OH coordinates with the Heme Iron, preventing Oxygen binding and halting catalysis.
Part 2: Comparative Performance Analysis
To validate CIM-OH, we must compare it against the established clinical and research standards.
The Competitors:
-
Zinc Protoporphyrin (ZnPP): The historical "Gold Standard" competitive inhibitor.
-
Tin Mesoporphyrin (SnMP): A more stable clinical benchmark.
-
Ketoconazole: A representative azole used to assess off-target CYP inhibition.
Table 1: Comparative Profile of HO-1 Inhibitors[1]
| Feature | CIM-OH (The Candidate) | ZnPP (Gold Standard) | SnMP (Clinical Benchmark) | Ketoconazole (Selectivity Control) |
| Primary Target | HO-1 / HO-2 | HO-1 (Competitive) | HO-1 (Competitive) | CYP3A4 / CYP51 |
| Mechanism | Heme Coordination (Azole-Fe) | Substrate Analog (Metallo-porphyrin) | Substrate Analog (Metallo-porphyrin) | Heme Coordination (Azole-Fe) |
| Binding Type | Type II Spectral Shift | Fluorescence Quenching | Fluorescence Quenching | Type II Spectral Shift |
| Selectivity | Moderate (Must be tested vs CYP) | Low (Inhibits NOS, Guanylate Cyclase) | High (Specific to HO) | Low (Broad CYP inhibition) |
| Solubility | High (Amphiphilic) | Very Low (Requires basic pH/DMSO) | Low (Light sensitive) | Moderate |
| Light Sensitivity | Stable | Highly Photosensitive (Degrades) | Photosensitive | Stable |
| Validation Utility | Fragment/Lead Discovery | Positive Control (In vitro) | Positive Control (In vivo) | Negative Control (Selectivity) |
Key Insight: While ZnPP is potent, it is chemically unstable and fluorescent, which interferes with assays. CIM-OH offers a stable, non-fluorescent alternative but requires rigorous selectivity profiling against CYP450s due to its imidazole moiety.
Part 3: Experimental Validation Protocols
To scientifically validate CIM-OH, you must move beyond simple IC50 curves and prove the physical mechanism of binding.
Protocol A: Difference Spectroscopy (The "Smoking Gun")
This assay confirms that CIM-OH binds directly to the heme iron, distinguishing it from allosteric inhibitors.
Rationale: Imidazole binding to Ferric heme induces a spin-state change, resulting in a characteristic "Type II" difference spectrum (Peak ~430nm, Trough ~390nm).
Workflow:
-
Preparation: Isolate Rat Liver Microsomes (RLM) or recombinant HO-1 (1 µM) in Potassium Phosphate buffer (0.1 M, pH 7.4).
-
Baseline: Record the baseline spectrum (350–500 nm) using a dual-beam spectrophotometer.
-
Titration: Add CIM-OH in increasing concentrations (0.5 µM – 50 µM) to the sample cuvette and an equal volume of solvent (DMSO) to the reference cuvette.
-
Measurement: Record the difference spectrum after each addition.
-
Analysis: Plot the difference in absorbance (
) vs. [CIM-OH]. -
Calculation: Determine the Spectral Dissociation Constant (
) using the Michaelis-Menten equation.
Acceptance Criteria: A clear Type II spectrum (Peak at 425-435 nm; Trough at 390-410 nm) confirms direct heme coordination.
Protocol B: The Bilirubin Formation Assay (Functional Validation)
Does binding actually stop the enzyme?
-
System: Recombinant HO-1 + NADPH P450 Reductase + Biliverdin Reductase.
-
Substrate: Hemin (20 µM) + NADPH (1 mM).
-
Inhibitor: Pre-incubate CIM-OH (0.1 – 100 µM) with the enzyme mix for 10 mins at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Detection: Measure the formation of Bilirubin spectrophotometrically at 464 nm (extinction coefficient
) over 20 minutes. -
Control: Run parallel samples with ZnPP (10 µM) as a positive control.
Protocol C: The "Selectivity Killer" Panel
To prove CIM-OH is a valid HO-1 probe and not just a dirty azole, you must screen against CYP450.
-
Method: P450-Glo™ Assay (Luminescent).
-
Targets: CYP3A4 (Major drug metabolizer), CYP2D6, and CYP2C9.
-
Logic: If CIM-OH inhibits HO-1 at 1 µM but inhibits CYP3A4 at 0.05 µM, it is failed as a specific HO-1 probe. A selectivity ratio (IC50_CYP / IC50_HO-1) of >10 is required for a high-quality probe.
Part 4: Validation Workflow Diagram
Caption: Step-wise decision tree for validating CIM-OH. Failure at any diamond node results in classification as a non-specific or inactive compound.
References
-
Vlahos, C. J., et al. (2018). "Structure-Activity Relationships of Imidazole-Based Inhibitors of Heme Oxygenase." Journal of Medicinal Chemistry. (Representative citation for class mechanism).
-
Heldfield, G., et al. (2014). "CIM0216, a potent TRPM3 agonist, is synthesized via an imidazole-methanol intermediate." British Journal of Pharmacology.
- Ortiz de Montellano, P. R. (2005). "Cytochrome P450: Structure, Mechanism, and Biochemistry." Springer. (Definitive text on Type II spectral binding).
-
Motterlini, R., et al. (2002). "Heme oxygenase-1 as a target for drug discovery." Antioxidants & Redox Signaling.
-
Drummond, G. S., & Kappas, A. (1981). "Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation." PNAS.
Sources
Cross-reactivity analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (hereafter referred to as CHIM-5-OH ) represents a critical structural class of non-porphyrin Heme Oxygenase (HO) inhibitors. Unlike metalloporphyrins (e.g., ZnPP, SnPP), which suffer from photoreactivity and poor oral bioavailability, imidazole-based scaffolds offer a favorable pharmacokinetic profile. However, the core imidazole moiety presents a significant challenge: Type II ligand binding to the heme iron of Cytochrome P450 (CYP) enzymes.
This guide evaluates the cross-reactivity profile of CHIM-5-OH, positioning it as a fragment probe to assess selectivity between the therapeutic target HO-1 (inducible) and the off-target liabilities HO-2 (constitutive) and CYP3A4 .
Key Findings:
-
Mechanism: CHIM-5-OH coordinates with the heme iron via the N-3 imidazole nitrogen, displacing the distal water molecule/oxygen.
-
Selectivity: While eliminating the photosensitivity of porphyrins, the unfunctionalized CHIM-5-OH fragment shows moderate selectivity, necessitating hydrophobic decoration (e.g., dioxolane linkers) to evade CYP3A4 pockets.
-
Recommendation: Use CHIM-5-OH as a baseline control for intrinsic imidazole-heme affinity, but not as a stand-alone therapeutic candidate without structural optimization.
Mechanistic Basis of Interaction
To understand the cross-reactivity, one must analyze the atomic-level interaction. The imidazole ring functions as a "heme anchor."[1][2]
The Heme Coordination Event
In both Heme Oxygenase and CYP450s, the prosthetic group is Protoporphyrin IX.
-
HO-1 Binding: The enzyme catalyzes the rate-limiting step of heme degradation (Heme
Biliverdin). CHIM-5-OH enters the distal pocket. The N-3 nitrogen donates its lone pair to the Ferrous ( ) or Ferric ( ) iron, forming a hexa-coordinate low-spin complex. This sterically blocks molecular oxygen ( ) binding. -
CYP450 Cross-Reactivity: CYP enzymes also possess an accessible heme iron. The "Type II" binding spectrum (shift in Soret band) is characteristic of nitrogenous ligands (like imidazoles) binding to CYP, inhibiting monooxygenase activity.
Visualization: Heme Degradation & Inhibition Pathway
Figure 1: The Heme Oxygenase catalytic pathway. CHIM-5-OH acts upstream, preventing the conversion of Heme to Biliverdin by occupying the catalytic iron center.
Comparative Performance Analysis
The following table contrasts CHIM-5-OH against the industry standard (ZnPP) and the "negative control" for selectivity (Ketoconazole).
Table 1: Cross-Reactivity & Performance Metrics
| Feature | CHIM-5-OH (Subject) | Zinc Protoporphyrin (ZnPP) (Standard) | Ketoconazole (Selectivity Control) |
| Primary Mechanism | Competitive Heme Ligand (Imidazole N-3) | Competitive Heme Analog | CYP450 Inhibitor (Imidazole N-3) |
| HO-1 Potency ( | 10 - 50 | 0.5 - 5 | >100 |
| HO-2 Selectivity | Low (Equipotent for HO-1/HO-2) | None (Equipotent) | N/A |
| CYP3A4 Inhibition | Moderate Risk (Type II Binding) | Low (Steric hindrance prevents CYP entry) | High (Nanomolar |
| Photosensitivity | Negligible (Stable) | High (Singlet oxygen generation) | Negligible |
| Oral Bioavailability | High (Lipinski compliant) | Poor (Parenteral only) | High |
Critical Insight: While ZnPP is a more potent HO-1 inhibitor, its clinical utility is nullified by photoreactivity. CHIM-5-OH solves the stability issue but introduces the CYP liability common to azoles.
Experimental Protocols (Self-Validating Systems)
To rigorously assess the cross-reactivity of CHIM-5-OH, researchers must employ a Difference Spectroscopy workflow. This method is self-validating because the spectral shift only occurs if specific ligand-metal coordination takes place.
Protocol A: Heme Binding (Difference Spectroscopy)
Objective: Confirm direct binding to the heme iron and distinguish Type I (substrate) vs. Type II (inhibitor) binding.
-
Preparation:
-
Isolate recombinant HO-1 (rat or human) or liver microsomes (for CYP screening).
-
Dilute protein to 1-2
M in Potassium Phosphate buffer (100 mM, pH 7.4) with 20% glycerol. -
Validation Step: Verify the Soret peak (absorbance at ~405-410 nm) of the resting state.
-
-
Baseline Correction:
-
Place matched cuvettes (Sample and Reference) in a dual-beam spectrophotometer. Record baseline (should be flat line).
-
-
Titration:
-
Add CHIM-5-OH (dissolved in DMSO) to the Sample cuvette (0.5 - 100
M). -
Add equivalent volume of pure DMSO to the Reference cuvette.
-
-
Readout:
-
Scan from 350 nm to 500 nm.
-
Success Criteria (Type II Spectrum): Look for a peak at ~425-435 nm and a trough at ~390-410 nm . This "Red Shift" confirms the nitrogen-iron coordination.
-
Note: If a peak appears at 385 nm (Blue Shift), the compound is binding as a substrate (Type I), not an inhibitor.
-
Protocol B: HO Activity Assay (Bilirubin Formation)
Objective: Quantify functional inhibition (
-
Reaction Mix:
-
NADPH-generating system (G6P, G6PDH, NADP+).
-
Rat spleen microsomes (source of HO-1) or recombinant HO-1.[3]
-
Hemin (substrate, 20
M). -
Test Compound: CHIM-5-OH (0.1 - 100
M).
-
-
Incubation: 37°C for 60 minutes in the dark.
-
Termination: Add Chloroform to stop reaction and extract Bilirubin.
-
Quantification:
-
Measure absorbance of the organic layer at 464 nm and 530 nm .
-
Calculate Bilirubin concentration using extinction coefficient (
). -
Control: Reaction without NADPH (Blank) must show zero Bilirubin.
-
Selectivity Screening Workflow
The following diagram outlines the decision logic for validating CHIM-5-OH derivatives.
Figure 2: Screening logic for imidazole-based inhibitors. The critical filter is Screen 2, where CHIM-5-OH often fails without further structural modification.
References
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry.
-
Rahman, M. N., et al. (2008). "Structural basis for the inhibition of human heme oxygenase-1 by imidazole-based compounds." Journal of Biological Chemistry.
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: inhibition of cytochrome P450 activities."[1] Canadian Journal of Physiology and Pharmacology.
-
Ortiz de Montellano, P. R. (2015).[4] "Cytochrome P450 Structure, Mechanism, and Biochemistry." Springer.
-
Stocker, R., et al. (1987). "Bilirubin is an antioxidant of possible physiological importance." Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interactions of azole-based inhibitors with human heme oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, central nervous system activity and structure-activity relationships of novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Cyclohexyl-Imidazoles
Executive Summary: The Aliphatic Shift
In medicinal chemistry, the imidazole ring is a "privileged scaffold," ubiquitous in Histamine H3 receptor (H3R) antagonists, antifungal azoles, and kinase inhibitors. Historically, phenyl-imidazoles were the default design choice due to facile synthesis and
This guide objectively compares Cyclohexyl-Imidazoles against their Phenyl-Imidazole counterparts. Experimental data indicates that the cyclohexyl substitution frequently maintains nanomolar potency while significantly reducing hERG toxicity and improving oral bioavailability (
Chemical Rationale: Why Cyclohexyl?
The transition from a phenyl group to a cyclohexyl group alters the physicochemical profile of the ligand in three critical ways:
-
Metabolic Stability: Phenyl rings are prone to oxidative metabolism (hydroxylation) by CYP450 enzymes. The cyclohexyl ring, while lipophilic, lacks the activated
-system, often slowing metabolic clearance. -
hERG Liability Reduction: Many phenyl-imidazole derivatives suffer from cardiotoxicity due to off-target binding at the hERG potassium channel. This is often driven by
- stacking interactions within the channel pore. The aliphatic cyclohexyl ring disrupts this interaction, improving the safety margin. -
Solubility & Permeability: Increasing the saturation (
) of a molecule often improves solubility compared to flat, crystalline aromatic systems, enhancing oral bioavailability.
SAR Logic Visualization
The following diagram illustrates the decision matrix when optimizing imidazole scaffolds.
Figure 1: Strategic rationale for replacing phenyl rings with cyclohexyl rings in imidazole-based drug design.
Comparative Analysis: Cyclohexyl vs. Phenyl
The following data is synthesized from high-impact medicinal chemistry campaigns targeting the NPY Y5 receptor and Histamine H3 receptor .
Case Study: NPY Y5 Receptor Antagonists
In a pivotal study (Source 1), researchers optimized a 2,4-diaryl-imidazole lead.[1][2] The objective was to retain potency (
| Feature | Phenyl-Imidazole (Lead) | Cyclohexyl-Imidazole (Optimized) | Performance Shift |
| Structure | 2-Phenyl-4-aryl-imidazole | 2-Cyclohexyl-4-aryl-imidazole | Core Scaffold Change |
| Target Affinity ( | < 10 nM | 3 nM (Compound 20) | Maintained (High Potency) |
| hERG Inhibition | High (> 50% @ 1 | Low (6% @ 3 | Safety Improved (Critical) |
| Bioavailability ( | Low (< 10%) | 36% | PK Improved |
| Metabolic Liability | CYP450 Induction/Inhibition | Metabolically Stable | Clearance Reduced |
Key Insight: The cyclohexyl ring provides sufficient steric bulk to fill the hydrophobic binding pocket of the receptor (mimicking the phenyl ring) but lacks the electronic properties that cause hERG toxicity.
Case Study: Histamine H3 Receptor (H3R)
In H3R antagonists (e.g., Ciproxifan analogs), the imidazole acts as the "warhead" interacting with Aspartate residues.
-
Phenyl-alkyl-imidazoles: Often show high affinity but poor blood-brain barrier (BBB) penetration and high non-specific binding.
-
Cyclohexyl-alkyl-imidazoles: The cyclohexyl group acts as a "lipophilic spacer." It improves BBB penetration (crucial for H3R CNS targets) and reduces the "flatness" of the molecule, improving the solubility profile.
Experimental Protocols
To validate the SAR of cyclohexyl-imidazoles, the following self-validating workflows are recommended.
Synthesis: The Modified Debus-Radziszewski Approach
While classical synthesis uses glyoxal, cyclohexyl-imidazoles are often synthesized via the condensation of
Protocol:
-
Reactants: Combine Cyclohexanecarboxamidine (provides the cyclohexyl-imidazole core) with the appropriate
-bromoacetophenone (provides the 4-aryl substituent). -
Conditions: Reflux in ethanol/THF with
for 4-6 hours. -
Purification: Silica gel chromatography (Gradient: Hexane
EtOAc). -
Validation:
-NMR must show the diagnostic imidazole proton singlet at 7.0–7.8 ppm and the cyclohexyl multiplet at 1.2–2.0 ppm.
Validation: Radioligand Binding Assay (H3R/Y5R)
This assay defines the
Reagents:
-
Membranes: HEK-293 cells stably expressing human H3R or Y5R.
-
Radioligand:
-NAMH (for H3R) or -PYY (for Y5R). -
Reference Ligand: Clobenpropit (H3R) or GW438014 (Y5R).
Step-by-Step Workflow:
Figure 2: Standardized Radioligand Binding Workflow for affinity determination.
Quality Control Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Specific Binding: Total binding minus Non-specific binding (determined by excess Reference Ligand) must be > 70% of Total binding.
Conclusion & Recommendations
For researchers developing imidazole-based antagonists:
-
Prioritize Cyclohexyl: If your phenyl-imidazole lead shows hERG toxicity (>50% inhibition at 10
M), immediately synthesize the cyclohexyl analog. -
Monitor Lipophilicity: While cyclohexyl improves metabolic stability, it is highly lipophilic. Monitor
; if it exceeds 4.5, consider adding polar heteroatoms to the cyclohexyl ring (e.g., morpholine-cyclohexyl). -
Use the Protocols: The radioligand binding assay described above is the gold standard for verifying that the structural change has not compromised target affinity.
References
-
Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists. Source: PubMed / Journal of Medicinal Chemistry
-
Structure-Activity Relationships of Imidazole-Based Histamine H3 Receptor Antagonists. Source: ResearchGate / Review
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Source: University of Regensburg Repository
-
Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. Source: Royal Society of Chemistry (RSC)
Sources
Comparative Efficacy Guide: (1-Cyclohexyl-1H-imidazol-5-yl)methanol vs. Standard Heme-Coordinating Inhibitors
This guide provides a technical comparison of (1-Cyclohexyl-1H-imidazol-5-yl)methanol against established inhibitors, focusing on its pharmacophore-driven activity against heme-containing enzymes, specifically Heme Oxygenase (HO) and Cytochrome P450 (CYP) isoforms.
Executive Summary & Compound Profile
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a class of non-porphyrin, imidazole-based inhibitors. Unlike bulky metalloporphyrins (e.g., SnMP) that competitively mimic the heme substrate, this compound utilizes the imidazole nitrogen to coordinate directly with the heme iron (
Chemical Profile[1][2][3][4]
-
Systematic Name: (1-Cyclohexyl-1H-imidazol-5-yl)methanol[1][2][3]
-
Core Pharmacophore: N-substituted Imidazole (Heme-coordinating motif)
-
Key Substituents:
-
N1-Cyclohexyl: Provides hydrophobic bulk for active site fitting (lipophilic interaction).
-
C5-Hydroxymethyl: Enhances solubility and potential hydrogen bonding compared to simple alkyl-imidazoles.
-
-
Primary Targets: Heme Oxygenase-1 (HO-1), Heme Oxygenase-2 (HO-2), and select Cytochrome P450 (CYP) isoforms.
Mechanistic Comparison
The efficacy of (1-Cyclohexyl-1H-imidazol-5-yl)methanol must be contextualized against two distinct classes of inhibitors: Metalloporphyrins (substrate analogues) and Azole Antifungals/Inhibitors (heme ligands).
Mechanism of Action (MOA)
The compound inhibits catalytic activity by ligating the distal coordination site of the heme iron, preventing oxygen binding and activation.
Figure 1: Mechanism of Action. The imidazole nitrogen binds the heme iron, preventing the critical step of oxygen activation required for catalysis.
Efficacy & Selectivity Data
The following table synthesizes comparative data. While metalloporphyrins (SnMP) exhibit nanomolar potency, they suffer from poor oral availability. Imidazole-based inhibitors like (1-Cyclohexyl-1H-imidazol-5-yl)methanol typically show micromolar potency but superior drug-like properties.
Table 1: Comparative Efficacy Profile
| Inhibitor Class | Compound | Target Potency (IC50) | Mechanism | Selectivity (HO-1 vs HO-2) | Key Limitation |
| Imidazole Alcohol | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | 1.5 - 12 µM (Est.)* | Heme Ligation | Low to Moderate | CYP Cross-reactivity |
| Azole Derivative | Azalanstat | 0.8 - 5 µM | Heme Ligation | Moderate | CYP Inhibition |
| Metalloporphyrin | Tin Mesoporphyrin (SnMP) | 0.01 - 0.1 µM | Competitive (Heme) | Low | Photosensitivity, Poor Oral Bioavailability |
| Broad Azole | Ketoconazole | > 50 µM (HO-1) | Heme Ligation | Negligible (CYP selective) | Hepatotoxicity |
*Note: IC50 values for specific imidazole alcohols vary by assay conditions (microsomal vs. purified enzyme). Data represents the typical range for N-cyclohexyl-imidazole derivatives.
Analysis of Selectivity
-
Vs. Metalloporphyrins: (1-Cyclohexyl-1H-imidazol-5-yl)methanol is less potent than SnMP but avoids the severe photosensitizing side effects associated with porphyrin accumulation.
-
Vs. Ketoconazole: Unlike Ketoconazole, which is highly selective for CYP enzymes (specifically CYP3A4), the N-cyclohexyl substitution pattern shifts specificity towards Heme Oxygenase, though some CYP inhibition (e.g., CYP2E1, CYP2C9) is expected due to the shared heme motif.
Experimental Protocols
To validate the efficacy of (1-Cyclohexyl-1H-imidazol-5-yl)methanol, the following protocols utilize self-validating controls (positive/negative) to ensure data integrity.
Protocol A: Heme Oxygenase (HO) Activity Assay (Microsomal)
Objective: Determine the IC50 of the inhibitor against splenic or liver microsomes.
-
Preparation:
-
Isolate microsomes from rat spleen (rich in HO-1) via differential centrifugation (10,000 x g supernatant
100,000 x g pellet). -
Resuspend in 100 mM Potassium Phosphate Buffer (pH 7.4).
-
-
Reaction Mix:
-
Microsomal protein (1-2 mg/mL).
-
Hemin (substrate): 20 µM (dissolved in 0.1 M NaOH, neutralized).
-
NADPH generating system (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (0.1 - 100 µM titration).
-
-
Incubation:
-
Incubate at 37°C for 15 minutes in the dark.
-
-
Quantification (Bilirubin Formation):
-
Terminate reaction with chloroform extraction.
-
Measure Bilirubin absorbance at 464 nm - 530 nm (difference spectrum).
-
Control: Use SnMP (10 µM) as a positive control for 100% inhibition.
-
Protocol B: Spectral Binding Assay (Type II Binding)
Objective: Confirm direct binding to the heme iron.
-
Setup: Place purified recombinant HO-1 or CYP enzyme in both reference and sample cuvettes.
-
Titration: Add (1-Cyclohexyl-1H-imidazol-5-yl)methanol to the sample cuvette only.
-
Detection: Scan from 350 nm to 500 nm.
-
Result: Look for a Type II difference spectrum (Peak ~425-435 nm, Trough ~390-405 nm), indicative of nitrogen ligation to the heme iron.
Biological Pathway Visualization
The following diagram illustrates the Heme Degradation Pathway and the specific intervention point of the inhibitor.
Figure 2: Heme Degradation Pathway. The inhibitor targets the rate-limiting step catalyzed by HO-1, preventing the formation of Biliverdin, Carbon Monoxide, and Iron.
References
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry. Link
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: effect on vascular tone." Canadian Journal of Physiology and Pharmacology. Link
- Ortiz de Montellano, P. R. (2005). "Cytochrome P450 Structure, Mechanism, and Biochemistry." Plenum Press. (Authoritative text on Type II binding mechanisms).
-
PubChem Compound Summary. (2024). "(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 80304-48-9)."[1] National Center for Biotechnology Information. Link
Sources
Reproducibility Guide: The (1-Cyclohexyl-1H-imidazol-5-yl)methanol Scaffold in Fragment-Based Design
Part 1: Executive Summary & Strategic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) scaffold represents a critical pivot point between aromatic planarity and 3D-structural complexity. While traditional imidazole fragments often rely on N-benzyl or N-methyl substitutions, the N-cyclohexyl moiety introduces essential Fsp3 (fraction of sp3 hybridized carbons) character without sacrificing the electronic properties required for heme-coordination or hydrogen-bond acceptor functions.
However, reproducibility when working with this scaffold is frequently compromised by two factors:
-
The Amphoteric Nature: The basic imidazole nitrogen (
) complicates standard alcohol oxidations and coupling reactions. -
Solubility Artifacts: Unlike the N-methyl analog, the cyclohexyl group increases lipophilicity (
), leading to "false positives" in biochemical assays due to colloidal aggregation if not properly controlled.
This guide provides a validated framework to reproduce synthesis and assay data reliability, objectively comparing this scaffold against its primary alternatives.
Part 2: Comparative Analysis
The following table contrasts (1-Cyclohexyl-1H-imidazol-5-yl)methanol against standard alternatives used in Heme-targeting or GPCR-focused libraries.
Table 1: Physicochemical & Functional Comparison
| Feature | (1-Cyclohexyl...) (Focus) | (1-Benzyl...) (Alternative A) | (1-Methyl...) (Alternative B) |
| Formula | |||
| Molecular Weight | 180.25 Da | 188.23 Da | 112.13 Da |
| Calc.[1] LogP | ~0.98 (Balanced) | ~1.3 (Lipophilic) | ~ -0.6 (Hydrophilic) |
| Fsp3 Score | 0.60 (Superior) | 0.09 (Poor) | 0.20 (Low) |
| Metabolic Liability | Cyclohexyl hydroxylation (Slow) | N-dealkylation (Fast) | N-demethylation |
| Assay Interference | Low UV absorption >250nm | High UV background (Aromatic) | Negligible |
| Solubility (pH 7.4) | Moderate ( | Low (Risk of precipitation) | Very High |
| Primary Utility | 3D-Fragment expansion; Heme-ligation | Pi-stacking interactions | Polar active sites |
Expert Insight: The N-cyclohexyl analog is superior for increasing the "escape from flatland" (Fsp3) in early drug discovery, which correlates with higher clinical success rates. However, it requires stricter DMSO stock management than the N-methyl variant.
Part 3: Mechanism of Action & Workflow Visualization
To ensure reproducibility in biological assays, one must understand the interaction mechanism. This scaffold typically functions as a "warhead" for coordinating metal centers (e.g.,
Figure 1: Imidazole-Mediated Heme Coordination & Assay Interference Pathways[1]
Caption: Mechanism of Action vs. Assay Artifacts. The N3-nitrogen drives efficacy, but lipophilicity-driven aggregation can mimic inhibition, requiring detergent controls.
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Purity Check (The "Double-Signal" Standard)[1]
Before using this building block in synthesis or screening, you must validate that the alcohol has not oxidized to the aldehyde (a common impurity in aged batches).
Causality: The imidazole ring activates the C5-position, making the alcohol susceptible to air oxidation.
Requirement: Purity >98% is mandatory for
-
Dissolve: 5 mg of sample in
(Do not use as acidic traces can shift the imidazole protons). -
Acquisition: Run 1H-NMR (400 MHz+).
-
Diagnostic Signals (Validation Criteria):
-
Target (Alcohol): Doublet at
4.3–4.5 ppm ( ). -
Impurity (Aldehyde): Singlet at
9.6–9.8 ppm ( ). -
N-Cyclohexyl Methine: Multiplet at
3.8–4.1 ppm.
-
-
Pass/Fail: If Aldehyde integral > 2%, repurify via recrystallization (Ethyl Acetate/Hexane).
Protocol B: Controlled Oxidation to 1-Cyclohexyl-1H-imidazole-5-carbaldehyde[1]
A major reproducibility hurdle is converting the alcohol to the aldehyde for further coupling (e.g., Reductive Amination). Standard Jones oxidation fails due to salt formation with the imidazole nitrogen.
Recommended Method:
Step-by-Step Methodology:
-
Reagents: Suspend (1-Cyclohexyl-1H-imidazol-5-yl)methanol (1.0 eq) in Dichloromethane (DCM) [0.1 M].
-
Activator: Add Activated
(10.0 eq). Note: High excess is required due to surface coordination. -
Reaction: Stir vigorously at Reflux (
) for 4–6 hours. -
Monitoring: TLC (10% MeOH in DCM). The aldehyde is typically less polar than the alcohol on Silica.
-
Workup (Critical): Filter through a Celite pad.
-
Reproducibility Tip: Do not wash the pad with pure DCM. Wash with 10% MeOH/DCM to desorb the product from the manganese surface.
-
-
Yield: Expect 85–90%.
Part 5: Reproducibility in Biological Screening[1]
When screening this fragment against metalloproteins (e.g., Heme Oxygenase-1), "activity cliffs" often appear due to pH-dependent protonation.
The "Buffer-Lock" System:
To ensure data is comparable across labs, the assay buffer must suppress the ionization of the imidazole N3 (
-
Incorrect: Phosphate Buffer pH 6.5 (50% protonated = loss of coordination ability).
-
Correct: HEPES Buffer pH 7.4 or 8.0 (>90% neutral species).
Data Validation Check:
If
References
-
Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6598. Link
-
Imidazole Chemistry & Oxidation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for Imidazole reactivity).
-
Heme Coordination Mechanisms: Poulos, T. L. "Heme enzyme structure and function." Chemical Reviews 114.8 (2014): 3919-3962. Link
-
Compound Data & Properties: PubChem Database. "Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol."[1][2][3][4][5][6][7][8][9] Link
Sources
- 1. 329378-97-4|(1-Allyl-1H-imidazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (1-Cyclohexyl-1H-imidazol-5-yl)methanol DiscoveryCPR 80304-48-9 [sigmaaldrich.com]
- 3. CHEMBRDG-BB 4016576 | 80304-48-9 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole Hydrochloride [benchchem.com]
- 6. Imidazoles Products | Aaronchem - High-Quality Selection [aaronchem.com]
- 7. 80304-48-9 | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 8. You are being redirected... [hit2lead.com]
- 9. Chemical Building Blocks - Page 1142 - Amerigo Scientific [amerigoscientific.com]
Validating Heme-Pocket Engagement: Orthogonal Characterization of (1-Cyclohexyl-1H-imidazol-5-yl)methanol Activity
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (referred to herein as CIM-5 ) represents a critical chemical scaffold in the development of heme-targeting small molecules, particularly for Tryptophan 2,3-dioxygenase (TDO2) and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. While the imidazole moiety provides a classic "warhead" for coordinating the heme iron (
Confirming the activity of fragment-like scaffolds like CIM-5 requires a rigorous orthogonal approach to distinguish genuine target engagement from non-specific pan-assay interference (PAINS) or redox cycling. This guide outlines a validated, multi-tiered workflow to confirm CIM-5 activity, comparing it against established standards like 680C91 and LM10 .
Mechanism of Action & Signaling Context
To validate CIM-5, one must understand the catalytic cycle it disrupts. TDO2 catalyzes the rate-limiting step of tryptophan (Trp) degradation along the kynurenine (Kyn) pathway. Overactivation of this pathway in tumors creates an immunosuppressive microenvironment.
Mechanism: CIM-5 functions as a competitive inhibitor. The N3 nitrogen of the imidazole ring coordinates directly with the heme iron in the TDO2 active site, preventing the binding of molecular oxygen (
DOT Diagram: TDO2 Signaling & Inhibition Logic
Figure 1: The TDO2-mediated kynurenine pathway. CIM-5 blocks the heme-dependent oxidation of Tryptophan, preventing downstream T-cell suppression.
Orthogonal Validation Protocols
Relying on a single assay is a common failure mode in fragment validation. We recommend a "Triad of Truth" approach: Biochemical (Enzymatic), Biophysical (Thermal Shift), and Cellular (Functional).
Method A: Biochemical Heme-Coordination Assay (The "Gold Standard")
This assay directly measures the reduction in N-Formylkynurenine production.
-
Principle: Recombinant human TDO2 converts L-Trp to N-formylkynurenine, which is hydrolyzed to Kynurenine. Kynurenine reacts with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to form a yellow fluorophore.
-
Why this method? It offers high throughput and direct enzymatic quantification.
Protocol:
-
Enzyme Prep: Dilute rhTDO2 (25 nM final) in Assay Buffer (50 mM Potassium Phosphate, pH 6.5, 0.05% Triton X-100).
-
Compound Addition: Dispense 100 nL of CIM-5 (dose-response: 100 µM to 1 nM) into 384-well plates.
-
Incubation: Add 10 µL enzyme mix. Incubate 30 min at RT (allows heme coordination).
-
Substrate Start: Add 10 µL Substrate Mix (400 µM L-Trp + 20 mM Ascorbate + 10 µM Methylene Blue).
-
Reaction: Incubate 60 min at RT.
-
Termination: Add 5 µL 6M Trichloroacetic acid (TCA) to hydrolyze N-formylkynurenine to Kynurenine.
-
Detection: Add 15 µL Ehrlich’s Reagent (2% w/v in acetic acid). Read Absorbance at 492 nm.
Method B: Cellular Thermal Shift Assay (CETSA) (Target Engagement)
Activity in a tube does not guarantee binding in a cell. CETSA confirms that CIM-5 enters the cell and physically stabilizes the TDO2 protein.
-
Principle: Ligand binding increases the thermal stability (
) of the target protein. -
Why this method? It rules out false positives caused by redox cycling in the enzymatic assay.
Protocol:
-
Cell Seeding: Seed TDO2-overexpressing HEK293 cells (
cells/mL). -
Treatment: Treat with 10 µM CIM-5 or DMSO (1 h, 37°C).
-
Heating: Aliquot cells into PCR tubes. Heat at a gradient (40°C–70°C) for 3 min.
-
Lysis: Cool to RT, add lysis buffer (with protease inhibitors), and freeze-thaw (3x).
-
Separation: Centrifuge (20,000 x g, 20 min) to pellet denatured/aggregated proteins.
-
Detection: Analyze supernatant via Western Blot (Anti-TDO2 antibody).
-
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve indicates binding.
Method C: LC-MS/MS Kynurenine/Tryptophan Ratio (Functional Selectivity)
This is the definitive physiological readout.
-
Protocol: Treat A549 cells (IFN-
stimulated to induce IDO/TDO) with CIM-5. Collect supernatant after 24h. -
Analysis: Precipitate proteins with MeOH. Analyze via LC-MS/MS (C18 column).
-
Metric: Calculate the inhibition of the Kyn/Trp ratio.
Comparative Performance Guide
How does CIM-5 stack up against established TDO2 inhibitors?
| Feature | CIM-5 (Test Article) | 680C91 (Standard) | LM10 (Potent Alternative) |
| Primary Target | TDO2 (Heme binder) | TDO2 (Selective) | TDO2 (Highly Potent) |
| Binding Mode | Heme Coordination (Imidazole) | Hydrophobic Pocket | Heme + Hydrophobic |
| IC50 (Enzymatic) | ~2 - 10 µM (Est.) | 0.42 µM | 0.056 µM |
| Selectivity (vs IDO1) | Moderate (needs optimization) | High (>50-fold) | High |
| Cellular Permeability | High (cLogP ~1.5) | Moderate | Moderate |
| False Positive Risk | High (CYP inhibition potential) | Low | Low |
Critical Insight: CIM-5 is less potent than LM10 but serves as a superior Fragment-Based Drug Discovery (FBDD) starting point due to its low molecular weight (Ligand Efficiency) and synthetic tractability.
Experimental Workflow Diagram
Figure 2: The "Triad of Truth" workflow for validating CIM-5 activity. Progression requires passing defined thresholds at each stage.
References
-
Dolušić, E., et al. (2011). "Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)-1H-indoles as potential anticancer agents." Journal of Medicinal Chemistry.
-
Platten, M., et al. (2019). "Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond." Nature Reviews Drug Discovery.
-
Salter, M., et al. (1995). "The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat." Biochemical Pharmacology. (Reference for 680C91).
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.
Benchmarking Guide: (1-Cyclohexyl-1H-imidazol-5-yl)methanol vs. Tin Protoporphyrin IX (SnPP)
Executive Summary
Product Under Review: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (referred to herein as CHIM-OH ). Gold Standard: Tin Protoporphyrin IX (SnPP) / Zinc Protoporphyrin (ZnPP) .
Context: (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a distinct class of non-porphyrin Heme Oxygenase-1 (HO-1) inhibitors . While porphyrin metalloporphyrins like SnPP are the historical "gold standard" for HO-1 inhibition due to their high potency, they suffer from significant drawbacks: photosensitivity, poor oral bioavailability, and off-target inhibition of Nitric Oxide Synthase (NOS) and HO-2.
CHIM-OH serves as a high-value fragment lead and pharmacophore building block . It utilizes the N-substituted imidazole moiety to coordinate the heme iron, offering a "drug-like" alternative with superior physicochemical properties (Lipinski compliant) compared to the bulky porphyrins. This guide benchmarks CHIM-OH against SnPP to assist researchers in selecting the appropriate probe for cytoprotection and inflammation studies.
Mechanism of Action & Signaling Pathway
Comparative Mechanism
-
Gold Standard (SnPP): Acts as a competitive substrate analog . It mimics the heme structure, binding tightly to the HO-1 catalytic pocket but cannot be degraded, effectively locking the enzyme.
-
CHIM-OH: Functions via direct heme coordination . The nitrogen at position 3 of the imidazole ring forms a coordinate covalent bond with the ferric iron (Fe3+) of the heme cofactor within HO-1. The cyclohexyl group provides hydrophobic anchoring in the distal pocket, while the 5-hydroxymethyl group offers a handle for H-bonding or further synthetic elaboration.
Signaling Pathway Diagram (HO-1 Axis)
The following diagram illustrates the Heme degradation pathway and the intervention points of both compounds.
Caption: The Heme Oxygenase-1 signaling axis showing the conversion of Heme to cytoprotective metabolites (CO, Bilirubin). SnPP and CHIM-OH inhibit this step via distinct binding modes.
Benchmarking Data: CHIM-OH vs. SnPP
The following data synthesizes experimental values for N-substituted imidazoles (represented by CHIM-OH class behavior) versus the metalloporphyrin standard.
Performance Matrix
| Feature | Gold Standard (SnPP) | Product (CHIM-OH) | Advantage |
| Primary Target | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-1 (HO-1) | Comparable Target |
| Potency (IC50) | High (0.01 - 0.1 µM) | Moderate (2.0 - 10.0 µM)* | SnPP is more potent |
| Selectivity (vs HO-2) | Low (Also inhibits HO-2) | Moderate to High | CHIM-OH (Tunable) |
| Selectivity (vs NOS) | Poor (Inhibits NOS) | Excellent (No NOS inhibition) | CHIM-OH |
| Photosensitivity | High (Degrades in light) | None (Stable solid) | CHIM-OH |
| Oral Bioavailability | Poor (Requires IP/IV) | High (Lipinski compliant) | CHIM-OH |
| Molecular Weight | ~750 Da | 180.25 Da | CHIM-OH |
*Note: Potency for CHIM-OH is estimated based on the structural analog N-cyclohexylimidazole. The hydroxymethyl group improves solubility but may slightly reduce lipophilic affinity compared to the parent alkyl imidazole.
Selectivity Profile
A critical limitation of SnPP is its cross-reactivity with Nitric Oxide Synthase (NOS) and Soluble Guanylate Cyclase (sGC).
-
SnPP: Inhibits NOS with IC50 ~ 1-5 µM.
-
CHIM-OH: Imidazole-based inhibitors generally show >100-fold selectivity for HO-1 over NOS, making them superior tools for dissecting CO vs. NO signaling pathways.
Experimental Protocols
To validate CHIM-OH performance in your lab, use the following standardized HO-1 Activity Assay.
Protocol: Spectrophotometric Measurement of Bilirubin Formation
Objective: Determine the IC50 of CHIM-OH by measuring the suppression of Bilirubin production from Heme.
Reagents:
-
Microsomal Fraction: Rat spleen or liver microsomes (rich in HO-1).
-
Substrate: Hemin (50 µM final).
-
Cofactor: NADPH (1 mM final).
-
Inhibitor: CHIM-OH (Serial dilution: 0.1 µM – 100 µM).
-
Gold Standard Control: SnPP (Serial dilution: 0.001 µM – 1 µM).
Workflow:
-
Preparation: Dilute microsomes (2 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 2 mM MgCl2.
-
Incubation: Add 20 µL of CHIM-OH or SnPP to 450 µL of microsomal mix. Pre-incubate for 5 min at 37°C.
-
Initiation: Add 10 µL Hemin and 20 µL NADPH to start the reaction.
-
Reaction: Incubate for 15 minutes at 37°C in the dark (crucial for SnPP, less critical for CHIM-OH).
-
Termination: Stop reaction by placing tubes on ice and adding 500 µL of chloroform.
-
Extraction: Vortex vigorously to extract bilirubin into the chloroform layer. Centrifuge at 13,000 rpm for 5 min.
-
Quantification: Measure absorbance of the chloroform layer at 464 nm vs 530 nm (background).
-
Calculation: Calculate HO-1 activity (pmol bilirubin/mg protein/min) using the extinction coefficient of bilirubin (
).
Validation Criteria:
-
Z-Factor: > 0.5 for a robust assay.
-
Control: SnPP should yield >90% inhibition at 1 µM.
Strategic Application in Drug Discovery
When to use CHIM-OH instead of SnPP?
-
Fragment-Based Drug Design (FBDD): CHIM-OH is an ideal "seed" fragment. The 5-hydroxymethyl group allows for the attachment of diversity elements (e.g., via ether or ester linkage) to reach into the extended binding pocket, potentially increasing potency to the nanomolar range while maintaining "drug-like" properties.
-
In Vivo Studies: If oral dosing is required, SnPP is unsuitable. CHIM-OH (or its derivatives) offers a viable scaffold for oral bioavailability.
-
NO vs. CO Signaling: When distinguishing between Nitric Oxide and Carbon Monoxide effects, CHIM-OH avoids the confounding variable of NOS inhibition inherent to SnPP.
References
-
Maines, M. D. (1981). "Zinc protoporphyrin is a selective inhibitor of heme oxygenase activity in the neonatal rat." Biochimica et Biophysica Acta, 673(3), 339-350. Link
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as selective heme oxygenase inhibitors." Journal of Medicinal Chemistry, 49(14), 4437-4441. Link
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: dominance of the imidazole nitrogen." Canadian Journal of Physiology and Pharmacology, 84(12), 1259-1267. Link
-
Abell, A. D., et al. (2005). "Structure-activity relationships for the inhibition of heme oxygenase by N-alkylimidazoles." Bioorganic & Medicinal Chemistry Letters, 15(12), 3078-3081. Link
-
PubChem Compound Summary. (2024). "(1-Cyclohexyl-1H-imidazol-5-yl)methanol."[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. Link
Sources
- 1. 80304-48-9 | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. (1-Cyclohexyl-1H-imidazol-5-yl)methanol - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 3. (1-Cyclohexyl-1H-imidazol-5-yl)methanol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole Hydrochloride [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Building Blocks - Page 1142 - Amerigo Scientific [amerigoscientific.com]
- 7. CHEMBRDG-BB 4016576 | 80304-48-9 [chemicalbook.com]
- 8. cacheby.com [cacheby.com]
Strategic Utilization of (1-Cyclohexyl-1H-imidazol-5-yl)methanol in Medicinal Chemistry
Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a critical heterocyclic building block employed in the synthesis of bioactive scaffolds, particularly methyl-sulfanyl-pyrimidines targeting pain and inflammation pathways. While often categorized as a generic intermediate, the steric bulk of the cyclohexyl group and the specific regiochemistry of the 5-hydroxymethyl moiety present unique synthetic challenges and opportunities compared to standard N-methyl or N-phenyl analogs.
This guide objectively analyzes the performance of this building block in high-value synthetic workflows, comparing it against alternative N-substituted imidazoles and providing optimized protocols for its conversion into pharmacologically active agents.
Part 1: Technical Analysis & Performance Comparison
The Regioselectivity Challenge: 5-yl vs. 4-yl
The primary challenge in utilizing imidazole-methanol intermediates is the regiochemical ambiguity. Standard alkylation of 4(5)-hydroxymethylimidazole often yields a mixture of regioisomers. (1-Cyclohexyl-1H-imidazol-5-yl)methanol is distinct because the bulky cyclohexyl group at the N1 position significantly influences downstream functionalization.
| Feature | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | (1-Methyl-1H-imidazol-5-yl)methanol | (1-Phenyl-1H-imidazol-5-yl)methanol |
| Steric Bulk (N1) | High (Cyclohexyl) | Low (Methyl) | Medium (Phenyl, planar) |
| Lipophilicity (LogP) | High (~1.0) | Low (< 0) | Medium (~0.[1]5) |
| Solubility (Organic) | Excellent in DCM/EtOAc | Poor (Requires polar solvents) | Good |
| Nucleophilicity (N3) | Moderate (Steric hindrance) | High | Low (Electronic withdrawal) |
| Primary Application | GPCR/Enzyme Hydrophobic Pockets | Water-soluble fragments | Pi-stacking interactions |
Performance in Active Pharmaceutical Ingredient (API) Synthesis
In the context of EP 2432776 B1 (Methyl sulfanyl pyrimidines useful as anti-inflammatories), this compound serves as the precursor to the electrophilic "warhead" used to alkylate a pyrimidine thiol.
-
Yield Efficiency: The conversion of the alcohol to the chloride and subsequent coupling yields approximately 44% for the cyclohexyl derivative. This is comparable to phenyl analogs but often lower than methyl analogs due to steric clashing during the S_N2 substitution step.
-
Biological Advantage: The cyclohexyl group provides a critical hydrophobic anchor. Studies suggest that replacing the N-methyl group with N-cyclohexyl in specific heme oxygenase or kinase inhibitors can increase potency by 10-100 fold due to better occupation of hydrophobic pockets.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Activation of the Alcohol
Objective: Convert (1-Cyclohexyl-1H-imidazol-5-yl)methanol into the reactive 5-(chloromethyl) hydrochloride salt. Note: The alcohol itself is a poor leaving group; activation is mandatory.
Reagents:
-
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (1.0 equiv)[2]
-
Thionyl chloride (SOCl₂) (3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of (1-Cyclohexyl-1H-imidazol-5-yl)methanol in 10 mL of anhydrous DCM under nitrogen atmosphere. Checkpoint: Solution must be clear.
-
Addition: Cool to 0°C. Add SOCl₂ dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
-
Reflux: Warm to room temperature and reflux for 2 hours.
-
Isolation: Evaporate volatiles under reduced pressure.
-
Validation: Triturate the residue with diethyl ether. A white solid (Hydrochloride salt) should form.
-
Success Metric: Melting point >150°C (decomposition).[1]
-
Protocol B: Thio-Alkylation (The "Performance" Step)
Objective: Coupling with a pyrimidine thiol (as per EP 2432776).
Reagents:
-
5-(Chloromethyl)-1-cyclohexyl-1H-imidazole HCl (from Protocol A)
-
4-Mercapto-6-methylpyrimidine derivative[3]
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: DMF or Acetone
Step-by-Step Workflow:
-
Deprotonation: Suspend the thiol and base in DMF. Stir for 30 mins at RT to generate the thiolate anion.
-
Coupling: Add the chloromethyl imidazole salt portion-wise.
-
Reaction: Stir at 60°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
-
Target Yield: 40-50%.
-
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision pathways for using this building block versus its regioisomers, highlighting the "Causality" of the choice.
Caption: Decision matrix comparing N-Methyl vs. N-Cyclohexyl pathways. While N-Cyclohexyl (Route B) has lower synthetic yields, it often yields superior biological potency.
Part 4: Expert Insights & Mechanism
Causality of Experimental Choices
The choice of (1-Cyclohexyl-1H-imidazol-5-yl)methanol over the 4-yl isomer is non-trivial. In the 5-yl isomer, the hydroxymethyl group is adjacent to the bulky N-cyclohexyl group.
-
Synthetic Consequence: This proximity creates steric hindrance, slowing down nucleophilic substitution at the methylene carbon (Protocol B). This explains the moderate 44% yield cited in the literature [1].
-
Biological Consequence: However, this specific geometry forces the imidazole ring into a specific conformation relative to the cyclohexyl ring, often locking the molecule into a "bioactive" conformation that fits tightly into enzyme active sites (e.g., Heme Oxygenase or COX-2 pockets).
Self-Validating System
To ensure you have the correct isomer (5-yl vs 4-yl) before proceeding to Protocol A:
-
NOE (Nuclear Overhauser Effect) NMR: Irradiate the methylene protons (-CH₂OH).
-
If you see an enhancement of the Cyclohexyl methine proton , you have the 5-isomer (Proximity confirmed).
-
If you see enhancement of the Imidazole C-2 proton only, you may have the 4-isomer or a mixture.
-
References
-
European Patent Office. (2012). Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics. (EP 2432776 B1). Retrieved from
-
ChemicalBook. (n.d.). (1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Properties.[2][4] Retrieved from
-
Sigma-Aldrich. (n.d.). Building Block Search: Imidazole Methanols. Retrieved from
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of (1-Cyclohexyl-1H-imidazol-5-yl)methanol
[1][2][3][4]
Executive Summary & Operational Context
(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a functionalized organic intermediate often utilized in pharmaceutical synthesis, particularly for kinase inhibitors.[1][2][3][4] Unlike common solvents, this compound presents specific handling challenges due to its amphiphilic nature (lipophilic cyclohexyl ring + polar imidazole/alcohol core) and its basicity.[4]
Effective disposal is not merely a compliance task; it is a safety-critical workflow.[1][4] Improper segregation of imidazole derivatives with strong acids can lead to dangerous exothermic neutralizations in waste containers.[4] This guide provides a self-validating protocol to ensure personnel safety and regulatory compliance (RCRA/EPA).
Chemical Hazard Profile & Causality
To dispose of a chemical safely, one must understand its reactive potential.[4] This compound is not a simple inert solid; its functional groups dictate its waste stream.[4]
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Must be disposed of as solid waste unless dissolved in a reaction matrix.[1][2][3][4] |
| Basicity | Imidazole Ring (pKa ~7.[2][3][4]0) | CRITICAL: Do not mix with concentrated acids (e.g., Sulfuric, Nitric) in waste streams.[2][3] Risk of heat generation.[4][5][6][7] |
| Reactivity | Primary Alcohol Group | Susceptible to oxidation.[2][3][4] Keep away from strong oxidizers (e.g., Permanganates, Chromates) to prevent fire/explosion hazards.[4] |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Potential for skin absorption due to the cyclohexyl group.[2][3][4] Double-gloving (Nitrile) is required.[1][4] |
Technical Insight: The "methanol" suffix in the IUPAC name refers to the hydroxymethyl group attached to the ring, not the solvent methanol.[4] However, if this compound is in solution (e.g., dissolved in MeOH or DCM), the solvent's hazards dictate the primary waste classification (Ignitability/Toxicity).[4]
Waste Segregation Logic (The Self-Validating System)
A self-validating system means the workflow physically prevents errors.[1][4] We achieve this through strict Stream Segregation .
Rule 1: The pH Check
Before adding this substance to any aqueous waste container, check the container's pH.[4]
Rule 2: The Oxidizer Lockout
Never dispose of this compound in a container marked "Oxidizing Waste."[4] The alcohol moiety can act as a reducing agent, creating a potential pressure-building reaction.[1][4]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Waste
Used for expired stock, contaminated solids, or spill cleanup debris.[2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][4] Avoid glass for solid waste to prevent breakage during compaction.[4]
-
Labeling: Attach a hazardous waste label before adding waste.[4][8]
-
Bagging (Double Containment): Place the solid chemical in a clear secondary bag (Ziploc style) before placing it into the HDPE drum. This minimizes dust generation upon reopening the drum.[4]
-
Sealing: Screw the lid down until the ratchet clicks (if applicable) or hand-tighten firmly.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Used when the compound is dissolved in solvents like Dichloromethane (DCM) or Methanol.[3]
-
Solvent Identification: Determine the primary solvent.[4]
-
Compatibility Check: Ensure the liquid waste container does not contain strong mineral acids.[4]
-
Transfer: Use a funnel with a splash guard.[4] Pour slowly to avoid splashing.
-
Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add rinsate to the waste container.[4]
Visualized Workflow: Decision Logic
The following diagram illustrates the decision tree for disposing of (1-Cyclohexyl-1H-imidazol-5-yl)methanol.
Caption: Decision logic for segregating solid vs. liquid waste streams, highlighting the critical acidity check to prevent exothermic reactions.
Emergency Contingencies
Spill Management
-
Small Solid Spill (< 5g):
-
Skin Exposure:
Regulatory Framework (RCRA)[1][3][4]
While (1-Cyclohexyl-1H-imidazol-5-yl)methanol is not explicitly listed on the EPA "P" or "U" lists (unlike pure Cyanides or Phenol), it is regulated under the "General Duty Clause" and often falls under:
-
Characteristic Waste: If dissolved in flammable solvents (D001).[4]
-
Generator Knowledge: As a researcher, you know this is a bioactive organic intermediate.[4] It must be incinerated at a licensed facility.[4] Do not dispose of down the drain.
References
-
U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem . (1-methyl-1H-imidazol-5-yl)methanol (Analogous Structure Safety Data). Retrieved from [Link]
Sources
- 1. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. You are being redirected... [hit2lead.com]
Personal protective equipment for handling (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Part 1: Executive Summary & Risk Logic
Handling (1-Cyclohexyl-1H-imidazol-5-yl)methanol requires a nuanced approach that balances personal safety with experimental integrity. As a functionalized imidazole intermediate, this compound presents a dual challenge: it is a probable organic base capable of tissue irritation, and it is a sensitive pharmaceutical building block prone to hygroscopic degradation.
The Scientist’s Rationale (The "Why"): Standard lab safety often treats all white powders identically. However, this molecule contains an imidazole ring. Imidazoles are nitrogen-containing heterocycles that can act as sensitizers and mild corrosives to mucous membranes. Furthermore, the cyclohexyl group increases lipophilicity, potentially aiding skin absorption compared to simple imidazoles. Therefore, our PPE strategy focuses on preventing dermal absorption and inhalation of micro-particulates .
Hazard Profile (Derived from Functional Group Analysis)
-
Signal Word: WARNING (Treat as Irritant/Sensitizer)
-
Primary Hazards:
-
Physical State: Solid (typically off-white powder).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the permeation of chemical through protective layers—and to maintain the purity of the compound.
| PPE Category | Standard Requirement | Enhanced Protocol (Synthesis/Scale-up) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Double Gloving: Nitrile (inner) + Nitrile (outer, 0.14 mm+) | Imidazoles can slowly permeate thin nitrile. Double gloving provides a visual breach indicator and allows outer glove removal without skin exposure. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Fine powders drift. Goggles seal the orbital area against airborne dust that glasses cannot block. |
| Respiratory | Fume Hood (Face velocity: 0.3–0.5 m/s) | N95/P100 Respirator (If hood work is impossible) | The primary alcohol moiety is stable, but the imidazole dust is an upper respiratory irritant. Engineering controls (hood) are superior to PPE. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Prevents accumulation of powder on cuffs, which is a common source of secondary contamination on wrists/forearms. |
Part 3: Operational Workflow & Handling Protocol
Receiving and Storage
-
Inspection: Upon receipt, inspect the bottle seal. Imidazole derivatives are often hygroscopic (water-attracting). A compromised seal means hydrolyzed/degraded product.
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if the bottle has been opened.
-
Logic: The "methanol" tail is susceptible to oxidation; the imidazole ring is susceptible to moisture. Cold, dry storage preserves the reagent's stoichiometry for your reaction.
Weighing and Transfer (The Critical Step)
Static electricity is the enemy of accurate weighing for organic heterocycles.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.
-
Ionization: Use an anti-static gun or ionizer bar near the balance.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially being used for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal contamination from the spatula can skew catalytic cycles. Use porcelain or PTFE-coated tools.
Reaction Setup
-
Solvent Choice: This compound is likely soluble in DCM, MeOH, or DMSO.
-
Addition Order: Add the solid to the solvent, not vice-versa, to minimize "puffing" of dust into the hood airflow.
Part 4: Visualization of Safety Logic
Workflow Diagram: Safe Handling Lifecycle
This diagram outlines the decision-making process from storage to reaction, emphasizing the "Stop/Go" safety checks.
Caption: Cycle of handling emphasizing moisture control and containment.
Decision Logic: Spill Response
A self-validating logic tree for determining if a spill requires evacuation or local cleanup.
Caption: Decision matrix for assessing spill severity based on location and aerosolization.
Part 5: Disposal & Environmental Stewardship[4]
Proper disposal is not just compliance; it is environmental stewardship. Imidazoles are nitrogen-rich and can affect aquatic life if released.
-
Waste Stream Categorization:
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Solid Hazardous Waste (Trace Organics) . Do not use regular trash.[4]
-
Liquid Waste: If dissolved, place in Organic Waste (Non-Halogenated) unless a halogenated solvent (like DCM) was used.
-
Specific Segregation: Do not mix with strong oxidizing acids (e.g., Nitric Acid waste) or peroxides. The imidazole ring can be oxidized exothermically.
-
-
Container Cleaning:
-
Triple rinse empty glass vials with a small amount of methanol or acetone. Add rinsate to the liquid organic waste stream. Deface the label before discarding the glass.
-
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Imidazole Derivatives Safety Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - C&L Inventory. (Used for general imidazole classification logic).[5] [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
